S3QEL-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-5-9-23(10-6-2)18-17-12-22-24(19(17)21-13-20-18)16-8-7-14(3)15(4)11-16/h7-8,11-13H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIAJZSCNPODRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S3QEL-2: A Selective Inhibitor of Mitochondrial ROS Production at Complex III
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
S3QEL-2 is a potent and selective small-molecule inhibitor of mitochondrial reactive oxygen species (ROS) production at the outer ubiquinone-binding site (Qo) of Complex III (also known as site IIIQo) in the electron transport chain.[1][2][3] Unlike classical Complex III inhibitors such as antimycin A or myxothiazol, this compound effectively suppresses superoxide generation without significantly impairing oxidative phosphorylation or the overall electron flux, making it an invaluable tool for dissecting the specific roles of site IIIQo-derived ROS in cellular signaling and pathophysiology.[1][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on key signaling pathways.
Core Mechanism and Selectivity
This compound acts as a suppressor of superoxide production specifically from site IIIQo.[1][6] This site is a major contributor to mitochondrial ROS production, releasing superoxide into both the mitochondrial intermembrane space and the matrix.[5] The selectivity of this compound is a key feature, as it allows for the targeted investigation of site IIIQo-derived ROS without the confounding effects of disrupting cellular energy metabolism.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
| Parameter | Value | Reference |
| Target | Superoxide production from mitochondrial respiratory complex III, site IIIQo | [1] |
| IC50 | 1.7 µM | [2][3][4] |
| Chemical Name | 1-(3,4-Dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | DMSO: 5 mg/mL, clear | [1] |
| Storage Temperature | -20°C | [1] |
Table 1: Physicochemical and Pharmacological Properties of this compound
| Cell Line/System | Effect of this compound | Concentration | Reference |
| HEK-293 cells | Inhibition of hypoxia-induced HIF-1α accumulation | 10x and 20x IC50 | [5][7] |
| INS-1 insulinoma cells | Protection against tunicamycin-induced caspase 3/7 activation | 10 µM | [5][7] |
| INS-1 insulinoma cells | Reduction of total cellular ROS during ER stress | 0 - 30 µM | [5][7] |
| Isolated rat pancreatic islets | Enhanced viability of total and insulin-positive β-cells | 30 µM | [5][7] |
| Isolated rat pancreatic islets | Improved glucose-stimulated insulin secretion | 30 µM | [5][7] |
Table 2: Cellular Effects of this compound
Signaling Pathways Modulated by this compound
This compound has been demonstrated to modulate several critical signaling pathways by selectively inhibiting mitochondrial ROS production from Complex III.
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α) Signaling
Mitochondrial ROS, particularly from Complex III, are known to stabilize HIF-1α under hypoxic conditions. This compound, by reducing this specific pool of ROS, can attenuate the hypoxic response.
Caption: this compound inhibits HIF-1α stabilization by reducing mitochondrial ROS.
Attenuation of JNK-Mediated Apoptotic Signaling
Endoplasmic reticulum (ER) stress can lead to mitochondrial ROS production, which in turn activates the JNK signaling pathway, culminating in apoptosis. This compound can mitigate this process.
Caption: this compound protects against ER stress-induced apoptosis via JNK.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
Measurement of Cellular ROS Production in INS-1 Cells
This protocol describes the use of a fluorescent probe to measure total cellular ROS levels in response to an ER stressor and this compound treatment.
Caption: Workflow for measuring cellular ROS in INS-1 cells.
Detailed Steps:
-
Cell Seeding: Seed INS-1 cells in 5 µL of growth medium at a density of 2250 cells per well in 1536-well assay plates.
-
Incubation: Incubate the plates for 24 hours.
-
Staining: Stain the cells by incubating with 8.1 µM Hoechst 33342 (for DNA content) and 5 µM 6-carboxy-2′,7′-dichlorodihydrofluorescein diacetate, di(acetoxymethyl ester) (carboxy-H2DCFDA-AM) for 30 minutes.
-
Washing: Gently wash the cells three times.
-
Treatment: Incubate the cells for 6 hours with 1 µg/mL tunicamycin and varying concentrations of this compound (0, 3, 10, or 30 µM), all with a final DMSO concentration of 0.5% v/v.
-
Measurement: Measure the fluorescence to determine ROS levels and normalize to DNA content.
Assessment of Hypoxia-Induced HIF-1α Accumulation in HEK-293 Cells
This protocol outlines the procedure to evaluate the effect of this compound on the stabilization of HIF-1α protein during a hypoxic challenge.
Caption: Workflow for assessing HIF-1α accumulation.
Detailed Steps:
-
Cell Seeding: Seed HEK-293 cells at a density of 15,000 cells per well and incubate for 48 hours in standard culture medium.
-
Media Pre-equilibration: Pre-equilibrate fresh medium overnight at either 1% O2 or atmospheric O2.
-
Compound Preparation: Pre-equilibrate S3QELs (at 10x and 20x their IC50 against site IIIQo superoxide production) or control compounds (e.g., 2 µM myxothiazol) for 1 hour in the pre-equilibrated media.
-
Treatment and Hypoxic Challenge: Replace the cell culture medium with the compound-containing media and expose the cells to 1% O2 for 3.5 hours.
-
Analysis: Lyse the cells and determine HIF-1α protein levels using standard methods such as Western blotting or ELISA.
Pancreatic Islet Viability and Function Assay
This protocol describes how to assess the impact of this compound on the viability and insulin secretion of isolated pancreatic islets.
Caption: Workflow for islet viability and function assays.
Detailed Steps:
-
Islet Culture: Culture whole isolated rat pancreatic islets in a 6-well plate for 48 hours at 37°C with 5% CO2 in the presence of DMSO, 30 µM EUK-134 (a ROS scavenger control), or 30 µM this compound.
-
Viability Assessment:
-
Dissociate the islets into single cells by incubation with 0.05% (w/v) trypsin and EDTA for 5 minutes at 4°C.
-
Resuspend the cells in culture medium containing the respective compounds or DMSO.
-
Determine the viability of insulin-expressing (β-cells) and non-expressing cells by flow cytometry using appropriate markers.
-
-
Function Assessment (Glucose-Stimulated Insulin Secretion - GSIS):
-
Perform a standard GSIS assay on the cultured islets to measure insulin secretion in response to low and high glucose concentrations.
-
Conclusion
This compound is a highly selective and potent tool for the study of mitochondrial ROS signaling originating from Complex III. Its ability to uncouple superoxide production from oxidative phosphorylation provides a unique advantage for elucidating the precise roles of site IIIQo-derived ROS in various cellular processes, including hypoxic signaling and stress-induced apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.
References
- 1. Suppressors of superoxide production from mitochondrial complex III. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 2. Suppressors of superoxide production from mitochondrial complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwell culture platform maintains viability and mass of human pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical and robust method to evaluate metabolic fluxes in primary pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Foundational Research on S3QEL-2 and Mitochondrial Complex III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on S3QEL-2, a selective suppressor of superoxide production from mitochondrial complex III. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction to Mitochondrial Complex III and this compound
Mitochondrial Complex III, also known as ubiquinol-cytochrome c reductase, is a critical component of the electron transport chain. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which contributes to the generation of ATP. A byproduct of this electron transfer at the outer ubiquinone-binding site (Qo) of complex III is the production of superoxide, a reactive oxygen species (ROS).[1][2] This ROS production is implicated in a variety of cellular signaling pathways and pathological conditions.[1][3][4]
This compound is a small molecule identified through high-throughput screening as a potent and selective suppressor of superoxide production specifically from the Qo site of complex III.[5][6] Crucially, this compound achieves this without inhibiting the normal electron flow through the complex or affecting oxidative phosphorylation.[3][5][6][7] This specificity makes this compound and its analogs invaluable tools for investigating the precise roles of complex III-derived ROS in cellular physiology and disease.[1][8]
Mechanism of Action of this compound
This compound selectively suppresses the generation of superoxide at the IIIQo site of complex III.[3][5] Unlike conventional complex III inhibitors like myxothiazol, which block electron transport, S3QELs uncouple superoxide production from the main electron transfer pathway.[3] This allows for the targeted investigation of ROS signaling without the confounding effects of metabolic disruption.[3] The S3QEL compounds, including this compound, were identified from a screen of 635,000 small molecules for their ability to suppress hydrogen peroxide (a dismutation product of superoxide) production from isolated mitochondria.[3][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of S3QEL compounds.
Table 1: Inhibitory Concentration (IC50) of S3QEL Compounds against Site IIIQo Superoxide Production
| Compound | Mean IC50 (µM) |
| S3QEL-1 | 0.75 |
| This compound | 1.7 |
| S3QEL-3 | 0.35 |
Data sourced from Orr et al., 2015.[3][4]
Table 2: Effect of S3QELs on Hydrogen Peroxide (H₂O₂) Production by Isolated Mitochondria under Different Substrate Conditions
| Condition | S3QEL-1 (% decrease) | This compound (% decrease) | S3QEL-3 (% decrease) |
| Succinate | ~16% | ~16% | ~16% |
| Succinate + Rotenone | ~43% | ~43% | ~43% |
| Glutamate + Malate | ~25% | ~25% | ~25% |
Data represents the average suppression of H₂O₂ production. Sourced from Orr et al., 2015.[3]
Key Signaling Pathways Modulated by this compound
a) Hypoxia-Inducible Factor-1α (HIF-1α) Signaling
Superoxide produced by complex III is known to be involved in the stabilization of HIF-1α under hypoxic conditions. S3QEL compounds have been shown to inhibit the accumulation of HIF-1α during hypoxia, demonstrating the direct link between complex III ROS and this signaling pathway.[3][7]
b) Endoplasmic Reticulum (ER) Stress and JNK Signaling
In models of ER stress, S3QELs have been shown to be protective by reducing cellular ROS levels and subsequent activation of caspase 3/7, which is mediated by the JNK pathway.[3]
Detailed Experimental Protocols
a) Measurement of Mitochondrial Hydrogen Peroxide Production
This protocol is based on the Amplex UltraRed assay used in the initial screening for S3QELs.[3]
Materials:
-
Isolated mitochondria
-
Amplex UltraRed reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Respiratory substrates (e.g., succinate, glutamate, malate)
-
Inhibitors (e.g., rotenone, antimycin A)
-
This compound
-
Assay Buffer (e.g., MAS buffer)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, Amplex UltraRed, HRP, and SOD in each well of a 96-well plate.
-
Add the desired respiratory substrates to energize the mitochondria.
-
Add isolated mitochondria to each well to initiate the reaction.
-
To measure superoxide from site IIIQo, add rotenone to inhibit complex I.
-
Add this compound at various concentrations to test its effect. A DMSO vehicle control should be included.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm over time.
-
The rate of H₂O₂ production is proportional to the change in fluorescence.
b) Spectrophotometric Assay for Complex III Activity
This protocol measures the reduction of cytochrome c, which is catalyzed by complex III.[2][10]
Materials:
-
Isolated mitochondria or cell lysates
-
Reduced coenzyme Q (e.g., decylubiquinol) as a substrate
-
Oxidized cytochrome c
-
Assay buffer
-
Inhibitors: Antimycin A (specific for Complex III)
-
Spectrophotometer
Procedure:
-
Prepare the assay buffer containing oxidized cytochrome c.
-
Add the mitochondrial sample to the cuvette.
-
Initiate the reaction by adding the reduced coenzyme Q substrate.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
To determine the specific activity of complex III, perform a parallel assay in the presence of antimycin A.
-
The complex III activity is the antimycin A-sensitive rate of cytochrome c reduction.
c) Assessment of HIF-1α Levels
This protocol describes the general steps for measuring HIF-1α protein levels in cell culture experiments.[3]
Materials:
-
HEK-293 cells or other suitable cell line
-
Cell culture medium
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂)
-
This compound or other test compounds
-
Lysis buffer
-
Reagents for Western blotting (SDS-PAGE gels, antibodies against HIF-1α and a loading control)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
Expose the cells to hypoxic conditions (e.g., 1% O₂) or a chemical inducer for a defined period (e.g., 3.5 hours).[3]
-
Harvest the cells and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α.
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin).
Conclusion
This compound and related compounds represent a significant advancement in the study of mitochondrial biology. By selectively suppressing superoxide production from complex III without disrupting energy metabolism, these molecules provide an unprecedented opportunity to dissect the specific roles of site IIIQo-derived ROS in a wide array of cellular processes, from signaling pathways like HIF-1α activation to the pathogenesis of diseases involving oxidative stress.[1][3][8] This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations into the intricate world of mitochondrial redox signaling.
References
- 1. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Complex III Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 3. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. S3QEL 2 | CAS 890888-12-7 | S3QEL2 | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
An In-depth Technical Guide to the Cell Permeability of S3QEL-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell permeability of S3QEL-2, a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III.[1][2] While direct quantitative permeability data for this compound is not extensively published, its biological activity in a variety of cell-based and in vivo models unequivocally demonstrates its ability to cross cellular membranes. This document summarizes the available qualitative evidence, outlines relevant experimental protocols for permeability assessment, and illustrates the key signaling pathways influenced by this molecule.
Evidence for Cell Permeability
This compound has been consistently described as a cell-permeant molecule in multiple studies.[3][4] Its effects have been documented in various cell lines, including human embryonic kidney (HEK-293) cells, rat insulinoma (INS-1) cells, and cardiomyocyte (H9c2) cells, as well as in whole organisms like Drosophila and mice.[3][5][6] The observed modulation of intracellular signaling pathways, such as the inhibition of HIF-1α accumulation and the attenuation of ROS-induced cell stress, serves as strong indirect evidence of its ability to penetrate the cell membrane and reach its mitochondrial target.[2][3]
For instance, this compound has been shown to protect pancreatic β-cells from oxidative stress-induced apoptosis and enhance their survival and function.[2][3] Furthermore, in animal models, administration of S3QELs has been demonstrated to protect against diet-induced intestinal barrier dysfunction.[5] These biological outcomes would not be possible if the compound were not cell permeable.
Quantitative Permeability Data
To date, specific quantitative cell permeability data for this compound, such as apparent permeability coefficients (Papp) from standardized assays, have not been detailed in the reviewed literature. The following table is provided as a template for researchers to populate as such data becomes available.
| Assay Type | Cell Line/Membrane | Direction | Papp (10-6 cm/s) | Efflux Ratio | Reference Compound | Reference Papp (10-6 cm/s) |
| Caco-2 | Caco-2 | A to B | Data not available | Data not available | Atenolol | Typically low |
| Caco-2 | Caco-2 | B to A | Data not available | Propranolol | Typically high | |
| PAMPA | Artificial Membrane | Data not available | N/A |
Key Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the selective suppression of superoxide (O2•−) production at the Qo site of mitochondrial complex III. This intervention has significant downstream consequences on cellular signaling, particularly in pathways sensitive to reactive oxygen species (ROS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S3QEL 2 | CAS 890888-12-7 | S3QEL2 | Tocris Bioscience [tocris.com]
- 5. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
S3QEL-2: A Precision Tool for Modulating Mitochondrial Bioenergetics by Selectively Suppressing Complex III Superoxide Production
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules in a myriad of cellular processes, extending beyond their traditionally understood role in oxidative damage. The ability to precisely dissect the contribution of specific ROS-generating sites within the mitochondrial electron transport chain (ETC) is paramount for advancing our understanding of redox biology and developing targeted therapeutics. S3QEL-2 has emerged as a potent and selective small-molecule suppressor of superoxide production from site IIIQo of mitochondrial complex III. A key feature of this compound is its ability to decouple ROS generation from oxidative phosphorylation, leaving normal electron flux and ATP synthesis unaffected.[1][2][3][4] This technical guide provides an in-depth overview of this compound's effect on mitochondrial bioenergetics, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental application.
Core Mechanism of Action: Selective Inhibition of Site IIIQo Superoxide Leak
This compound potently and selectively suppresses the production of superoxide at the Qo site of complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain.[3][4][5] This selectivity is crucial as it allows for the investigation of signaling pathways specifically mediated by complex III-derived ROS, without the confounding effects of inhibiting overall mitochondrial respiration.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity.
| Parameter | Value | Species/System | Notes | Reference |
| IC50 for Site IIIQo Superoxide Production | 1.7 µM | Isolated Rat Skeletal Muscle Mitochondria | This is the concentration at which this compound inhibits 50% of superoxide production from site IIIQo. | [3][4][5][6] |
| Effect on Oxidative Phosphorylation | No significant effect | Isolated Mitochondria and various cell lines | This compound does not inhibit normal electron flux or cellular oxidative phosphorylation. | [2][3][4][5] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | No impairment | Isolated Mitochondria | This compound does not disrupt the mitochondrial membrane potential, a key indicator of mitochondrial health. | [1] |
Signaling Pathway Modulation: The HIF-1α Axis
One of the well-documented downstream effects of this compound is the suppression of hypoxia-inducible factor 1-alpha (HIF-1α) accumulation.[3][4][5] This highlights the role of mitochondrial ROS from complex III as a signaling molecule in cellular oxygen sensing pathways.
References
- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CAS 890888-12-7 (HY-110282-10.1) | Szabo-Scandic [szabo-scandic.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Preliminary Investigation of S3QEL-2 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. Emerging evidence points to mitochondrial dysfunction, specifically the overproduction of reactive oxygen species (ROS), as a key driver of the inflammatory cascade within the central nervous system (CNS). Astrocytes, the most abundant glial cells in the CNS, have been identified as a primary source of this detrimental ROS. This technical guide provides an in-depth overview of the preliminary investigation of S3QEL-2, a novel small molecule designed to selectively suppress superoxide production from mitochondrial complex III (CIII). By targeting a key source of oxidative stress, this compound presents a promising therapeutic strategy to mitigate neuroinflammation and its devastating consequences. This document details the mechanism of action of this compound, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction to Neuroinflammation and the Role of Mitochondrial ROS
Neuroinflammation is a complex biological response of the CNS to various insults, including infection, trauma, and protein aggregation. While acute inflammation is a protective mechanism, chronic neuroinflammation contributes to neuronal damage and the progression of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and frontotemporal dementia.[1]
Mitochondria, the primary energy producers in cells, are also a major source of ROS. Under pathological conditions, the mitochondrial electron transport chain can leak electrons, leading to the formation of superoxide radicals. Mitochondrial complex III (CIII) is a significant site of this superoxide production.[2] Recent studies have highlighted that astrocytes, in response to disease-related stimuli, exhibit a dramatic increase in CIII-ROS production.[1][3] This astrocytic ROS can then trigger a cascade of inflammatory signaling, contributing to neuronal damage and cognitive decline.[1]
S3QELs ("sequels") are a class of small molecules that have been identified as potent and selective suppressors of superoxide production at the Qo site of mitochondrial complex III.[2][4] this compound is a prominent member of this class and has shown significant promise in preclinical models of neuroinflammation and dementia.[1]
Mechanism of Action of this compound
This compound exerts its anti-neuroinflammatory effects by specifically targeting and inhibiting the production of superoxide from mitochondrial complex III. Unlike general antioxidants, this compound does not scavenge existing ROS but rather prevents its formation at a key source, offering a more targeted and potentially less disruptive therapeutic approach.[2] The primary mechanism involves the suppression of electron leakage at the Qo site of complex III, without impairing the overall process of oxidative phosphorylation and ATP production.[4]
The significance of this targeted action lies in the emerging understanding that astrocytic CIII-ROS is a critical initiator of neuroinflammatory signaling. By quelling this initial burst of oxidative stress, this compound can prevent the activation of downstream inflammatory pathways.
Signaling Pathways in Neuroinflammation Modulated by this compound
The overproduction of mitochondrial ROS in astrocytes activates several downstream signaling pathways that are central to the neuroinflammatory response. Evidence suggests that CIII-ROS production in astrocytes is dependent on NF-κB and leads to the activation of STAT3, a key transcription factor for inflammatory genes.[3] this compound, by inhibiting CIII-ROS, is proposed to dampen the activation of these pro-inflammatory pathways.
Proposed Signaling Pathway of this compound in Mitigating Astrocyte-Mediated Neuroinflammation
The following diagram illustrates the proposed signaling cascade, from the initial disease-related stimuli to the downstream inflammatory response, and how this compound intervenes in this process.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in a preclinical setting.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from preliminary studies on this compound and related compounds.
| Compound | Assay | System | IC50 | Reference |
| This compound | Site IIIQo Superoxide Production | Isolated Muscle Mitochondria | 1.7 µM | [4] |
| Experiment | Cell Line/Model | Treatment | Key Findings | Reference |
| Caspase 3/7 Activation | INS1 Insulinoma Cells | Tunicamycin + 10 µM S3QELs | Significant protection against apoptosis | [4] |
| Total ROS Levels | INS1 Cells | Tunicamycin + this compound (0-30 µM) | Dose-dependent decrease in cellular ROS | [4] |
| HIF-1α Accumulation | HEK-293 Cells | Hypoxia + S3QELs | Inhibition of HIF-1α accumulation | [4] |
| Neuroinflammation | Frontotemporal Dementia Mouse Model | S3QEL compound | Reduced astrocyte activation and inflammatory gene expression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Measurement of Mitochondrial Hydrogen Peroxide Production (Amplex® UltraRed Assay)
This protocol is adapted for measuring H2O2 production from isolated mitochondria.
-
Reagents:
-
Amplex® UltraRed reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL stock)
-
Superoxide dismutase (SOD) (5000 U/mL stock)
-
Assay Buffer (e.g., KHEB: 120 mM KCl, 5 mM HEPES, 5 mM KH2PO4, 2.5 mM MgCl2, 1 mM EGTA, 0.3% (w/v) BSA, pH 7.2)
-
Mitochondrial substrates (e.g., succinate, glutamate/malate)
-
This compound (stock solution in DMSO)
-
Isolated mitochondria (0.2-0.5 mg/mL)
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well black microplate containing assay buffer, Amplex® UltraRed (final concentration 10 µM), HRP (final concentration 1 U/mL), and SOD (final concentration 25 U/mL).
-
Add isolated mitochondria to each well.
-
Add this compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the mitochondrial substrate.
-
Measure the fluorescence kinetically using a microplate reader with excitation at 540-560 nm and emission at 590 nm.
-
Calculate the rate of H2O2 production by comparing the fluorescence change over time to a standard curve generated with known concentrations of H2O2.
-
Caspase-3/7 Activity Assay
This protocol outlines a method for measuring caspase-3/7 activity in cell culture as an indicator of apoptosis.
-
Reagents:
-
Caspase-Glo® 3/7 Assay Reagent (or similar, containing a luminogenic caspase-3/7 substrate)
-
Cell culture medium
-
Cells of interest (e.g., primary astrocytes, neuronal cell lines)
-
Inducing agent (e.g., staurosporine, tunicamycin)
-
This compound (stock solution in DMSO)
-
-
Procedure:
-
Seed cells in a 96-well white-walled microplate and allow them to adhere overnight.
-
Treat the cells with the inducing agent in the presence or absence of various concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 4-24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to a control group to determine the percentage of caspase-3/7 inhibition.
-
Conclusion and Future Directions
The preliminary investigation of this compound has provided compelling evidence for its potential as a novel therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its targeted mechanism of action, specifically the inhibition of astrocytic mitochondrial complex III ROS production, represents a significant advancement over broad-spectrum antioxidants. The data gathered to date demonstrates its ability to mitigate key pathological features of neuroinflammation in both in vitro and in vivo models.
Future research should focus on a more detailed elucidation of the downstream signaling pathways affected by this compound in different CNS cell types. Investigating the long-term efficacy and safety of this compound in various animal models of neurodegeneration will be crucial for its translation to the clinic. Furthermore, the development of biomarkers to monitor the in vivo activity of this compound would be highly beneficial for future clinical trials. The continued exploration of this compound and other selective mitochondrial ROS suppressors holds great promise for the development of a new generation of disease-modifying therapies for a range of devastating neurological disorders.
References
- 1. Astrocytic Complex III ROS Amplifies Detrimental Neuroimmune Signaling and Dementia-related Pathogenesis | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 2. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
S3QEL-2: A Technical Guide for Investigating Mitochondrial ROS Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of S3QEL-2, a selective suppressor of mitochondrial complex III-derived reactive oxygen species (ROS), and its application in the study of ROS signaling pathways. This document outlines the core mechanism of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a cell-permeable small molecule that potently and selectively suppresses superoxide production from the Qo site of mitochondrial complex III (site IIIQo)[1][2][3]. Crucially, this compound achieves this without inhibiting normal electron flow or cellular oxidative phosphorylation, making it a valuable tool to dissect the specific roles of mitochondrial ROS in cellular signaling, distinct from metabolic disruption[2][3]. This specificity allows researchers to investigate the direct consequences of attenuating a major source of cellular ROS, providing insights into a variety of physiological and pathological processes.
Mechanism of Action
This compound acts as a suppressor of site IIIQo electron leak. The Q cycle in complex III is a major site of superoxide production, where electrons can prematurely leak to molecular oxygen, forming superoxide radicals. This compound is thought to interact with complex III in a manner that prevents this electron leakage without impeding the normal transfer of electrons to cytochrome c. This selective action is a significant advantage over general antioxidants or inhibitors of the electron transport chain, which can have broad, confounding effects on cellular metabolism[4].
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its observed effects in various experimental models.
| Parameter | Value | Cell/System | Reference |
| IC50 (Site IIIQo Superoxide Production) | 1.7 µM | Isolated Mitochondria | [5][6] |
| This compound Concentration for HIF-1α Inhibition | 10x and 20x IC50 | HEK-293 cells | [1] |
| This compound Concentration for Reporter Assay | 33 µM | HEK-293T cells | [1] |
| This compound Concentration for Caspase 3/7 Assay | 10 µM | INS1 insulinoma cells | [1] |
| This compound Concentration for Cellular ROS Measurement | 0 - 30 µM | INS1 insulinoma cells | [1] |
| This compound Concentration for Islet Viability and Function | 30 µM | Primary rat islets | [1] |
Key Signaling Pathways Investigated with this compound
This compound is a powerful tool for elucidating the role of mitochondrial ROS in a variety of signaling cascades.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling
Mitochondrial ROS are known to stabilize HIF-1α under hypoxic conditions. This compound has been shown to inhibit the accumulation of HIF-1α during hypoxia, demonstrating the critical role of site IIIQo-derived ROS in this process[1][2][7]. This allows for the specific investigation of ROS-dependent HIF-1α activation.
c-Jun N-terminal Kinase (JNK) Pathway
Endoplasmic reticulum (ER) stress can lead to mitochondrial ROS production and subsequent activation of the JNK signaling pathway, a key regulator of apoptosis. This compound has been demonstrated to protect against ER stress-induced apoptosis by mitigating the increase in cellular ROS and subsequent JNK-mediated cell stress[1][2].
p62-Keap1-Nrf2 Antioxidant Response Pathway
The p62-Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress, including that originating from mitochondria, can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes[8][9][10][11]. Although direct studies are limited, this compound can be employed to investigate the specific contribution of complex III-derived ROS to the activation of this protective pathway.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Preparation and Handling of this compound
-
Solubility: this compound is soluble in DMF (10 mg/mL) and slightly soluble in DMSO[3].
-
Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent (e.g., 10 mM in DMSO). Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years to avoid repeated freeze-thaw cycles[2][3].
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration immediately before use. Ensure the final solvent concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.5% v/v DMSO).
In Vitro Assay for HIF-1α Accumulation
This protocol is adapted from studies on HEK-293 cells[1].
-
Cell Culture: Seed HEK-293 cells at a density of 15,000 cells per well in a multi-well plate and incubate for 48 hours in standard culture medium.
-
Hypoxia Pre-equilibration: Pre-equilibrate fresh culture medium overnight in a hypoxic incubator set to 1% O2.
-
Compound Preparation: Prepare working solutions of this compound (at 10x and 20x the IC50 of 1.7 µM, i.e., 17 µM and 34 µM), a vehicle control (e.g., DMSO), and a positive control inhibitor of HIF-1α stabilization (e.g., 2 µM myxothiazol) in the pre-equilibrated medium.
-
Treatment: Pre-treat the cells with the compound-containing medium for 1 hour.
-
Hypoxic Challenge: Transfer the plates to the hypoxic incubator (1% O2) for 3.5 hours.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody specific for HIF-1α. Use a loading control (e.g., β-actin) to normalize the results.
-
Analysis: Quantify the band intensities to determine the relative levels of HIF-1α accumulation in each treatment group.
In Vitro Assay for Cellular ROS Production
This protocol is based on experiments with INS1 insulinoma cells and can be adapted for other cell types[1].
-
Cell Culture: Seed INS1 cells in a multi-well imaging plate.
-
Staining: Stain the cells with 8.1 µM Hoechst 33342 (for nuclear staining) and 5 µM carboxy-H2DCFDA-AM (a ROS indicator) for 30 minutes.
-
Washing: Gently wash the cells three times with an appropriate buffer.
-
Treatment: Incubate the cells for 6 hours with 1 µg/mL tunicamycin (to induce ER stress and ROS production) and varying concentrations of this compound (e.g., 0, 3, 10, 30 µM). Include a vehicle control (e.g., 0.5% v/v DMSO).
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope with standard DAPI and FITC filter sets.
-
Analysis: Quantify the mean fluorescence intensity of the carboxy-H2DCFDA-AM signal per cell to determine the relative levels of cellular ROS.
In Vivo Studies
For in vivo experiments, S3QELs have been administered to mice in their diet to investigate chronic effects[4].
-
Compound Formulation: this compound can be incorporated into the animal chow at a specified concentration. The stability of the compound in the food matrix should be confirmed.
-
Animal Model: Select an appropriate animal model for the disease or physiological process under investigation.
-
Dosing and Administration: Provide the this compound-containing diet or a control diet to the animals for the duration of the study. Monitor food consumption to estimate the daily dose of the compound.
Applications in Drug Development
The selective nature of this compound makes it and similar molecules promising candidates for therapeutic development in diseases where mitochondrial ROS play a pathogenic role. These include, but are not limited to:
-
Neurodegenerative Diseases: By mitigating oxidative stress and neuroinflammation, S3QELs could offer a therapeutic strategy for conditions like Alzheimer's and Parkinson's disease.
-
Metabolic Disorders: this compound has been shown to improve the survival and function of pancreatic β-cells, suggesting potential applications in diabetes[1][2].
-
Ischemia-Reperfusion Injury: By reducing the burst of ROS upon reoxygenation, S3QELs could limit tissue damage in conditions such as stroke and myocardial infarction.
-
Inflammatory Diseases: S3QELs have been shown to protect against diet-induced intestinal barrier dysfunction, indicating their potential in treating inflammatory bowel disease and other inflammatory conditions[4].
Conclusion
This compound is a highly specific and valuable research tool for dissecting the intricate roles of mitochondrial complex III-derived ROS in cellular signaling. Its ability to uncouple ROS production from overall mitochondrial function provides a unique advantage for studying a wide range of biological processes and disease states. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the potential of this compound in their investigations.
References
- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases [frontiersin.org]
- 9. p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interplay among Oxidative Stress, Autophagy, and the Endocannabinoid System in Neurodegenerative Diseases: Role of the Nrf2- p62/SQSTM1 Pathway and Nutraceutical Activation [mdpi.com]
- 11. p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Basis for S3QEL-2's Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical basis for the selectivity of S3QEL-2, a potent and selective suppressor of superoxide production from site IIIQo of the mitochondrial electron transport chain. Through a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations, this document serves as a comprehensive resource for researchers in the fields of mitochondrial biology, redox signaling, and drug discovery.
Core Mechanism of Action: Selective Suppression of Electron Leak
This compound's primary mechanism of action is the selective suppression of electron leakage from the outer ubiquinone-binding site (Qo) of mitochondrial complex III.[1] Unlike conventional complex III inhibitors, such as myxothiazol, this compound does not impede the normal flow of electrons through the electron transport chain or disrupt oxidative phosphorylation.[1] This remarkable selectivity allows for the targeted reduction of reactive oxygen species (ROS) originating from site IIIQo, without inducing broader bioenergetic dysfunction. This makes this compound an invaluable tool for dissecting the specific roles of complex III-derived ROS in cellular signaling and pathophysiology.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is underscored by its potent inhibition of superoxide production at site IIIQo, with minimal to no effect on other mitochondrial ROS production sites or overall mitochondrial respiration at effective concentrations.
Table 1: Inhibitory Potency of this compound on Mitochondrial Superoxide Production
| Target Site | Assay Condition | IC50 (µM) | Reference |
| Site IIIQo | Succinate + Antimycin A | 1.7 | [1] |
Table 2: Selectivity of this compound Against Other Mitochondrial ROS Production Sites
| Site | Assay Condition | This compound Concentration | % Inhibition | Reference |
| Site IQ | Reverse electron transport | 10x IC50 (17 µM) | Not significant | Implied from[1] |
| Site IIF | Succinate + Malonate | 10x IC50 (17 µM) | Not significant | Implied from[1] |
| Site IF + DH | Glutamate + Malate | 10x IC50 (17 µM) | Not significant | Implied from[1] |
Table 3: Effect of this compound on Mitochondrial Respiration
| Respiration State | Substrate | This compound Concentration | Effect | Reference |
| Basal Respiration (State 2) | Pyruvate + Glutamine | 20x IC50 (34 µM) | No effect | [1] |
| Uncoupled Respiration | Pyruvate + Glutamine | 20x IC50 (34 µM) | No effect | [1] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.
Measurement of H₂O₂ Production from Isolated Mitochondria (Amplex UltraRed Assay)
This assay is fundamental to determining the potency and selectivity of this compound in suppressing superoxide/H₂O₂ production from specific mitochondrial sites.
-
Principle: Horseradish peroxidase (HRP) catalyzes the oxidation of the non-fluorescent Amplex UltraRed to the highly fluorescent resorufin in the presence of H₂O₂. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Reagents:
-
Isolated mitochondria (e.g., from rat skeletal muscle)
-
Assay Buffer (KHEB): 120 mM KCl, 5 mM HEPES, 5 mM KH₂PO₄, 2.5 mM MgCl₂, 1 mM EGTA, 0.3% (w/v) BSA, pH 7.0
-
Amplex UltraRed stock solution (10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (1000 units/mL in H₂O)
-
Superoxide dismutase (SOD) stock solution (5000 units/mL in H₂O)
-
Substrates and inhibitors (e.g., succinate, antimycin A, rotenone, glutamate, malate)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
In a microplate well, combine isolated mitochondria, Amplex UltraRed (final concentration 50 µM), HRP (final concentration 5 units/mL), and SOD (final concentration 25 units/mL) in the assay buffer.
-
To measure H₂O₂ production from Site IIIQo , add succinate as the substrate and antimycin A to inhibit electron flow downstream of the Qo site, causing electrons to leak and form superoxide.
-
To assess selectivity against Site IQ , induce reverse electron transport by providing succinate as a substrate in the absence of ADP. Rotenone is used as a positive control inhibitor for this site.
-
To assess selectivity against Site IIF , use succinate as a substrate in the presence of malonate to inhibit succinate dehydrogenase.
-
To assess selectivity against Site IF and matrix dehydrogenases (DH), use glutamate and malate as substrates.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Measure the fluorescence kinetics (λex = 540 nm, λem = 590 nm) at 37°C using a microplate reader.
-
Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
This assay evaluates the impact of this compound on oxidative phosphorylation.
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of isolated mitochondria or cells in real-time, providing insights into different states of mitochondrial respiration.
-
Reagents:
-
Isolated mitochondria or cells (e.g., HEK-293)
-
Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate and glutamine)
-
This compound stock solution (in DMSO)
-
Mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone and antimycin A (complex I and III inhibitors).
-
-
Procedure:
-
Seed isolated mitochondria or cells onto a Seahorse XF microplate.
-
Incubate the plate in a CO₂-free incubator to allow temperature and pH equilibration.
-
Pre-load the injection ports of the sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
-
Place the microplate in the Seahorse XF Analyzer and initiate the assay protocol.
-
Measure the basal OCR.
-
Inject this compound and measure the OCR to determine its effect on basal respiration.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
-
Analyze the OCR data to assess the impact of this compound on different parameters of mitochondrial respiration.
-
Signaling Pathways and Logical Relationships
The selective action of this compound allows for the elucidation of specific signaling pathways regulated by mitochondrial complex III-derived ROS.
Caption: this compound selectively prevents electron leak at site IIIQo of Complex III.
Caption: Experimental workflow to assess this compound's potency and selectivity.
Caption: this compound inhibits HIF-1α stabilization by reducing Complex III ROS.
References
Unlocking the Therapeutic Promise of S3QEL-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S3QEL-2 is an investigational small molecule that has garnered significant interest within the scientific community for its unique mechanism of action and potential therapeutic applications across a range of diseases. This document provides a comprehensive technical overview of this compound, summarizing key preclinical findings, outlining experimental methodologies, and visualizing its role in cellular signaling pathways.
This compound is a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III.[1] Its primary mode of action is the inhibition of electron leakage that leads to the formation of reactive oxygen species (ROS), without impairing the normal electron flow required for oxidative phosphorylation and energy production.[2][3][4] This targeted approach to mitigating oxidative stress, a key pathological driver in numerous diseases, positions this compound as a promising candidate for therapeutic intervention.
Core Mechanism of Action
This compound selectively targets the outer ubiquinone-binding site (site IIIQo) of mitochondrial complex III, which is a major source of cellular superoxide.[3] By suppressing electron leak at this specific site, this compound reduces the production of superoxide and its downstream product, hydrogen peroxide, thereby alleviating oxidative stress.[2][4] A critical feature of this compound is its ability to achieve this without inhibiting the normal function of the electron transport chain, a common drawback of other mitochondrial inhibitors.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Condition | Reference |
| IC50 for site IIIQo superoxide production | 1.7 µM | Isolated muscle mitochondria | Antimycin-induced superoxide production | [1][2] |
| Effect on HIF-1α transcription | Significant reduction | HEK-293T cells | Hypoxia | [2] |
| Effect on caspase 3/7 activation | Protection | INS1 insulinoma cells | Tunicamycin-induced ER stress | [2] |
| Reduction of cellular ROS | Dose-dependent decrease | INS1 cells | Tunicamycin-induced ER stress | [2] |
| Effect on population doubling | Significant reduction (in combination) | Jurkat cells | With antimycin and MitoTEMPO | [4] |
Therapeutic Potential and Preclinical Findings
Neurodegenerative Diseases
A recent groundbreaking study has highlighted the potential of S3QEL compounds in the context of frontotemporal dementia.[5][6][7] Research indicates that excessive ROS production in astrocytes, a type of glial cell in the brain, contributes to neuronal damage.[6][7]
-
Key Findings:
-
In a mouse model of frontotemporal dementia, administration of an S3QEL compound led to reduced activation of astrocytes and lower levels of inflammatory gene expression.[5][6]
-
The treatment also decreased a specific modification of the tau protein, which is linked to the pathology of dementia.[5][6]
-
Notably, these therapeutic effects were observed even when the treatment was initiated after the onset of symptoms, and the compound was well-tolerated with no significant side effects.[5]
-
Intestinal Barrier Dysfunction
Overnutrition and diet-induced obesity can lead to increased intestinal permeability, a condition linked to metabolic diseases and premature aging. S3QELs have been investigated as a potential intervention to preserve the integrity of the intestinal barrier.[3][8]
-
Key Findings:
-
In Drosophila on a high-nutrient diet, S3QELs protected against increased intestinal permeability, a higher number of apoptotic enterocytes, and a shorter median lifespan.[3]
-
Similarly, in mice fed a high-fat diet, S3QELs protected against increased intestinal permeability.[8]
-
The protective effects of S3QELs in the intestine are potentially mediated by the modulation of Hypoxia-inducible factor 1-alpha (Hif-1α) signaling.[3]
-
Diabetes and Metabolic Disorders
Pancreatic β-cells, responsible for insulin production, are particularly vulnerable to oxidative stress.[8] this compound has shown promise in protecting these cells from damage.
-
Key Findings:
Oncology
The role of mitochondrial ROS in cancer is complex. One study explored the potential of this compound to impair the fitness of cancer cells when combined with other metabolic inhibitors.
-
Key Findings:
-
The combination of this compound with the mitochondrial complex I inhibitor piericidin resulted in a reduced rate of population doubling in Jurkat T-ALL cells compared to either drug alone.[4] This suggests that inhibiting superoxide production from complex III can enhance the anti-proliferative effects of complex I inhibition.[4]
-
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, based on the available information.
Measurement of Mitochondrial Superoxide Production
-
Objective: To determine the inhibitory effect of this compound on superoxide production from mitochondrial complex III.
-
System: Isolated muscle mitochondria.
-
Methodology:
-
An Amplex UltraRed-based detection system is used to measure hydrogen peroxide (H2O2), a stable product of superoxide dismutation.[2]
-
Mitochondria are energized with a suitable substrate (e.g., succinate).
-
Antimycin A is added to induce robust superoxide production from site IIIQo.[2]
-
Varying concentrations of this compound are added to determine the dose-response relationship.
-
The fluorescence of Amplex UltraRed is measured to quantify H2O2 production.
-
The IC50 value is calculated from the dose-response curve.[2]
-
Hypoxia-Induced HIF-1α Accumulation Assay
-
Objective: To assess the effect of this compound on the stabilization of HIF-1α under hypoxic conditions.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells.[2]
-
Methodology:
-
HEK-293 cells are seeded in appropriate culture plates.
-
The cells are exposed to a hypoxic environment (e.g., 1% O2) for a specified duration (e.g., 3.5 hours).[2]
-
Cells are treated with this compound at various concentrations (e.g., 10x and 20x the IC50 for superoxide suppression), a vehicle control (DMSO), or a positive control (e.g., myxothiazol).[2]
-
Following the incubation period, cell lysates are prepared.
-
HIF-1α levels are quantified using standard techniques such as Western blotting or an ELISA-based assay.[2]
-
Cell Viability and Apoptosis Assays
-
Objective: To evaluate the protective effect of this compound against stress-induced cell death.
-
Cell Line: INS1 insulinoma cells or primary pancreatic islets.[2]
-
Methodology:
-
Cells are treated with an inducer of endoplasmic reticulum stress, such as tunicamycin.[2]
-
Concurrently, cells are treated with this compound at various concentrations or a vehicle control.
-
Caspase 3/7 activation, a marker of apoptosis, is measured using a commercially available luminescent or fluorescent assay.[2]
-
Cell viability can be assessed by flow cytometry after staining with appropriate viability dyes.[2]
-
In Vivo Intestinal Permeability Assay
-
Objective: To determine the effect of S3QELs on diet-induced intestinal barrier dysfunction in mice.
-
Animal Model: Male wildtype (C57Bl/6J) mice.[8]
-
Methodology:
-
Mice are fed a high-fat diet to induce intestinal permeability.
-
A cohort of mice also receives S3QEL compounds (e.g., S3QEL1.2 and S3QEL2.2) in their diet or via oral gavage.[8]
-
Intestinal permeability is assessed by orally administering fluorescein isothiocyanate (FITC)-dextran.
-
After a defined period, blood is collected, and the concentration of FITC-dextran in the plasma is measured fluorometrically. Higher levels of plasma FITC-dextran indicate increased intestinal permeability.[3]
-
Fecal albumin levels can also be measured as an additional marker of intestinal barrier dysfunction.[3]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathways influenced by this compound.
Caption: Fig. 1: this compound selectively inhibits superoxide production at Complex III.
Caption: Fig. 2: this compound inhibits hypoxia-induced HIF-1α stabilization.
Caption: Fig. 3: this compound protects against ER stress-induced apoptosis.
Future Directions and Clinical Perspective
The preclinical data for this compound are compelling, suggesting a broad therapeutic potential. The recent findings in a model of frontotemporal dementia are particularly exciting and warrant further investigation.[5][6][7] As of the latest available information, there are no registered clinical trials specifically for this compound. The transition from promising preclinical results to clinical application will require extensive toxicology and safety pharmacology studies, as well as the development of a formulation suitable for human use.
Future research should continue to explore the efficacy of this compound in a wider range of disease models, further elucidate the downstream signaling consequences of selectively inhibiting site IIIQo superoxide production, and identify potential biomarkers to guide its clinical development. The targeted nature of this compound offers a potentially safer and more effective approach to modulating oxidative stress compared to general antioxidants, which have largely failed in clinical trials.[5] The continued development of this compound and similar compounds represents an innovative strategy in the pursuit of treatments for a variety of debilitating diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic determinants of cellular fitness dependent on mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
Optimal Concentration of S3QEL-2 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of S3QEL-2 for various in vitro studies. This compound is a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III, making it a valuable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in cellular signaling and pathology.
Mechanism of Action
This compound selectively inhibits the generation of superoxide at the outer quinone-binding site (Qo) of mitochondrial complex III.[1] This action is highly specific, as this compound does not inhibit the normal electron flux through the electron transport chain or affect oxidative phosphorylation.[1] By reducing superoxide production from this specific site, this compound allows for the targeted investigation of downstream signaling events, such as the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and c-Jun N-terminal kinase (JNK)-mediated cell stress.[1][2]
Summary of Quantitative Data
The following table summarizes the effective concentrations of this compound used in various in vitro assays. The optimal concentration for a specific experiment will depend on the cell type, assay endpoint, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Assay | Cell Line | Concentration Range | IC50 | Notes | Reference |
| Suppression of Site IIIQo Superoxide Production | Isolated Mitochondria | - | 1.7 µM | Potent and selective suppression. | [1][3] |
| HIF-1α Accumulation | HEK-293 | 17 µM - 34 µM (10x and 20x IC50) | - | Inhibition of hypoxia-induced HIF-1α stabilization. | [2] |
| HIF-1α Reporter Assay | HEK-293T | 33 µM | - | Significant reduction of HIF-1α transcriptional activity in hypoxia. | [2] |
| Caspase 3/7 Activation (Apoptosis) | INS-1 | 10 µM | - | Protection against tunicamycin-induced apoptosis. | [2] |
| Total Cellular ROS Measurement | INS-1 | 3 µM - 30 µM | - | Dose-dependent reduction of tunicamycin-induced ROS. | [2] |
| Islet Viability | Primary Rat Islets | 30 µM | - | Enhanced survival of pancreatic islets. | [2] |
| Cell Proliferation (Population Doubling) | Jurkat | 10 µM | - | Reduced population doubling in combination with other agents. | [4] |
| Hydrogen Peroxide Release | AML12 | 0.5 µM | - | Suppression of hydrogen peroxide release from cells. |
Experimental Protocols
Determination of Optimal this compound Concentration for Cell Viability
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay) or Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions. Briefly, equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of this compound against the percentage of cell viability to determine the optimal non-toxic concentration range.
Western Blot Analysis of HIF-1α Inhibition
This protocol describes the detection of HIF-1α protein levels by Western blot in cells treated with this compound under hypoxic conditions.
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or incubator (1% O2)
-
Cobalt chloride (CoCl2) or Desferrioxamine (DFO) as positive controls for HIF-1α induction
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed HEK-293 cells and grow to 70-80% confluency. Pre-treat cells with this compound (e.g., 10 µM, 20 µM, 34 µM) for 1 hour.[2]
-
Hypoxic Induction: Transfer the cells to a hypoxia chamber (1% O2) for 4-6 hours. For positive controls, treat normoxic cells with CoCl2 (100 µM) or DFO (100 µM) for the same duration.
-
Cell Lysis: Immediately after hypoxic exposure, wash the cells with ice-cold PBS and lyse them in RIPA buffer. It is critical to work quickly to prevent HIF-1α degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic determinants of cellular fitness dependent on mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing S3QEL-2 in the Seahorse XF Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules in a variety of physiological and pathological processes. The ability to dissect the specific contributions of different ROS-producing sites within the electron transport chain (ETC) is crucial for understanding their roles. S3QEL-2 is a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III, with an IC50 of 1.7 µM.[1][2][3] Unlike classical ETC inhibitors, this compound does not impede normal electron flux or oxidative phosphorylation.[1][2][4][5] This unique property makes it an invaluable tool for investigating the specific consequences of complex III-derived ROS in cellular metabolism and signaling.
The Agilent Seahorse XF Cell Mito Stress Test is a standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[6] By combining the use of this compound with the Mito Stress Test, researchers can specifically probe the impact of suppressing complex III superoxide production on mitochondrial respiration and cellular bioenergetics. These application notes provide a detailed protocol for the use of this compound in conjunction with the Seahorse XF Cell Mito Stress Test.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test utilizes serial injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[6][7] When this compound is incorporated into this assay, it allows for the assessment of these parameters in the context of suppressed superoxide generation from complex III. This approach can help elucidate the role of complex III-derived ROS in maintaining basal respiration, ATP production, and the cell's capacity to respond to metabolic stress. Since this compound is not expected to directly inhibit electron transport, any observed changes in OCR can be attributed to the downstream effects of modulating ROS signaling.
Signaling Pathway of Mitochondrial Complex III and this compound Action
Caption: this compound action on Complex III superoxide production.
Experimental Protocol
This protocol outlines the steps for incorporating this compound into a standard Agilent Seahorse XF Cell Mito Stress Test. It is crucial to optimize cell density and FCCP concentration for each cell type to ensure high-quality data.[7][8]
Materials and Reagents
-
This compound (powder or stock solution)
-
Agilent Seahorse XF Cell Mito Stress Test Kit
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM or RPMI) supplemented with glucose, pyruvate, and glutamine as required for your cell type
-
Cells of interest
-
Standard cell culture reagents
-
DMSO (for dissolving this compound)
Procedure
Day 1: Cell Seeding and Sensor Cartridge Hydration
-
Seed Cells: Plate cells in a Seahorse XF Cell Culture Microplate at a pre-optimized density. Ensure even cell distribution. Include wells for background correction (media only).
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF Sensor Cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.
Day 2: Assay Execution
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with appropriate concentrations of glucose, pyruvate, and glutamine. Adjust the pH to 7.4.
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a concentrated stock solution.
-
Prepare Compound Plate:
-
This compound Injection: Prepare a working solution of this compound in the assay medium. The final concentration in the well should be optimized. A starting range of 1-10 µM is recommended, with some studies using up to 30 µM for cellular assays.
-
Mito Stress Test Compounds: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the kit in the assay medium to the desired working concentrations. Remember that FCCP concentration needs to be optimized for your cell type.
-
Load Sensor Cartridge: Load the prepared solutions into the appropriate ports of the hydrated sensor cartridge. A common injection strategy is:
-
Port A: this compound (or vehicle control - DMSO in assay medium)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells, leaving a small amount to avoid disturbing the cells.
-
Gently wash the cells with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.
-
-
Run the Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Once calibration is complete, replace the calibrant utility plate with the cell plate and start the assay.
-
The assay will proceed with baseline OCR measurements followed by the sequential injection of the compounds from the loaded ports.
-
Experimental Workflow
Caption: Workflow for this compound in a Seahorse Mito Stress Test.
Data Presentation and Interpretation
The quantitative data from the Seahorse XF Mito Stress Test with this compound can be summarized in the following table. The primary goal is to compare the mitochondrial parameters between the vehicle-treated and this compound-treated cells.
| Parameter | Vehicle Control | This compound Treated | Expected Outcome with this compound |
| Basal Respiration | OCRbasal | OCRbasal+this compound | No significant change is expected as this compound does not inhibit electron flow. |
| ATP Production | OCRATP | OCRATP+this compound | No significant change is expected. |
| Proton Leak | OCRproton leak | OCRproton leak+this compound | No significant change is expected. |
| Maximal Respiration | OCRmaximal | OCRmaximal+this compound | No significant change is expected. |
| Spare Respiratory Capacity | OCRspare | OCRspare+this compound | No significant change is expected. |
| Non-Mitochondrial Respiration | OCRnon-mito | OCRnon-mito+this compound | No significant change is expected. |
Interpreting the Results:
-
No Change in OCR Parameters: The primary expectation is that this compound will not significantly alter the key parameters of the Mito Stress Test. This is because it selectively suppresses superoxide production without affecting the overall rate of electron transport and oxidative phosphorylation.[1] This finding would be significant in itself, as it validates that any observed biological effects of this compound in other assays are likely due to the reduction of complex III-derived ROS signaling, rather than a general impairment of mitochondrial respiration.
-
Potential for Subtle Changes: In some specific cellular contexts, it is possible that a reduction in complex III ROS signaling could have downstream effects on mitochondrial function that might be reflected as subtle changes in OCR. For example, if complex III ROS are involved in a feedback loop that regulates ETC activity or mitochondrial biogenesis, their suppression by this compound could, over time, lead to minor alterations in respiratory parameters. Therefore, any observed changes should be interpreted in the context of the specific biological question being investigated.
By using this compound in a Seahorse XF Mito Stress Test, researchers can confidently dissect the bioenergetic consequences of suppressing a specific source of mitochondrial ROS, providing a more nuanced understanding of the role of redox signaling in health and disease.
References
- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: S3QEL-2 for HIF-1α Studies in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its dysregulation is implicated in various pathologies, including cancer. S3QEL-2 is a small molecule that suppresses the production of superoxide, a reactive oxygen species (ROS), from site IIIQo of the mitochondrial electron transport chain's complex III.[1][2] This targeted action allows for the specific investigation of the role of mitochondrial ROS in signaling pathways, such as the stabilization of HIF-1α, without broadly inhibiting cellular respiration.[1][3] In HEK-293 cells, this compound has been demonstrated to inhibit the hypoxia-induced accumulation of HIF-1α and its subsequent transcriptional activity.[3][4] These application notes provide detailed protocols for utilizing this compound in HEK-293 cells to study HIF-1α regulation.
Mechanism of Action
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and proteasomal degradation.[5] During hypoxia, the oxygen-dependent activity of PHDs is reduced, causing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of target genes. Mitochondrial ROS have been shown to contribute to the stabilization of HIF-1α during hypoxia.[1][2] this compound specifically inhibits superoxide production at complex III of the mitochondria.[1][2] This reduction in mitochondrial ROS prevents the stabilization of HIF-1α under hypoxic conditions, thereby inhibiting its downstream signaling.[1][3]
References
- 1. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S3QEL-2 with INS-1 Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
S3QEL-2 is a potent and selective suppressor of superoxide production from site IIIQo of the mitochondrial electron transport chain complex III.[1] It serves as a valuable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in various cellular processes. In pancreatic beta-cells, such as the INS-1 cell line, mitochondrial function is intricately linked to insulin secretion and cell survival. Dysregulation of mitochondrial ROS production is implicated in beta-cell dysfunction and the pathogenesis of diabetes.
These application notes provide a detailed protocol for utilizing this compound to study its effects on INS-1 beta-cell function, including its protective role against endoplasmic reticulum (ER) stress-induced apoptosis and its impact on glucose-stimulated insulin secretion (GSIS).
Mechanism of Action
This compound selectively inhibits the generation of superoxide at the Qo site of mitochondrial complex III without impairing normal electron transport or oxidative phosphorylation.[1] In INS-1 beta-cells, this targeted suppression of mitochondrial ROS has been shown to mitigate cellular stress and protect against apoptosis induced by agents like tunicamycin, which triggers the ER stress response.[2] By reducing the cellular ROS burden, this compound helps maintain beta-cell viability and function.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental models.
Table 1: Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (Site IIIQo Superoxide Production) | 1.7 µM | Isolated Mitochondria | [1] |
Table 2: Effect of this compound on Tunicamycin-Induced ER Stress in INS-1 Cells
| Parameter | Concentration of this compound | Effect | Reference |
| Caspase 3/7 Activation | 10 µM | Significant reduction | [2][3] |
| Total Cellular ROS | 0 - 30 µM | Dose-dependent decrease | [2] |
Table 3: Effect of this compound on Primary Pancreatic Islets
| Parameter | Concentration of this compound | Effect | Reference |
| Beta-cell Viability | 30 µM | Enhanced survival | [2] |
| Glucose-Stimulated Insulin Secretion | 30 µM | Enhanced function | [2] |
Signaling Pathway
References
Application Note: Long-Term Storage and Stability of S3QEL-2 Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction S3QEL-2 is a potent and selective small-molecule suppressor of superoxide production from site IIIQo of the mitochondrial electron transport chain complex III.[1][2] With an IC50 of 1.7 μM, it effectively reduces reactive oxygen species (ROS) generation without inhibiting normal electron flow or cellular oxidative phosphorylation.[2][3] this compound is a valuable tool for investigating the role of mitochondrial ROS in various signaling pathways, such as the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and stress-induced apoptosis.[1][4] Given its utility in cellular and in vivo models, ensuring the long-term stability and integrity of this compound solutions is critical for reproducible experimental outcomes. This document provides detailed guidelines and protocols for the storage and stability assessment of this compound solutions.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the potency of this compound. The stability of this compound is highly dependent on the solvent and storage temperature. Based on available data, the following conditions are recommended for stock solutions.
1.1 Stock Solution Storage It is highly recommended to prepare a concentrated stock solution in a suitable solvent like DMSO, aliquot it into single-use volumes, and store it at low temperatures. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[2]
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature (°C) | Maximum Storage Period | Key Recommendations |
|---|---|---|---|
| DMSO | -20°C | 1 Year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | 2 Years[2] | Preferred for long-term archival storage. Aliquot before freezing. |
Protocols for Solution Preparation and Stability Testing
The following protocols outline methods for preparing this compound solutions and assessing their long-term stability.
2.1 Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution for experimental use.
Materials:
-
This compound solid powder (Purity ≥98%)[3]
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound powder required. The molecular weight of this compound is 323.44 g/mol .[3] For 1 mL of a 10 mM stock solution, 3.23 mg of this compound is needed.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the corresponding volume of DMSO to the tube. For example, add 1 mL of DMSO for 3.23 mg of powder.
-
Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C for up to one year or at -80°C for up to two years.[2]
2.2 Experimental Workflow for Stability Assessment
A systematic workflow is crucial for evaluating the stability of this compound solutions over time. The following diagram illustrates a typical stability study workflow.
Caption: Workflow for a long-term stability study of this compound solutions.
2.3 Protocol: Stability-Indicating HPLC-UV Method (General)
Objective: To quantify the purity of this compound and detect potential degradation products using High-Performance Liquid Chromatography with UV detection. Note: This is a general method and may require optimization.
Materials:
-
This compound samples from stability study
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA)
-
HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dilute an aliquot of the this compound stock solution to a final concentration of approximately 100 µM in a 50:50 ACN:Water mixture.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm; quantify at a maximum absorbance wavelength (e.g., ~254 nm, to be determined empirically).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run a T=0 sample to establish the initial purity and retention time of the intact this compound peak.
-
Analyze samples from each time point and storage condition.
-
Integrate the peak area of this compound and any new peaks that appear, which may represent degradation products.
-
Calculate the purity of this compound at each time point as a percentage of the total peak area.
-
Table 2: Example Stability Data Presentation for this compound in DMSO
| Storage Temp (°C) | Time Point (Months) | Purity by HPLC (%) | Potency (IC50, µM) | Observations |
|---|---|---|---|---|
| -80°C | 0 | 99.6 | 1.71 | Clear, colorless solution |
| 6 | 99.5 | 1.75 | No change | |
| 12 | 99.4 | 1.73 | No change | |
| 24 | 99.1 | 1.80 | No change | |
| -20°C | 0 | 99.6 | 1.71 | Clear, colorless solution |
| 6 | 99.2 | 1.78 | No change | |
| 12 | 98.5 | 1.95 | Minor degradation peak observed | |
| 4°C | 0 | 99.6 | 1.71 | Clear, colorless solution |
| 1 | 92.1 | 3.5 | Significant degradation peak | |
| 3 | 75.4 | >10 | Multiple degradation peaks |
*Note: Data presented are hypothetical and for illustrative purposes only.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, small molecules with similar functional groups can be susceptible to certain degradation mechanisms. Understanding these can help in developing robust analytical methods.
-
Oxidative Degradation: As a modulator of ROS, this compound itself may be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents over long periods. This could involve modification of the pyrazolopyrimidine core or the dimethylphenyl group.
-
Hydrolysis: Although less likely in an anhydrous solvent like DMSO, exposure to atmospheric moisture or dilution into aqueous buffers for extended periods before use could lead to hydrolysis of the amine linkage.
This compound Signaling Pathway
This compound exerts its biological effects by selectively inhibiting superoxide production at site IIIQo of mitochondrial complex III. This action intercepts the initial step in several downstream signaling cascades implicated in both physiological and pathological processes.[4][5]
Caption: this compound inhibits ROS production, blocking HIF-1α and JNK pathways.
References
- 1. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S3QEL 2 | CAS 890888-12-7 | S3QEL2 | Tocris Bioscience [tocris.com]
- 4. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing S3QEL-2 Efficacy in Isolated Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Introduction
S3QEL-2 is a potent and selective suppressor of superoxide production from site IIIQo of the mitochondrial complex III.[1][2][3] It is a valuable research tool for investigating the role of mitochondrial reactive oxygen species (ROS) in various cellular processes and disease models. Notably, this compound does not inhibit normal electron flux or oxidative phosphorylation, making it a specific modulator of mitochondrial ROS production.[1][2][3][4] Its efficacy in mitigating oxidative stress-induced apoptosis and inhibiting HIF-1α accumulation has been demonstrated.[2][5]
These application notes provide detailed protocols for assessing the efficacy of this compound in isolated mitochondria. The methods described herein focus on the isolation of high-quality mitochondria and the subsequent measurement of key parameters of mitochondrial function that are modulated by this compound.
Key Applications
-
Selective Inhibition of Mitochondrial Superoxide Production: Directly measure the inhibitory effect of this compound on superoxide/hydrogen peroxide production from complex III.
-
Assessment of Mitochondrial Health and Function: Evaluate the impact of this compound on mitochondrial membrane potential and oxygen consumption to confirm its specificity.
-
Investigation of Apoptotic Pathways: Determine the protective effect of this compound against pro-apoptotic stimuli by measuring caspase-3/7 activity.
-
Elucidation of Hypoxia Signaling: Assess the influence of this compound on the accumulation of HIF-1α in response to hypoxic conditions.
Data Presentation
The following tables summarize key quantitative data for the experimental protocols described below.
Table 1: this compound Properties
| Parameter | Value | Reference |
| Target | Site IIIQo of Mitochondrial Complex III | [1][2][3] |
| IC50 for Site IIIQo Superoxide Suppression | 1.7 µM | [2][3][6] |
| Effect on Oxidative Phosphorylation | No significant effect | [1][2][3] |
| Effect on Electron Flux | No significant effect | [1][2][3] |
Table 2: Recommended Reagent Concentrations for Assays
| Assay | Reagent | Working Concentration |
| Superoxide Production | Amplex UltraRed | 10-50 µM |
| Horseradish Peroxidase (HRP) | 4-5 U/mL | |
| Superoxide Dismutase (SOD) | 25 U/mL | |
| Mitochondrial Membrane Potential | JC-1 | 10 µM |
| TMRM | Varies by cell type (nM range) | |
| Oxygen Consumption (Seahorse) | ADP | 4 mM |
| Oligomycin | 2.5 µg/mL | |
| FCCP | 4 µM | |
| Antimycin A | 4 µM | |
| Caspase-3/7 Activity | Caspase-Glo® 3/7 Reagent | As per manufacturer |
| HIF-1α Stabilization (Inducer) | Dimethyloxalylglycine (DMOG) | 1 mM |
| CoCl₂ | Varies by cell type |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Skeletal Muscle
This protocol describes the isolation of mitochondria from fresh skeletal muscle tissue by differential centrifugation.
Materials:
-
Skeletal muscle tissue
-
Isolation Buffer 1 (IB1): 215 mM D-mannitol, 10 mM EDTA, 8X mitochondria buffer, pH 7.4
-
Isolation Buffer 2 (IB2): 215 mM D-mannitol, 3 mM EGTA, 8X mitochondria buffer, pH 7.4
-
Potter-Elvehjem homogenizer with a motorized pestle
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise skeletal muscle and place it in ice-cold PBS.
-
Transfer the muscle to a beaker containing IB1 and finely mince the tissue with scissors.
-
Transfer the minced tissue and buffer to a Potter-Elvehjem homogenizer.
-
Homogenize the tissue on ice with approximately 10 strokes of the motorized pestle.
-
Transfer the homogenate to pre-chilled microcentrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new set of pre-chilled microcentrifuge tubes.
-
Centrifuge the supernatant at 10,500 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in 500 µL of IB2.
-
Centrifuge at 10,500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 100 µL) of IB2.
-
Determine the protein concentration of the isolated mitochondria using a Bradford assay.
Protocol 2: Measurement of Mitochondrial Superoxide Production
This protocol utilizes the Amplex™ UltraRed reagent to measure hydrogen peroxide (H₂O₂), a stable product of superoxide dismutation, produced by isolated mitochondria.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Amplex™ UltraRed reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (1 U/µL stock)
-
Superoxide dismutase (SOD) (10,000 U/mL stock)
-
Mitochondrial respiration buffer (e.g., MiR05)
-
Substrates for complex III-mediated ROS production (e.g., succinate)
-
Inhibitors (e.g., antimycin A to induce superoxide production, this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a master mix containing respiration buffer, Amplex™ UltraRed (final concentration 10-50 µM), HRP (final concentration 4-5 U/mL), and SOD (final concentration 25 U/mL).
-
Add the master mix to the wells of the 96-well plate.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add a substrate that promotes reverse electron transport to complex I to induce superoxide production at site IIIQo (e.g., succinate). To maximize production for screening purposes, antimycin A can be added.
-
Add isolated mitochondria (e.g., 0.2 mg/mL final concentration) to each well to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Calculate the rate of H₂O₂ production from the slope of the fluorescence curve.
-
Determine the IC50 of this compound by plotting the rate of H₂O₂ production against the log of the this compound concentration.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye JC-1 to assess the effect of this compound on mitochondrial membrane potential. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
Materials:
-
Isolated mitochondria
-
JC-1 dye (10 µM working solution)
-
Respiration buffer
-
This compound
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Resuspend isolated mitochondria in respiration buffer.
-
Treat mitochondria with this compound at the desired concentration for a specified time. Include a vehicle control and a positive control (FCCP or CCCP).
-
Add JC-1 dye to a final concentration of 10 µM and incubate for 15-30 minutes at 37°C in the dark.
-
Measure the red fluorescence (Excitation: ~550 nm, Emission: ~600 nm) and green fluorescence (Excitation: ~485 nm, Emission: ~535 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of a Seahorse XFe Analyzer to measure the oxygen consumption rate of isolated mitochondria, allowing for the assessment of this compound's effect on oxidative phosphorylation.
Materials:
-
Isolated mitochondria
-
Seahorse XF Assay Medium (or a suitable mitochondrial assay solution)
-
Substrates (e.g., succinate, pyruvate, malate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Antimycin A (Complex III inhibitor)
-
This compound
-
Seahorse XFe Analyzer and consumables
Procedure:
-
Adhere isolated mitochondria to the bottom of a Seahorse XF microplate by centrifugation.
-
Add pre-warmed assay medium containing substrates to each well.
-
Treat with this compound or vehicle.
-
Place the plate in the Seahorse XFe Analyzer and equilibrate.
-
Perform a mitochondrial stress test by sequentially injecting:
-
ADP to measure State 3 respiration.
-
Oligomycin to measure State 4o respiration (proton leak).
-
FCCP to measure maximal respiratory capacity.
-
Antimycin A to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated mitochondria to controls.
Protocol 5: Caspase-3/7 Activity Assay
This protocol is for assessing the protective effect of this compound against apoptosis in a cell-based model, as caspase activity is typically measured in whole cells or cell lysates rather than isolated mitochondria.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Apoptosis-inducing agent (e.g., staurosporine, tunicamycin)
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Induce apoptosis by adding a pro-apoptotic agent. Include appropriate controls (untreated, vehicle-treated, apoptosis inducer only).
-
Incubate for a time sufficient to induce apoptosis (e.g., 4-24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the data as a percentage of the control (apoptosis inducer only) to determine the protective effect of this compound.
References
- 1. Mitochondrial Isolation from Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.3. Measurement of Mitochondrial Oxygen Consumption [bio-protocol.org]
- 5. Rapid isolation of respiring skeletal muscle mitochondria using nitrogen cavitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of mitochondrial membrane potential. [bio-protocol.org]
Application Notes and Protocols: Studying Neuroinflammation in Astrocytes with S3QEL-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells such as astrocytes and microglia, is a key contributor to the pathogenesis of various neurodegenerative diseases. Reactive astrocytes, in particular, can release a host of pro-inflammatory mediators, including cytokines, chemokines, and reactive oxygen species (ROS), which can exacerbate neuronal damage. A critical source of cellular ROS is the mitochondrial electron transport chain. S3QEL-2 is a small molecule inhibitor that specifically targets and suppresses superoxide production from the outer quinone-binding site (Qo) of mitochondrial Complex III (CIII-ROS).[1] Recent studies have highlighted the role of astrocytic CIII-ROS in amplifying detrimental neuroimmune signaling.[2] By selectively inhibiting this source of mitochondrial ROS, this compound provides a powerful tool to dissect the role of mitochondrial oxidative stress in astrocyte-mediated neuroinflammation and to explore potential therapeutic interventions.
These application notes provide detailed protocols for utilizing this compound to study its effects on neuroinflammation in primary astrocyte cultures.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of neuroinflammation in astrocytes based on available literature.
Table 1: Effect of this compound on Mitochondrial ROS Production in Astrocytes
| Parameter | Method | Stimulus | This compound Concentration | Result | Reference |
| H2O2 Production | Amplex UltraRed Assay | IL-1α | Not specified | 56.3% inhibition of IL-1α-induced H2O2 production | [3][4] |
| Mitochondrial H2O2 | Live-cell imaging with mtHyPer7 | IL-1α | Not specified | ~49% inhibition of IL-1α-induced mitochondrial H2O2 | [3] |
| Site IIIQo Superoxide Production | Isolated Mitochondria Assay | Antimycin A | IC50 = 1.7 µM | Dose-dependent inhibition | [5][6] |
Table 2: Effect of this compound on Inflammatory Gene Expression and Protein Oxidation in Astrocytes
| Parameter | Method | Stimulus | This compound Treatment | Key Findings | Reference |
| Inflammatory Gene Expression | Transcriptomics | IL-1α | Not specified | Downregulation of STAT3-regulated genes (e.g., Nos2, Lcn2, Cxcl5) | [7] |
| Protein Oxidation | Stoichiometric Redox Proteomics | IL-1α | Not specified | Inhibited oxidation of 59% of the 160 cysteine-peptides oxidized by IL-1α | [3][4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Induction of Neuroinflammation in Primary Astrocytes
This protocol describes the induction of a neuroinflammatory state in primary astrocyte cultures using Lipopolysaccharide (LPS).
Materials:
-
Primary astrocyte cultures (e.g., from neonatal rodent cortices)
-
Astrocyte growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Culture: Culture primary astrocytes in T75 flasks until confluent. For experiments, seed astrocytes into appropriate well plates (e.g., 24-well or 96-well plates) and allow them to reach 80-90% confluency.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in astrocyte growth medium to the desired final concentrations (e.g., a range of 1-20 µM is a good starting point based on the IC50 in isolated mitochondria).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the astrocyte cultures and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for 1-2 hours at 37°C and 5% CO2.
-
-
Induction of Neuroinflammation:
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
Protocol 2: Measurement of Mitochondrial ROS Production
This protocol details the measurement of mitochondrial superoxide levels in astrocytes using the fluorescent dye MitoSOX Red.
Materials:
-
Treated astrocyte cultures (from Protocol 1)
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hank's Balanced Salt Solution (HBSS)
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope or plate reader
Procedure:
-
MitoSOX Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Aspirate the culture medium from the treated astrocytes and wash the cells once with warm PBS.
-
Add the MitoSOX working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.[6]
-
-
Washing:
-
Aspirate the MitoSOX solution and wash the cells three times with warm HBSS.
-
-
Counterstaining (Optional):
-
Incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Immediately image the cells using a fluorescence microscope with the appropriate filter sets for MitoSOX Red (excitation/emission ~510/580 nm) and Hoechst 33342 (excitation/emission ~350/461 nm).
-
Alternatively, for a quantitative plate-based assay, use a fluorescence plate reader to measure the intensity of the MitoSOX signal.
-
Quantify the fluorescence intensity per cell (by normalizing to the number of nuclei) or per well.
-
Protocol 3: Quantification of Cytokine and Chemokine Release
This protocol describes the measurement of secreted pro-inflammatory cytokines and chemokines in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Collected cell culture supernatants (from Protocol 1)
-
ELISA kits for specific cytokines/chemokines of interest (e.g., TNF-α, IL-6, IL-1β, CCL2)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Centrifuge the collected supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Use the cleared supernatant for the ELISA.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific kit being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine/chemokine in each sample based on the standard curve.
-
Compare the levels of secreted factors between the different treatment groups (vehicle, LPS alone, LPS + this compound).
-
Protocol 4: Analysis of Inflammatory Gene Expression by qPCR
This protocol details the measurement of changes in the mRNA levels of key inflammatory genes in astrocytes using quantitative real-time PCR (qPCR).
Materials:
-
Astrocyte cell lysates (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Lcn2, Cxcl5) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the astrocyte cell lysates using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the ΔΔCt method.
-
Compare the gene expression levels between the different treatment groups.
-
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. A positive autoregulatory loop of Jak-STAT signaling controls the onset of astrogliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex III-derived ROS amplify immunometabolic changes in astrocytes and promote dementia pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Nrf2 protection in astrocytes as identified by quantitative proteomics and siRNA screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Nrf2 Protection in Astrocytes as Identified by Quantitative Proteomics and siRNA Screening | PLOS One [journals.plos.org]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) with S3QEL-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S3QEL-2 is a potent and selective suppressor of superoxide production from the Qo site of mitochondrial complex III.[1][2] Unlike many mitochondrial inhibitors, this compound does not impede normal electron transport or oxidative phosphorylation, making it a valuable tool for investigating the specific roles of mitochondrial ROS in cellular signaling and pathology.[2][3] These application notes provide detailed protocols for measuring changes in cellular and mitochondrial reactive oxygen species (ROS) levels following treatment with this compound.
Mechanism of Action of this compound
This compound specifically targets the outer ubiquinone-binding site (Qo site) of complex III in the mitochondrial electron transport chain.[2] This is a primary site of superoxide (O2•−) generation, where electrons can leak to molecular oxygen. By suppressing this electron leak, this compound reduces the production of superoxide without affecting the overall process of ATP synthesis.[2][3] This targeted action allows for the specific investigation of signaling pathways and cellular processes modulated by complex III-derived ROS.
Signaling Pathway of this compound Action
Caption: this compound inhibits superoxide production at Complex III.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for site IIIQo superoxide production | 1.7 µM | Isolated muscle mitochondria | [1][4] |
| Effect on HIF-1α accumulation | Inhibition | HEK-293 cells | [1] |
| Effect on tunicamycin-induced caspase 3/7 activation | Protection | INS1 insulinoma cells | [3] |
| Effect on total ROS during ER stress | Decrease | INS1 insulinoma cells | [3][4] |
Experimental Protocols for ROS Measurement
Several fluorescent probes can be used to measure ROS levels in cells treated with this compound. The choice of the probe depends on the specific type of ROS and the subcellular compartment of interest.
Protocol 1: Measurement of Total Cellular ROS using Carboxy-H2DCFDA
This protocol is adapted from methodologies used in studies involving this compound.[3][5] Carboxy-H2DCFDA is a general ROS indicator that fluoresces upon oxidation.
Experimental Workflow for Total Cellular ROS Measurement
Caption: Workflow for measuring total cellular ROS.
Materials:
-
This compound
-
Carboxy-H2DCFDA (prepare a fresh stock solution in sterile DMSO or ethanol)
-
Cell culture medium (phenol red-free recommended)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., H2O2 or Pyocyanin)
-
Negative control (vehicle, e.g., DMSO)
-
Adherent or suspension cells
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate (or other suitable culture vessel) and culture overnight.
-
Treat cells with the desired concentrations of this compound (and controls) for the specified duration.
-
Remove the culture medium and wash the cells twice with pre-warmed HBSS or PBS.[5]
-
Load the cells with Carboxy-H2DCFDA at a final concentration of 1-10 µM in pre-warmed, serum-free medium.[5]
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Remove the loading solution and wash the cells twice with pre-warmed HBSS or PBS to remove any excess probe.[5]
-
Add 100 µL of pre-warmed HBSS or PBS to each well.
-
Immediately measure the fluorescence using an appropriate instrument with excitation at ~495 nm and emission at ~529 nm.[6]
Procedure for Suspension Cells:
-
Treat cells with this compound and controls in suspension in culture tubes.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Wash the cell pellet with pre-warmed HBSS or PBS and centrifuge again.
-
Resuspend the cells in pre-warmed, serum-free medium containing 1-10 µM Carboxy-H2DCFDA.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Centrifuge the cells, discard the supernatant, and wash the pellet with pre-warmed HBSS or PBS.
-
Resuspend the cells in HBSS or PBS.
-
Transfer to a 96-well plate or flow cytometry tubes for fluorescence measurement (Ex/Em: ~495/529 nm).
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)
DHE is a fluorescent probe used for the detection of superoxide.
Experimental Workflow for Superoxide Measurement
Caption: Workflow for measuring superoxide with DHE.
Materials:
-
This compound
-
Dihydroethidium (DHE) (prepare a stock solution in DMSO)
-
Cell culture medium
-
PBS
-
Fluorescence microplate reader or microscope
Procedure:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Remove the culture medium and wash the cells once with PBS.
-
Add DHE solution (typically 10 µM in DMEM) to each well and incubate for 30 minutes at 37°C.[7]
-
After incubation, gently wash the cells three times with PBS.[7]
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence with an excitation of ~520 nm and an emission of ~610 nm.
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide.[8][9]
Experimental Workflow for Mitochondrial Superoxide Measurement
Caption: Workflow for mitochondrial superoxide measurement.
Materials:
-
This compound
-
MitoSOX Red reagent (prepare a 5 mM stock solution in DMSO)[8]
-
HBSS with Calcium and Magnesium (or other suitable buffer)
-
Fluorescence microscope
Procedure:
-
Prepare a 500 nM working solution of MitoSOX Red by diluting the stock solution in a suitable buffer like HBSS with Calcium and Magnesium.[8]
-
Seed and treat cells with this compound as described in Protocol 1.
-
Remove the culture medium and apply the MitoSOX Red working solution to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.[10]
-
Gently wash the cells three times with warm buffer.[10]
-
Image the cells using a fluorescence microscope with an excitation of ~510 nm and an emission of ~580 nm.[9]
Data Analysis and Interpretation
For each assay, subtract the background fluorescence from all readings. The fluorescence intensity is proportional to the level of ROS. Results can be expressed as a fold change relative to the vehicle-treated control. When using this compound, a decrease in fluorescence compared to the control (or a stressed condition) would indicate that this compound is effectively suppressing mitochondrial ROS production from complex III.
Troubleshooting
-
High Background Fluorescence: Ensure that phenol red-free medium is used, and cells are thoroughly washed to remove excess probe.
-
Low Signal: Optimize probe concentration and incubation time. Ensure cells are healthy and at an appropriate density.
-
Photobleaching: Minimize exposure of fluorescent probes to light.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the specific roles of mitochondrial complex III-derived ROS in various biological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: S3QEL-2 in Models of Intestinal Barrier Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal barrier dysfunction, often referred to as "leaky gut," is a critical pathogenic factor in a range of local and systemic diseases, including inflammatory bowel disease (IBD), metabolic disorders, and age-related chronic inflammation. The intestinal epithelium forms a selective barrier, and its disruption allows the translocation of harmful luminal contents into circulation, triggering inflammatory responses. A key driver of this dysfunction is oxidative stress, with mitochondrial reactive oxygen species (ROS) emerging as a significant contributor.
S3QEL-2 is a small-molecule suppressor of superoxide generation specifically from site IIIQo of the mitochondrial electron transport chain (Complex III).[1][2] Unlike many mitochondrial inhibitors, S3QELs do not impair oxidative phosphorylation, making them precise tools to investigate the pathological roles of site-specific mitochondrial ROS.[1][2] Recent studies have demonstrated the efficacy of this compound in mitigating diet-induced intestinal barrier dysfunction, highlighting its therapeutic potential.
These application notes provide a comprehensive overview of the use of this compound in preclinical models of intestinal barrier dysfunction, including quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this field.
Mechanism of Action
This compound exerts its protective effects by reducing the production of superoxide from mitochondrial complex III in enterocytes.[1][2] This targeted reduction in oxidative stress prevents a cascade of downstream events that lead to the breakdown of the intestinal barrier. A key pathway implicated in this process is the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[2] In high-nutrient conditions, elevated mitochondrial superoxide can stabilize HIF-1α, which in turn contributes to increased intestinal permeability and a shortened lifespan in preclinical models.[2] By suppressing this initial ROS signal, this compound prevents the stabilization of HIF-1α and preserves the integrity of the intestinal barrier, including the expression of essential tight junction and mucin genes.[2]
Data Presentation
The following tables summarize the quantitative data from key studies evaluating S3QELs in mouse and Drosophila models of diet-induced intestinal barrier dysfunction.
Table 1: Effect of S3QELs on Intestinal Permeability in High-Fat Diet-Fed Mice[2]
| Treatment Group | Plasma FITC-Dextran (ng/ml) | Fecal Albumin (ng/mg) |
| Control Diet | 1050 ± 150 | 250 ± 50 |
| High-Fat Diet (HFD) | 2800 ± 300 | 950 ± 100 |
| HFD + S3QEL-1.2 | 1200 ± 200 | 350 ± 75 |
| HFD + this compound.2 | 1100 ± 180 | 300 ± 60 |
| *Data are presented as mean ± SEM. **p < 0.0001 compared to Control Diet. S3QEL treatments significantly reduced both plasma FITC-dextran and fecal albumin compared to the HFD group. |
Table 2: Effect of S3QELs on Colonic Gene Expression in High-Fat Diet-Fed Mice[2]
| Gene | High-Fat Diet (Fold Change vs. Control) | HFD + S3QEL-1.2 (Fold Change vs. Control) | HFD + this compound.2 (Fold Change vs. Control) |
| Tight Junctions | |||
| Tjp1 (ZO-1) | 0.65 ± 0.05 | 0.95 ± 0.08 | 1.00 ± 0.10 |
| Ocln (Occludin) | 0.50 ± 0.06 | 0.85 ± 0.07* | 0.90 ± 0.09 |
| Mucins | |||
| Muc2 | 0.45 ± 0.04 | 0.80 ± 0.09* | 0.88 ± 0.11 |
| Klf4 | 0.55 ± 0.07 | 0.92 ± 0.10 | 0.95 ± 0.12 |
| *Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to Control Diet (normalized to 1.0). S3QEL treatments significantly restored the expression of tight junction and mucin-related genes. |
Table 3: Effect of S3QELs on Intestinal Permeability and Apoptosis in High-Nutrient Fed Drosophila[2]
| Treatment Group (5% Yeast Extract Diet) | Intestinal Permeability (% "Smurf" Flies) | Apoptotic Cells per Intestine (Number) |
| DMSO (Vehicle) | ~45% | ~12 |
| 8 µM S3QEL-1.2 | ~20% | ~6 |
| 8 µM this compound.2 | ~22% | ~6 |
| 8 µM S3QEL-3 | ~25% | ~7 |
| Data are approximate values derived from graphical representations in Watson et al., 2021. S3QELs at 8 µM approximately halved both intestinal permeability and the number of apoptotic enterocytes at day 30. |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD) Mouse Model of Intestinal Barrier Dysfunction
This protocol describes the induction of intestinal permeability in mice using a high-fat diet, a model that is physiologically relevant to human metabolic diseases.
Materials:
-
C57BL/6J male mice (6-8 weeks old)
-
Control diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
This compound (or other S3QELs) formulated in the diet (e.g., 200 mg/kg of diet)
-
Metabolic cages for fecal collection
-
FITC-Dextran (4 kDa)
-
Mouse Albumin ELISA Kit
Procedure:
-
Acclimatize mice for one week on the control diet.
-
Randomize mice into three groups: Control Diet, High-Fat Diet (HFD), and HFD + this compound.
-
Feed mice their respective diets for 12-16 weeks. Monitor body weight and food intake weekly.
-
In the final week, perform intestinal permeability assays (See Protocols 3 & 4).
-
At the end of the study, euthanize mice and collect blood via cardiac puncture.
-
Harvest intestinal tissues (e.g., distal small intestine and colon), snap-freeze in liquid nitrogen, and store at -80°C for gene expression analysis (e.g., qRT-PCR).
Protocol 2: Drosophila High-Nutrient Model of Intestinal Barrier Dysfunction
This protocol uses a high-yeast diet to induce intestinal permeability in Drosophila melanogaster, a powerful model for genetic and aging studies.
Materials:
-
Drosophila melanogaster (e.g., w1118 strain)
-
Standard fly food
-
High-nutrient food: Standard food supplemented with 5% yeast extract (w/v)
-
This compound dissolved in a vehicle (e.g., DMSO)
-
FD&C Blue Dye #1
-
Vials for housing flies
Procedure:
-
Rear flies on a standard diet. Collect newly eclosed adult flies.
-
Age flies for 5 days on the standard diet.
-
Transfer flies to the high-nutrient food containing either the vehicle (DMSO) or this compound at the desired concentration (e.g., 8 µM).
-
Maintain flies on these diets, transferring to fresh vials every 2-3 days.
-
At specific time points (e.g., day 10, 20, 30), perform the "Smurf Assay" for intestinal permeability (See Protocol 5).
-
For apoptosis analysis, dissect midguts at specified time points, fix, and stain with an apoptotic marker (e.g., anti-cleaved caspase-3) for subsequent imaging and quantification.
Protocol 3: In Vivo Intestinal Permeability - FITC-Dextran Assay
This assay measures the translocation of orally administered FITC-dextran into the bloodstream as a marker of paracellular permeability.
Procedure:
-
Fast mice for 4-6 hours (with free access to water).
-
Prepare an 80 mg/mL solution of 4 kDa FITC-dextran in sterile PBS.
-
Administer the FITC-dextran solution to each mouse via oral gavage (e.g., 150 µL per mouse).
-
Four hours post-gavage, collect blood via retro-orbital or tail bleed into heparinized tubes.
-
Centrifuge blood at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Dilute plasma (e.g., 1:2 or 1:4) in PBS.
-
Measure the fluorescence of the diluted plasma using a microplate reader (Excitation: 485 nm, Emission: 528-535 nm).
-
Calculate the concentration of FITC-dextran in the plasma by comparing to a standard curve prepared with known concentrations of FITC-dextran.
Protocol 4: In Vivo Intestinal Permeability - Fecal Albumin Assay
This non-invasive assay measures the leakage of plasma albumin into the gut lumen, which is then excreted in the feces.
Procedure:
-
Place mice in individual metabolic cages and collect fecal pellets over a 24-hour period.
-
Dry the fecal pellets and record the dry weight.
-
Homogenize the dried pellets in a suitable extraction buffer (as per ELISA kit instructions).
-
Centrifuge the homogenate and collect the supernatant.
-
Quantify the albumin concentration in the supernatant using a mouse-specific Albumin ELISA kit, following the manufacturer's protocol.
-
Normalize the albumin concentration to the dry weight of the feces (e.g., ng of albumin per mg of feces).
Protocol 5: Drosophila Intestinal Permeability - "Smurf" Assay
This is a simple, non-invasive visual assay to assess intestinal barrier integrity in flies.
Procedure:
-
Prepare fly food containing 2.5% (w/v) of a non-absorbable blue dye (FD&C Blue Dye #1).
-
Transfer flies from their experimental diets (from Protocol 2) to the blue dye-containing food.
-
Allow flies to feed on the blue food for 12-24 hours.
-
After the feeding period, visually inspect the flies. Flies with a compromised intestinal barrier will have the blue dye leak into their hemolymph, giving their entire body a blue appearance ("Smurfs").
-
Count the number of "Smurf" and non-Smurf flies in each group.
-
Calculate the percentage of "Smurf" flies as an index of intestinal permeability.
Protocol 6: In Vitro Intestinal Barrier Model - Caco-2 Cells
This protocol describes a widely used in vitro model to study the intestinal barrier using the human Caco-2 cell line.
Materials:
-
Caco-2 cells
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Transepithelial Electrical Resistance (TEER) meter
-
FITC-Dextran (4 kDa)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~6 x 104 cells/cm2.
-
Differentiation: Culture the cells for 21 days post-seeding to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. Change the medium in both apical and basolateral chambers every 2-3 days.
-
Barrier Integrity Measurement:
-
Monitor the formation of the barrier by measuring TEER every other day. A stable TEER reading of >250 Ω·cm2 indicates a confluent monolayer.
-
-
Experiment:
-
Induce barrier dysfunction by treating the cells with an inflammatory stimulus (e.g., TNF-α and IFN-γ) for 24-48 hours.
-
Co-treat with this compound to assess its protective effects. Include vehicle controls.
-
-
Permeability Assessment:
-
After treatment, wash the monolayers with warm PBS.
-
Add a known concentration of 4 kDa FITC-dextran to the apical chamber.
-
At various time points (e.g., 1, 2, 4 hours), collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples and calculate the apparent permeability coefficient (Papp). A decrease in TEER and an increase in FITC-dextran flux indicate barrier disruption.
-
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound for treating intestinal barrier dysfunction.
References
Practical Guide to S3QEL-2 Dosage for Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S3QEL-2 is a small molecule suppressor of superoxide production specifically from site IIIQo of the mitochondrial electron transport chain.[1] It exhibits an IC50 (half-maximal inhibitory concentration) of 1.7 μM for this activity.[2] A key characteristic of this compound is its ability to reduce the generation of reactive oxygen species (ROS) without impeding normal electron flux or cellular oxidative phosphorylation.[1] This selective activity makes this compound a valuable tool for investigating the pathological roles of mitochondrial ROS in various disease models.
The mechanism of action of this compound involves the inhibition of HIF-1α (Hypoxia-inducible factor 1-alpha) accumulation, which is a critical regulator of cellular responses to hypoxia.[2] Furthermore, this compound has been demonstrated to protect against ROS-induced, JNK-mediated cell stress.[3] These properties have led to its investigation in models of metabolic disease and neurodegeneration.
This guide provides a practical overview of this compound dosage and administration for preclinical research in animal models, based on available study data.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related S3QEL compounds from in vitro and in vivo studies.
| Parameter | Value | Species/Model | Source |
| IC50 (Site IIIQo Superoxide Production) | 1.7 μM | Isolated Mitochondria | [2] |
| In Vitro Efficacy Concentration | 10-30 μM | INS1 Insulinoma Cells | [2] |
| In Vitro Efficacy Concentration | 33 μM | HEK-293T Cells | [2] |
| Oral Administration Formulation | Compounded in almond butter | Mouse (Frontotemporal Dementia Model) | [4] |
| Pharmacokinetics (Oral) | Readily penetrates gut and blood-brain barrier | Mouse | [4] |
| Brain-to-Plasma Ratio | ~2 | Mouse | [4] |
Experimental Protocols
Oral Administration in a Mouse Model of Frontotemporal Dementia
This protocol is based on studies investigating the therapeutic potential of S3QEL compounds in a mouse model of neurodegeneration.
Objective: To achieve systemic and central nervous system exposure to this compound through voluntary oral consumption.
Materials:
-
This compound
-
Almond butter
-
Precision balance
-
Spatula and mixing vessel
Procedure:
-
Dosage Calculation: Determine the target dose of this compound in mg/kg for the experimental animals. Note: While the precise dosage from the source study is not publicly available, pharmacokinetic data suggests good bioavailability with oral administration.[4] A pilot study to determine the optimal dose-response relationship is recommended.
-
Formulation Preparation:
-
Weigh the required amount of this compound based on the number of animals and the target dose.
-
Weigh a corresponding amount of almond butter.
-
Thoroughly mix the this compound powder with the almond butter until a homogenous paste is achieved. The consistency should be suitable for the animals to consume voluntarily.
-
-
Administration:
-
Present a pre-weighed amount of the this compound-laced almond butter to each mouse.
-
This method provides a low-stress alternative to oral gavage.[4]
-
Monitor the animals to ensure consumption of the entire dose.
-
-
Frequency: Administer daily or as determined by the study design. Prolonged treatment has been shown to be well-tolerated.[5][6]
Oral Administration in a High-Fat Diet Mouse Model
This protocol is adapted from a study investigating the effect of S3QELs on diet-induced intestinal barrier dysfunction.[7]
Objective: To administer S3QELs orally as part of the diet to investigate its effects on metabolic parameters.
Materials:
-
This compound (or other S3QEL compounds such as S3QEL1.2 and S3QEL2.2)
-
High-fat diet chow
-
Food mixer/blender
Procedure:
-
Dosage Calculation: Determine the desired concentration of this compound in the diet. The original study does not specify the exact mg/kg dose but indicates that S3QELs were fed to the mice.[7] Dose-ranging studies are advisable to determine an effective concentration.
-
Diet Preparation:
-
Calculate the total amount of this compound needed for the required volume of chow.
-
Thoroughly mix the this compound with the powdered or crushed high-fat diet chow to ensure even distribution. A food mixer can be used for larger batches.
-
If necessary, the mixed diet can be re-pelleted.
-
-
Administration:
-
Provide the this compound-containing diet to the mice ad libitum.
-
Monitor food consumption to estimate the daily dosage received by each animal.
-
-
Duration: The study that utilized this method maintained the animals on the diet for a specified period to observe the development of intestinal permeability.[7]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound selectively inhibits the production of superoxide at site IIIQo of the mitochondrial electron transport chain. This reduction in ROS can impact downstream signaling pathways, such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is implicated in cellular responses to low oxygen and oxidative stress.
References
- 1. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Study pinpoints source of free radicals in the brain that may fuel dementia | EurekAlert! [eurekalert.org]
- 7. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S3QEL-2 in Cellular Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of S3QEL-2, a potent and selective suppressor of superoxide production from site IIIQo of the mitochondrial complex III, in cell-based assays. A treatment concentration of 10 µM is highlighted in the provided protocols, based on published experimental data.
Introduction
This compound is a cell-permeable small molecule that selectively inhibits the generation of superoxide from the Qo site of mitochondrial complex III.[1][2][3][4][5] It has an IC50 of 1.7 µM for the suppression of site IIIQo superoxide production.[1][2][3][4][5] A key feature of this compound is its ability to reduce superoxide leak without impacting normal electron transport chain function or cellular oxidative phosphorylation.[1][2][3][5] This specificity makes it a valuable tool for investigating the roles of mitochondrial reactive oxygen species (ROS) in various cellular processes and pathologies. Research has demonstrated that this compound can inhibit the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), protect against ROS-induced cellular stress, and improve the viability and function of primary pancreatic islets in vitro.[2][3][6]
Mechanism of Action
This compound specifically targets the Qo site of mitochondrial complex III, a major source of cellular superoxide. By suppressing electron leakage at this site, it reduces the production of superoxide and its downstream product, hydrogen peroxide (H₂O₂), without inhibiting the overall process of oxidative phosphorylation.[7][8] This targeted action allows for the specific investigation of signaling pathways and cellular phenotypes driven by mitochondrial ROS originating from complex III.
Data Presentation
The following table summarizes key quantitative data related to the activity of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Site IIIQo Superoxide Production) | 1.7 µM | Isolated Mitochondria | [1][2][3] |
| Effect on Tunicamycin-Induced Caspase 3/7 Activation | Significant reduction at 10 µM | INS1 Insulinoma Cells | [6] |
| Effect on Total Cellular ROS (Tunicamycin-Induced) | Dose-dependent reduction (tested up to 30 µM) | INS1 Insulinoma Cells | [6] |
| Effect on Hypoxia-Induced HIF-1α Accumulation | Significant reduction (at 10x and 20x IC50) | HEK-293 Cells | [6] |
| Effect on Population Doubling (in combination with Antimycin and MitoTEMPO) | Significant reduction at 10 µM | Jurkat Cells | [8] |
Experimental Protocols
The following are detailed protocols for common cell-based experiments using a 10 µM concentration of this compound.
Protocol 1: Inhibition of Stress-Induced Apoptosis
This protocol is adapted from studies investigating the protective effects of this compound against endoplasmic reticulum (ER) stress-induced apoptosis.[6]
1. Materials:
- This compound (prepare a stock solution, e.g., 10 mM in DMSO)
- Cell culture medium appropriate for the cell line of choice (e.g., RPMI-1640, DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Cell line of interest (e.g., INS1 insulinoma cells)
- Inducer of apoptosis (e.g., Tunicamycin for ER stress)
- 96-well clear-bottom black plates
- Caspase 3/7 activity assay kit
- Plate reader with fluorescence capabilities
2. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and resuspend cells in fresh culture medium.
- Count the cells and adjust the density to the desired concentration (e.g., 1 x 10⁵ cells/mL).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
3. This compound Treatment:
- Prepare the treatment media. For a final concentration of 10 µM this compound, dilute the 10 mM stock solution 1:1000 in the cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
- Prepare the apoptosis-inducing medium containing the stressor (e.g., Tunicamycin at a final concentration of 1 µg/mL) with either 10 µM this compound or vehicle.
- After 24 hours of cell seeding, carefully aspirate the old medium from the wells.
- Add 100 µL of the prepared treatment or control media to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 6 hours).[6]
4. Measurement of Apoptosis:
- Following the treatment period, measure caspase 3/7 activity according to the manufacturer's protocol for the chosen assay kit.
- Briefly, this typically involves adding the caspase substrate to each well and incubating for a specified time at room temperature, protected from light.
- Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
- Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells to determine the relative change in caspase activity.
Protocol 2: Assessment of Cellular Reactive Oxygen Species (ROS)
This protocol outlines a general method to measure the effect of this compound on total cellular ROS levels, adapted from published methods.[6]
1. Materials:
- This compound (10 mM stock in DMSO)
- Appropriate cell culture medium
- Cell line of interest
- ROS-inducing agent (e.g., Tunicamycin)
- Cellular ROS indicator dye (e.g., 6-carboxy-2′,7′-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA))
- Hoechst 33342 for nuclear staining (optional, for cell normalization)
- 96-well or 1536-well assay plates
- Fluorescence plate reader or high-content imager
2. Cell Seeding:
- Seed cells in a suitable assay plate at a density that will not result in over-confluency by the end of the experiment.
- Incubate for 24 hours at 37°C and 5% CO₂.
3. Staining and Treatment:
- Prepare a staining solution containing the ROS indicator dye (e.g., 5 µM carboxy-H₂DCFDA) and a nuclear stain (e.g., 8.1 µM Hoechst 33342) in a serum-free medium or appropriate buffer.
- Wash the cells gently with a balanced salt solution (e.g., HBSS).
- Add the staining solution to the cells and incubate for 30 minutes at 37°C.[6]
- Wash the cells three times to remove excess dye.[6]
- Add fresh culture medium containing the ROS-inducing agent and either 10 µM this compound or a vehicle control.
- Incubate for the desired duration (e.g., 6 hours).[6]
4. ROS Measurement:
- Measure the fluorescence intensity of the ROS indicator dye using a fluorescence plate reader or high-content imager at the appropriate excitation/emission wavelengths (e.g., ~495/529 nm for DCF).
- If a nuclear stain was used, also measure its fluorescence to normalize the ROS signal to the cell number in each well.
- Compare the normalized fluorescence of the this compound treated wells to the vehicle control to determine the effect on ROS levels.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S3QEL 2 | CAS 890888-12-7 | S3QEL2 | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic determinants of cellular fitness dependent on mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing S3QEL-2 Concentration to Minimize Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal use of S3QEL-2, a potent and selective suppressor of superoxide production from mitochondrial complex III. Here, you will find troubleshooting advice and frequently asked questions to help you design and execute experiments that maximize the on-target effects of this compound while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that selectively suppresses the production of superoxide at the ubiquinone-binding site (Qo) of mitochondrial complex III.[1] It has an IC50 of 1.7 μM for this activity.[1] Importantly, this compound does not inhibit the normal electron flux through the electron transport chain or affect oxidative phosphorylation, making it a valuable tool for studying the specific roles of mitochondrial ROS in cellular signaling.[1]
Q2: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. Based on published studies, a concentration range of 1-10 µM is often effective for observing the desired biological effects, such as the reduction of hypoxia-inducible factor 1-alpha (HIF-1α) accumulation.[2] For initial experiments, we recommend performing a dose-response curve to determine the lowest effective concentration for your system.
Q3: Is this compound toxic to cells?
Prolonged exposure to S3QELs has been shown to be non-toxic in several cell lines, even at concentrations significantly higher than the IC50 for its primary target.[2] For example, HEK-293 cells showed no signs of toxicity after treatment with S3QELs at 20 times their IC50 concentration (34 µM for this compound).[2] However, as with any small molecule, high concentrations may lead to off-target effects. It is always advisable to perform a cytotoxicity assay to determine the safe concentration range for your specific cell line and experimental conditions.
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for suppressing superoxide production at complex III, some related compounds (S3QELs) were eliminated during initial screening due to potential off-target effects.[2] These could include minor influences on the mitochondrial membrane potential (ΔΨm) or ROS production from other sites at very high concentrations. Researchers should be mindful of these possibilities and include appropriate controls in their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound observed | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to identify the optimal effective concentration. |
| Compound Instability: this compound may be unstable in your cell culture medium over long incubation periods. | Prepare fresh stock solutions of this compound for each experiment. Consider the stability of the compound in your specific media and under your experimental conditions. | |
| Cellular Uptake Issues: The compound may not be efficiently entering the cells. | While this compound is cell-permeable, different cell lines can have varying uptake efficiencies. Ensure proper dissolution of the compound in a suitable vehicle (e.g., DMSO) and that the final vehicle concentration is not affecting the cells. | |
| Unexpected Cytotoxicity | High Concentration: The concentration of this compound used may be too high for your particular cell line, leading to off-target effects or general toxicity. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the EC50 for toxicity in your cell line. Use a concentration well below this value for your experiments. |
| Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment. | Always include a vehicle-only control in your experiments to assess the toxicity of the solvent. Ensure the final DMSO concentration is typically below 0.5%. | |
| Contamination: Cell culture contamination can lead to cell death, which may be misinterpreted as compound-induced toxicity. | Regularly check your cell cultures for signs of contamination. Perform routine mycoplasma testing. | |
| High Variability in Results | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in assay readouts. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Compound Precipitation: this compound may precipitate out of solution at higher concentrations or in certain media, leading to inconsistent exposure. | Visually inspect your treatment media for any signs of precipitation. If observed, try lowering the concentration or using a different formulation. |
Data Presentation
Table 1: Summary of this compound Concentrations Used in Published Studies
| Concentration | Cell Line/System | Observed Effect | Reference |
| 1.7 µM | Isolated Mitochondria | IC50 for suppression of site IIIQo superoxide production | [1][3] |
| 8 µM | Drosophila | Halved apoptotic cell number and increased median lifespan | [4] |
| 10 µM | INS1 Insulinoma Cells | Protection against tunicamycin-induced caspase 3/7 activation | [2] |
| 10x and 20x IC50 (17 µM and 34 µM) | HEK-293 Cells | No toxicity observed with prolonged exposure | [2] |
| 30 µM | INS1 Cells | Decrease in total cellular ROS during ER stress | [2] |
| 33 µM | HEK-293T Cells | Significant reduction in HIF-1α transcription in hypoxia | [2] |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic potential of this compound in a specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the EC50 value for toxicity.
Visualizations
Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting Unexpected Results with S3QEL-2 in Mitochondrial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using S3QEL-2 in mitochondrial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively suppresses the production of superoxide at the Qo site of mitochondrial complex III (site IIIQo).[1][2][3][4] It is designed to reduce mitochondrial reactive oxygen species (mROS) without inhibiting the normal electron flow through the electron transport chain or affecting oxidative phosphorylation.[1][3][4][5]
Q2: What is the reported IC50 for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in suppressing superoxide production from site IIIQo is approximately 1.7 μM.[2][3][4][6] However, the optimal concentration can vary depending on the cell type and experimental conditions.
Q3: Is this compound cell-permeable?
Yes, this compound is a cell-permeable compound.[1]
Q4: Can this compound affect other mitochondrial sites or processes?
While this compound is designed to be highly selective for site IIIQo, it is crucial to be aware of potential off-target effects, especially at higher concentrations.[1][7] Some related compounds in the S3QEL family have shown effects on mitochondrial membrane potential (ΔΨm) and ROS production from other sites.[1][6] Therefore, it is essential to perform appropriate controls to ensure the observed effects are specific to the inhibition of site IIIQo ROS production.
Q5: How can I be sure my this compound is active?
The potency of new this compound stocks should be validated. This can be done using isolated mitochondria and measuring the inhibition of antimycin A-induced H2O2 production, with an expected IC50 of around 1.4-1.7 µM.[6]
Troubleshooting Guide
Unexpected results in mitochondrial assays using this compound can arise from various factors, including experimental design, reagent quality, and data interpretation. This guide provides a structured approach to troubleshooting common issues.
Issue 1: No effect of this compound on mitochondrial ROS levels.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Verify the activity of your this compound stock. Perform a dose-response curve in isolated mitochondria to confirm its IC50.[6] |
| Incorrect Assay Conditions | Ensure your assay is optimized to detect ROS production from complex III. For example, using substrates that donate electrons to complex III (like succinate in the presence of a complex I inhibitor like rotenone) can enhance the signal. |
| Low Contribution of Site IIIQo to Total mROS | In your specific cell type or condition, site IIIQo may not be the primary source of mROS. Consider using other site-specific inhibitors or probes to dissect the contribution of different sites.[7] |
| Insufficient Incubation Time or Concentration | Optimize the concentration and incubation time of this compound for your specific cell type and experimental setup. A time-course and dose-response experiment is recommended. |
| Issues with ROS Detection Probe | Ensure your ROS probe is appropriate for detecting mitochondrial superoxide or its dismutated product, hydrogen peroxide. Validate the probe's localization and response to known ROS inducers and scavengers. |
Issue 2: this compound causes unexpected changes in mitochondrial function (e.g., decreased membrane potential or oxygen consumption).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-target Effects | Use the lowest effective concentration of this compound. High concentrations are more likely to cause off-target effects.[7] Compare the effects of this compound with other structurally different S3QEL compounds to see if the effect is consistent and on-target.[5] |
| Cellular Stress | Prolonged incubation or high concentrations of this compound might induce cellular stress, indirectly affecting mitochondrial function. Assess cell viability (e.g., using a live/dead stain) in parallel with your mitochondrial assays. |
| Confounding Effects of Other Reagents | Evaluate the impact of other inhibitors or compounds in your assay cocktail. For example, the vehicle (e.g., DMSO) concentration should be kept low and consistent across all conditions. |
| Misinterpretation of Respiration Data | Carefully interpret changes in oxygen consumption rates (OCR). A decrease in OCR could be due to inhibition of substrate supply rather than a direct effect on the electron transport chain. Refer to established protocols for interpreting respirometry data.[8] |
Issue 3: Inconsistent or variable results between experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage number, density, and growth conditions, as these can influence mitochondrial metabolism and ROS production. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Ensure complete solubilization of this compound. |
| Instrument Calibration | Regularly calibrate instruments used for measuring mitochondrial function (e.g., plate readers, respirometers, fluorescence microscopes). |
| Biological Variability | Account for biological variability by including a sufficient number of biological replicates in your experimental design. |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial H2O2 Production in Permeabilized Cells
This protocol is adapted from cellular ROS production assays described in the literature.[1]
Materials:
-
Cells of interest
-
This compound
-
Digitonin
-
Assay Buffer (e.g., KHEB medium)
-
Substrates (e.g., succinate, glutamate, malate)
-
Inhibitors (e.g., rotenone, antimycin A)
-
H2O2 detection reagent (e.g., Amplex UltraRed)
-
Horseradish peroxidase (HRP)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed cells in a 96-well plate to achieve a confluent monolayer.
-
Wash cells with assay buffer.
-
Permeabilize cells by incubating with a titrated concentration of digitonin in assay buffer for a short period (e.g., 1-5 minutes).
-
Wash away the digitonin-containing buffer and replace it with assay buffer containing substrates, inhibitors, Amplex UltraRed, and HRP.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
To specifically measure site IIIQo-derived ROS, you can use succinate as a substrate in the presence of the complex I inhibitor rotenone. Antimycin A can be used as a positive control to induce robust ROS production from complex III.
-
Measure the fluorescence (e.g., excitation 540 nm, emission 590 nm for Amplex UltraRed) over time using a plate reader.
-
Calculate the rate of H2O2 production and normalize to a measure of cell number or protein content.
Protocol 2: Assessment of Cellular Respiration using Extracellular Flux Analysis
This protocol provides a general workflow for assessing the impact of this compound on mitochondrial respiration.
Materials:
-
Cells of interest
-
This compound
-
Extracellular flux analyzer and associated assay kits
-
Assay medium
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in the appropriate microplate for the extracellular flux analyzer and allow them to adhere.
-
On the day of the assay, replace the growth medium with the assay medium and equilibrate the cells.
-
Pre-treat the cells with this compound or vehicle for the desired amount of time.
-
Load the inhibitor injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between this compound-treated and control cells.
Visualizations
This compound Mechanism of Action
References
- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CAS 890888-12-7 (HY-110282-10.1) | Szabo-Scandic [szabo-scandic.com]
- 5. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
how to control for vehicle effects with S3QEL-2 (DMSO)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of S3QEL-2, with a specific focus on controlling for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, selective suppressor of superoxide production from the outer quinone-binding site (site IIIQo) of mitochondrial respiratory complex III.[1][2][3][4][5] It is designed to inhibit the leakage of electrons to oxygen, which generates superoxide, without altering the normal electron flow required for oxidative phosphorylation and ATP synthesis.[3][4][6] This makes this compound a valuable tool for studying the specific roles of mitochondrial reactive oxygen species (ROS) in cellular signaling and pathology.[6][7]
Q2: What is the recommended solvent for this compound, and what are its solubility characteristics?
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). This compound is slightly soluble in DMSO.[1] For example, one supplier notes a solubility of 5 mg/mL in DMSO. Another indicates a solubility of 20.83 mg/mL in DMSO, which may require warming and sonication to achieve.[3][5] It is also soluble in dimethyl formamide (DMF) at approximately 10 mg/ml.[1] For experiments in aqueous buffers, it is recommended to first dissolve this compound in DMSO or DMF and then dilute it into the aqueous solution.[1]
Q3: Why is it critical to include a vehicle control when using this compound dissolved in DMSO?
DMSO is not biologically inert and can have direct effects on cells in culture.[8][9] These effects can include alterations in cell growth, viability, differentiation, and gene expression.[8][10][11] At concentrations as low as 0.1%, DMSO is generally considered safe for most cell lines, while higher concentrations can be cytotoxic.[12][13] Therefore, a vehicle-only control (cells treated with the same concentration of DMSO used to deliver this compound) is essential to distinguish the effects of this compound from the effects of the solvent.[14] Without this control, any observed effects could be incorrectly attributed to this compound when they are, in fact, a result of the DMSO.[8]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
As a general rule of thumb, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[12][15][16] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but primary cells are often more sensitive.[12] It is crucial to perform a dose-response curve to determine the specific tolerance of your cell line to DMSO before beginning your experiments.[12] Concentrations above 1% are more likely to cause adverse effects, including membrane damage and apoptosis.[10][16]
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent results in my this compound experiments.
-
Possible Cause: The effects of the DMSO vehicle are confounding your results.
-
Troubleshooting Steps:
-
Verify Vehicle Control: Ensure that you have included a vehicle-only control group in your experimental design. This group should be treated with the exact same concentration of DMSO as your this compound treated groups.
-
Optimize DMSO Concentration: Determine the maximum tolerated concentration of DMSO for your specific cell line. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) with a range of DMSO concentrations (e.g., 0.05% to 1%). Select the highest concentration that does not significantly affect cell viability or proliferation.
-
Maintain Consistent DMSO Concentration: If you are performing a dose-response experiment with varying concentrations of this compound, ensure that the final DMSO concentration is kept constant across all treatment groups, including the vehicle control.[15] This can be achieved by preparing your this compound dilutions in a way that equalizes the final DMSO volume added to each well.
-
Issue 2: My this compound is precipitating out of solution when I add it to my cell culture medium.
-
Possible Cause: The aqueous solubility of this compound is limited.
-
Troubleshooting Steps:
-
Pre-dilution in Serum-Containing Medium: Before adding the this compound stock solution to your final culture volume, try pre-diluting it in a small volume of serum-containing medium. The serum proteins can help to keep the compound in solution.[11]
-
Gentle Mixing: When adding the this compound stock to your culture medium, do so with gentle stirring or mixing to facilitate its dissolution and prevent localized high concentrations that can lead to precipitation.[11]
-
Spike the Medium: An alternative method is to first add nearly the final concentration of DMSO to your aqueous solution, and then add the this compound stock.[11]
-
Experimental Protocols & Data
Determining DMSO Tolerance in a Cell Line
This protocol outlines a general method for assessing the cytotoxicity of DMSO on a given cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test range from 0.01% to 5%.
-
Treatment: The following day, replace the medium in each well with the medium containing the different concentrations of DMSO. Include a "no DMSO" control.
-
Incubation: Culture the cells for a period that is relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as the MTT assay or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control.
Table 1: Example of DMSO Cytotoxicity Data
| Final DMSO Concentration (%) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.05 | 98.5 |
| 0.1 | 97.2 |
| 0.5 | 92.1 |
| 1.0 | 85.4 |
| 2.5 | 63.7 |
| 5.0 | 31.2 |
This compound Signaling Pathway and Experimental Workflow
This compound acts on Complex III of the mitochondrial electron transport chain. The following diagrams illustrate its mechanism and a typical experimental workflow for assessing its effects.
Caption: Mechanism of this compound action at Complex III.
Caption: Experimental workflow for using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound, CAS 890888-12-7 (HY-110282-10.1) | Szabo-Scandic [szabo-scandic.com]
- 6. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
refining S3QEL-2 dosage for specific cell lines
Welcome to the technical support center for S3QEL-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on dosage recommendations for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective suppressor of superoxide production from site IIIQo of the mitochondrial respiratory complex III.[1][2][3] It functions by inhibiting the electron leak that leads to the formation of superoxide radicals, without affecting the normal electron flux or oxidative phosphorylation.[1][2][3] This targeted action allows for the specific investigation of cellular processes mediated by mitochondrial reactive oxygen species (ROS) originating from complex III.
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the suppression of superoxide production at site IIIQo is approximately 1.7 µM.[1][2][3][4]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect of this compound | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations around the IC50 (e.g., 1 µM to 30 µM).[5][6] |
| Incorrect experimental design: The endpoint being measured may not be sensitive to changes in mitochondrial ROS from complex III. | Confirm that your experimental model is appropriate for studying the effects of inhibiting superoxide production from site IIIQo. Consider measuring downstream targets like HIF-1α stabilization or specific ROS-mediated signaling pathways.[5][7] | |
| Compound degradation: The this compound may have degraded due to improper storage. | Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles. Use a fresh aliquot of the compound. | |
| High cell toxicity or death | High concentration of this compound: Excessive concentrations can lead to off-target effects and cytotoxicity. | Determine the optimal, non-toxic concentration for your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). |
| High DMSO concentration: The final concentration of the DMSO solvent may be too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. | |
| Inconsistent results | Variability in cell culture: Differences in cell passage number, confluency, or metabolic state can affect the response to this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Variability in compound preparation: Inaccurate dilution of the stock solution. | Prepare fresh dilutions from a carefully prepared stock solution for each experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol describes a general method to determine the optimal working concentration of this compound for a specific cell line by assessing its effect on a known downstream target, HIF-1α, under hypoxic conditions.
Materials:
-
Your cell line of interest (e.g., HEK-293)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Multi-well plates (e.g., 24-well or 96-well)
-
Hypoxia chamber or incubator with O2 control
-
Reagents for protein extraction and Western blotting
-
Antibody against HIF-1α
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. For HEK-293 cells, a seeding density of 15,000 cells per well in a 96-well plate is a good starting point.[5]
-
Cell Culture: Incubate the cells for 48 hours in a standard cell culture incubator (37°C, 5% CO2).[5]
-
This compound Preparation: Prepare a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM) by diluting a concentrated stock solution in pre-warmed, pre-equilibrated (to the desired O2 concentration) cell culture medium. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Hypoxic Challenge: Place the plate in a hypoxia chamber or incubator set to 1% O2 for 3.5-4 hours.[5]
-
Protein Extraction: After the hypoxic incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for protein extraction.
-
Western Blotting: Determine the protein concentration of each lysate. Perform SDS-PAGE and Western blotting using a primary antibody against HIF-1α.
-
Analysis: Analyze the band intensities to determine the concentration of this compound that effectively reduces HIF-1α accumulation.
Protocol 2: Measurement of Cellular ROS
This protocol provides a method to measure changes in total cellular ROS levels upon this compound treatment, for instance, during chemically induced endoplasmic reticulum (ER) stress.
Materials:
-
INS1 insulinoma cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
Tunicamycin (or another ER stress inducer)
-
Carboxy-H2DCFDA-AM (or another ROS-sensitive fluorescent probe)
-
Hoechst 33342 (for nuclear staining)
-
Multi-well imaging plate (e.g., 1536-well)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed INS1 cells at a density of approximately 2,250 cells per well in a 1536-well plate and incubate for 24 hours.[5]
-
Staining: Stain the cells with 5 µM carboxy-H2DCFDA-AM and 8.1 µM Hoechst 33342 for 30 minutes.[5]
-
Washing: Gently wash the cells three times with pre-warmed medium.
-
Treatment: Add medium containing 1 µg/mL tunicamycin and a range of this compound concentrations (e.g., 0, 3, 10, 30 µM).[5] The final DMSO concentration should be consistent across all wells (e.g., 0.5%).
-
Incubation: Incubate the cells for 6 hours.[5]
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Analysis: Quantify the mean fluorescence intensity of the ROS probe per cell (normalized to the number of nuclei) to assess the effect of this compound on ROS production.
This compound Dosage for Specific Cell Lines
The optimal dosage of this compound can vary between cell lines. The following table summarizes concentrations used in published studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Concentration Used | Context of Use | Reference |
| HEK-293 | 10x and 20x IC50 (17 µM and 34 µM) | Inhibition of hypoxia-induced HIF-1α accumulation | [5] |
| HEK-293T | 33 µM | Inhibition of HIF-1α responsive luciferase reporter | [5] |
| INS1 Insulinoma Cells | 10 µM | Protection against tunicamycin-induced caspase 3/7 activation | [5] |
| 0 - 30 µM | Reduction of total ROS during ER stress | [5][6] | |
| Primary Pancreatic Islets | 30 µM | Enhancement of cell survival and function | [5] |
| AML12 Hepatocytes | Not specified | Contribution of site IIIQo to hydrogen peroxide release | [8] |
| Jurkat Cells | 5 µM and 10 µM | Reduction of mitochondria-derived H2O2 | [9] |
| H9c2 Cardiomyocytes | Not specified | Attenuation of tunicamycin-induced caspase activation | [10] |
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for Determining Optimal this compound Dosage
Caption: Workflow for optimizing this compound dosage.
This compound and HIF-1α Signaling Pathway
Caption: this compound's role in the HIF-1α pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S3QEL 2 | CAS 890888-12-7 | S3QEL2 | Tocris Bioscience [tocris.com]
- 3. This compound, CAS 890888-12-7 (HY-110282-10.1) | Szabo-Scandic [szabo-scandic.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of superoxide and hydrogen peroxide in the mitochondrial matrix is dominated by site IQ of complex I in diverse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic determinants of cellular fitness dependent on mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
challenges in dissolving S3QEL-2 for aqueous solutions
Welcome to the technical support center for S3QEL-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and dissolution of this compound for aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, selective suppressor of electron leak from mitochondrial respiratory complex III.[1][2] Its primary mechanism of action is to potently and selectively inhibit superoxide production at the IIIQo site of complex III without altering normal bioenergetics and electron flux.[1][2] This makes it a valuable tool for studying the roles of mitochondrial reactive oxygen species (ROS) in cellular signaling and pathology.[3][4]
Q2: What are the main research applications of this compound?
A2: this compound is used in research to investigate processes mediated by mitochondrial ROS. Key applications include studying its effects on HIF-1α accumulation, protecting against ROS-induced cell stress in pancreatic β-cells, and mitigating oxidative stress-induced apoptosis.[1][4][5]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It is slightly soluble in DMSO and has good solubility in dimethylformamide (DMF).[1][6] For specific concentrations, please refer to the data table below.
Q4: How should I store this compound?
A4: this compound should be stored as a crystalline solid at -20°C.[1][3][6][7] Under these conditions, it is stable for at least four years.[1][6] It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Q5: Is this compound cell-permeable?
A5: Yes, this compound is a cell-permeable compound.[1][4]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | ~10 mg/mL | [1][6][7] |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | [1][6][7] |
| DMSO | 5 mg/mL | Clear solution, may require warming.[3] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL | Prepared by first dissolving in DMF.[1][6] |
Experimental Protocol: Preparation of an Aqueous Solution of this compound
This protocol describes the recommended method for preparing an aqueous solution of this compound for use in cell-based experiments.
Materials:
-
This compound (crystalline solid)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2 or other aqueous buffer of choice
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Stock Solution in DMF:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and dissolve it in anhydrous DMF to create a stock solution. A concentration of 10 mg/mL is achievable.[1][6][7]
-
Purge the headspace of the vial with an inert gas before sealing to minimize oxidation.[1]
-
Ensure the compound is fully dissolved. Gentle vortexing may be applied.
-
-
Dilute the Stock Solution in Aqueous Buffer:
-
To prepare the final working solution, dilute the DMF stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2).
-
For example, to achieve a concentration of approximately 0.33 mg/mL, a 1:2 dilution of the DMF stock with PBS can be used.[1][6]
-
Add the DMF stock solution to the aqueous buffer while gently vortexing to ensure proper mixing and minimize precipitation.
-
-
Final Preparation and Storage:
-
The final concentration of DMF in your cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions as necessary.
-
It is recommended to prepare fresh aqueous solutions of this compound for each experiment and not to store them for more than one day.[1]
-
Troubleshooting Guide
This guide addresses common issues that may arise when preparing aqueous solutions of this compound.
Q: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What should I do?
A: This is a common issue with hydrophobic compounds. Here are several steps you can take:
-
Ensure the DMF stock is fully dissolved: Before diluting, make sure there are no visible particulates in your DMF stock solution.
-
Modify the dilution method: Instead of adding the buffer to the DMF stock, try adding the DMF stock dropwise to the vortexing aqueous buffer. This can help to disperse the compound more effectively.
-
Lower the final concentration: The solubility of this compound in aqueous solutions is limited. Try preparing a more dilute working solution.
-
Consider the final DMF concentration: While aiming for a low final DMF concentration is important for cell health, a slightly higher concentration (while still within a non-toxic range for your specific cell line) may be necessary to maintain solubility. You may need to optimize this for your experimental setup.
-
Use of sonication: After dilution, briefly sonicating the solution in an ultrasonic bath may help to redissolve small precipitates.[7]
-
Warming the solution: Gently warming the solution to 37°C may aid in dissolution.[7]
Q: My this compound appears to be inactive in my cell-based assay. What could be the problem?
A: Assuming the compound itself is not degraded, the issue may lie in its bioavailability in your experiment:
-
Precipitation: The compound may have precipitated out of your culture medium. Check for any visible particulates in your wells.
-
Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates.
-
Instability in aqueous solution: As recommended, aqueous solutions should be prepared fresh for each experiment.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key processes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S3QEL 2 890888-12-7 [sigmaaldrich.com]
- 4. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
potential interference of S3QEL-2 with fluorescent probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S3QEL-2 in experiments involving fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, selective suppressor of electron leak from mitochondrial respiratory complex III, specifically at the IIIQo site.[1][2][3][4] Its primary function is to inhibit the production of superoxide, a reactive oxygen species (ROS), without disrupting normal mitochondrial bioenergetics.[1][2][3][4] It has an IC50 of 1.7 µM for this activity.[1][3][4] By reducing ROS production, this compound can protect cells from oxidative stress and decrease the induction of hypoxia-inducible factor-1α (HIF-1α).[1][2][3][4]
Q2: Can this compound interfere with my fluorescent probe measurements?
Yes, there is a potential for interference. The interference can be categorized into three main types:
-
Spectral Overlap: The absorption or emission spectrum of this compound may overlap with the excitation or emission spectrum of your fluorescent probe.
-
Quenching: this compound, containing a pyrimidine-based core structure, could potentially quench the fluorescence of certain probes through direct molecular interaction.
-
Biological Effects: Since this compound modulates cellular ROS levels, it will inherently affect the signal of fluorescent probes designed to detect ROS (e.g., DCF-DA, MitoSOX). This is a real biological effect, not an artifact, but it needs to be correctly interpreted.
Q3: What are the known spectral properties of this compound?
Q4: Are there any fluorescent probes that are known to be compatible with this compound?
One study has documented the use of 6-carboxy-2′,7′-dichlorofluorescein (DCF) in the presence of this compound to measure changes in cellular ROS levels.[5][6] This suggests that compatibility is possible, but it is crucial to perform appropriate controls.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues when using this compound with fluorescent probes.
Issue 1: Unexpected decrease in fluorescence signal.
Possible Cause 1: Biological effect of this compound.
-
Explanation: If you are using a ROS-sensitive probe (e.g., DCF-DA, MitoSOX Red), this compound is expected to decrease the signal by reducing cellular ROS levels.
-
Troubleshooting Steps:
-
Confirm the effect: Treat cells with a known ROS inducer (e.g., antimycin A, tunicamycin) to establish a baseline of high fluorescence. Then, co-treat with this compound. A decrease in signal would confirm the ROS-suppressing activity of this compound.
-
Dose-response curve: Perform a dose-response experiment with this compound to observe a concentration-dependent decrease in the fluorescent signal.
-
Possible Cause 2: Fluorescence quenching.
-
Explanation: this compound may be directly quenching the fluorescence of your probe.
-
Troubleshooting Steps:
-
In vitro quenching assay: In a cell-free system (e.g., a cuvette with buffer), mix your fluorescent probe with varying concentrations of this compound. A decrease in fluorescence intensity that is not attributable to a change in pH or solvent composition would suggest quenching.
-
Use a different probe: If quenching is suspected, consider using a fluorescent probe with a different chemical structure that is less likely to interact with this compound.
-
Possible Cause 3: Spectral overlap leading to inner filter effect.
-
Explanation: If the absorbance spectrum of this compound overlaps with the excitation or emission wavelength of your probe, it can absorb the excitation light or the emitted fluorescence, leading to a reduced signal.
-
Troubleshooting Steps:
-
Check spectral data: Compare the absorbance spectrum of this compound (λmax: 243, 298 nm) with the excitation and emission spectra of your probe.
-
Use alternative probes: Select a probe with excitation and emission wavelengths that do not overlap with the absorbance of this compound. Probes with longer excitation and emission wavelengths (in the red or far-red spectrum) are generally less prone to interference from small molecules that absorb in the UV and blue regions.
-
Issue 2: High background fluorescence.
Possible Cause: Intrinsic fluorescence of this compound.
-
Explanation: Although likely low, this compound may possess some intrinsic fluorescence that contributes to the background signal.
-
Troubleshooting Steps:
-
Measure background: Prepare a sample containing only cells and this compound (without the fluorescent probe) and measure the fluorescence at the same settings used for your experiment.
-
Subtract background: If significant intrinsic fluorescence is detected, subtract this background signal from your experimental measurements.
-
Optimize filter sets: Use narrow bandpass filters to specifically detect the emission of your probe and minimize the collection of any potential this compound fluorescence.
-
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorescent Probes
| Compound/Probe | Excitation Max (nm) | Emission Max (nm) | This compound Absorbance Max (nm) | Potential for Spectral Overlap |
| This compound | - | - | 243, 298[1][3] | - |
| DCF (oxidized) | ~495 | ~525 | 243, 298 | Low |
| Rhodamine 123 | ~507 | ~529 | 243, 298 | Low |
| MitoSOX Red (oxidized, bound to nucleic acid) | ~510 | ~580 | 243, 298 | Low |
Note: The potential for spectral overlap is categorized as "Low" because the known absorbance peaks of this compound are in the UV range, while the excitation and emission of these common probes are in the visible range. However, it is always recommended to check the full absorbance spectrum of this compound if available.
Experimental Protocols
Protocol 1: In Vitro Fluorescence Quenching Assay
Objective: To determine if this compound directly quenches the fluorescence of a probe.
Materials:
-
Fluorescent probe of interest
-
This compound
-
Appropriate buffer (e.g., PBS)
-
Fluorometer or microplate reader
Method:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of this compound dilutions in the same solvent.
-
In a microplate or cuvette, add the buffer.
-
Add the fluorescent probe to a final concentration that gives a stable and measurable signal.
-
Measure the initial fluorescence intensity.
-
Add increasing concentrations of this compound to the wells/cuvette, ensuring the final solvent concentration remains constant.
-
After a short incubation period, measure the fluorescence intensity at each this compound concentration.
-
A significant decrease in fluorescence intensity with increasing this compound concentration, after correcting for any solvent effects, indicates quenching.
Protocol 2: Cellular ROS Measurement with DCF-DA and this compound
Objective: To measure the effect of this compound on cellular ROS levels.
Materials:
-
Cells in culture
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
ROS inducer (e.g., Antimycin A)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or microplate reader
Method:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).
-
Allow cells to adhere and grow to the desired confluency.
-
Wash the cells with pre-warmed HBSS.
-
Load the cells with DCFH-DA (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add fresh media or HBSS containing the desired concentrations of this compound and/or the ROS inducer. Include appropriate controls (vehicle control, this compound alone, ROS inducer alone).
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a fluorescence microscope or microplate reader with appropriate filter sets for DCF (Excitation/Emission: ~495/525 nm).
Mandatory Visualizations
Caption: Mechanism of action of this compound in suppressing mitochondrial ROS production.
Caption: Troubleshooting workflow for unexpected fluorescence signal changes with this compound.
References
addressing S3QEL-2 degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using S3QEL-2, a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III.[1][2][3] Proper handling and awareness of potential interactions within cell culture media are crucial for obtaining reliable and reproducible experimental results.
Troubleshooting Guide: Addressing Potential this compound Degradation
While this compound is a stable compound, its efficacy can be compromised under certain experimental conditions. Below are common issues that may be misinterpreted as this compound degradation, along with recommended solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or inconsistent this compound efficacy | 1. Suboptimal Storage: Improper storage can lead to gradual degradation of the compound. 2. Media Component Interaction: Certain components in cell culture media, such as high concentrations of reactive oxygen species (ROS) inducers or metal ions, may interact with this compound.[4][5] 3. Photodegradation: Exposure to light, especially in the presence of photosensitizers like riboflavin in the media, can potentially degrade light-sensitive compounds.[6] | 1. Storage: Store this compound as a stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Media Formulation: If media-induced instability is suspected, prepare fresh this compound dilutions in media immediately before use. Consider using a serum-free, chemically defined medium to minimize variability. 3. Light Exposure: Protect this compound stock solutions and treated cell cultures from direct light. Use amber-colored tubes and conduct experiments under subdued lighting conditions. |
| Precipitate formation in media | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions at high concentrations.[7] 2. pH-dependent Solubility: The pH of the cell culture medium can influence the solubility of small molecules. 3. Interaction with Media Components: this compound may precipitate in the presence of certain media components. | 1. Stock Solution: Prepare a high-concentration stock solution in DMSO. 2. Working Dilution: When preparing the final working concentration, dilute the DMSO stock in pre-warmed media and vortex gently to ensure complete dissolution. Avoid "shock" precipitation by adding the stock solution dropwise while swirling the media. 3. Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.5%). |
| Inconsistent results between experiments | 1. Variability in Media Batches: Different lots of media or serum can have varying concentrations of components that may affect this compound stability or activity. 2. Inconsistent Cell Health: The physiological state of the cells can influence their response to this compound. 3. Pipetting Errors: Inaccurate dilution of the stock solution can lead to inconsistent final concentrations. | 1. Quality Control: Use a consistent lot of media and serum for a series of related experiments. 2. Cell Culture Practice: Ensure consistent cell passage number, density, and viability across experiments. 3. Accurate Dilutions: Use calibrated pipettes and perform serial dilutions to achieve the desired final concentration accurately. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that potently and selectively suppresses the production of superoxide, a reactive oxygen species (ROS), from site IIIQo of the mitochondrial electron transport chain.[1][2] It does so without inhibiting normal electron flow or cellular oxidative phosphorylation.[3] By specifically targeting this source of mitochondrial ROS, this compound allows for the investigation of the roles of site IIIQo-derived ROS in various cellular processes and pathologies.[8]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. This stock solution should be stored at -20°C or colder.
Q3: What is the reported IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for the suppression of superoxide production from mitochondrial complex III site IIIQo is 1.7 µM.[1][2][3]
Q4: Can this compound affect cell viability?
A4: this compound is designed to be non-toxic at effective concentrations as it does not interfere with normal oxidative phosphorylation.[3] However, as with any experimental compound, it is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell type and experimental conditions.
Q5: How can I be sure my this compound is active?
A5: The activity of this compound can be indirectly assessed by observing its expected biological effects, such as the inhibition of HIF-1α accumulation under hypoxic conditions.[2][8] For a direct measure of its activity, you can perform an in vitro assay to measure superoxide production from isolated mitochondria.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a method to evaluate the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your cell culture medium (with and without serum)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC or LC-MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the this compound stock solution into your cell culture medium to a final concentration of 10 µM. Prepare two sets: one with serum and one without.
-
As a control (T=0), immediately take an aliquot of the this compound-spiked media, mix it 1:1 with acetonitrile to precipitate proteins, centrifuge, and collect the supernatant for analysis.
-
Incubate the remaining this compound-spiked media at 37°C in a cell culture incubator.
-
At various time points (e.g., 2, 4, 8, 12, 24, and 48 hours), collect aliquots and process them as in step 3.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining this compound concentration. The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.
-
Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
Caption: this compound inhibits superoxide production at Complex III.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S3QEL 2 | CAS 890888-12-7 | S3QEL2 | Tocris Bioscience [tocris.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, CAS 890888-12-7 (HY-110282-10.1) | Szabo-Scandic [szabo-scandic.com]
- 8. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
S3QEL-2 Technical Support Center: Optimizing Incubation Time for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental protocols involving S3QEL-2, a potent and selective suppressor of mitochondrial complex III superoxide production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve maximal and reproducible effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that potently and selectively suppresses the production of superoxide radical (O₂⁻) at the outer quinone-binding site (site IIIQo) of mitochondrial complex III.[1] It achieves this without inhibiting the normal electron transport chain or oxidative phosphorylation.[1][2][3] A key downstream effect of reducing superoxide production at this site is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) accumulation.[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The reported IC50 for this compound in suppressing site IIIQo superoxide production is 1.7 µM.[1][4][5] For initial experiments, a concentration range of 1-10 µM is a reasonable starting point. However, the optimal concentration is cell-type and assay-dependent, so we recommend performing a dose-response curve to determine the most effective concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is highly dependent on the biological process and the specific endpoint you are measuring. There is no single "maximal effect" time that applies to all experiments. The effect of this compound can be observed over a range of durations, from a few hours for signaling events to several days for changes in cell viability or gene expression.[6][7][8] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific research question.
Q4: Is this compound cytotoxic?
A4: this compound is generally not considered cytotoxic at effective concentrations and does not impair bioenergetic function.[6] However, as with any compound, high concentrations or very long exposure times may lead to off-target effects or cellular stress. It is always advisable to perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment, especially when using a new cell line or a high concentration of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal Incubation Time: The incubation period may be too short or too long to detect the desired effect. | Perform a time-course experiment. For signaling events like HIF-1α stabilization, consider shorter time points (e.g., 2, 4, 6, 8 hours). For effects on cell proliferation or apoptosis, longer time points (e.g., 24, 48, 72 hours) may be necessary.[6][7][8] |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Start with a range around the IC50 of 1.7 µM.[1][4][5] | |
| Compound Instability: this compound may be degrading in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. Information on the stability of this compound in specific media is limited, so empirical testing is recommended. | |
| Cell Type Specificity: The targeted pathway may not be active or sensitive to this compound in your specific cell line. | Confirm that the mitochondrial complex III-ROS-HIF-1α axis is relevant in your experimental model. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a consistent technique for plating. |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent Compound Addition: Variation in the timing or method of adding this compound can introduce variability. | Use a multichannel pipette for adding the compound to multiple wells simultaneously and ensure thorough but gentle mixing. | |
| Unexpected Cytotoxicity | High Compound Concentration: The concentration of this compound may be too high for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range for your cells. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration. | Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control in your experiments. | |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Regularly test your cell cultures for contamination. |
Experimental Protocols & Data
Optimizing Incubation Time: A General Approach
The key to determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and then collecting samples at various time points. The specific time points will depend on the expected kinetics of the biological process you are studying.
Example Time-Course Experiment for HIF-1α Accumulation:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Induce hypoxia (e.g., 1% O₂) and simultaneously treat the cells with this compound (at a predetermined optimal concentration) and a vehicle control.
-
Harvest cell lysates at various time points (e.g., 1, 2, 4, 6, 8, and 12 hours) after treatment.
-
Analyze HIF-1α protein levels by Western blot or ELISA.
-
Plot HIF-1α levels against time to identify the point of maximal inhibition by this compound.
Published Incubation Times for this compound
The following table summarizes incubation times used in published studies for various experimental readouts. This can serve as a starting point for designing your own experiments.
| Experimental Readout | Cell Type/System | This compound Concentration | Incubation Time | Reference |
| HIF-1α Accumulation | HEK-293 | 10x and 20x IC50 | 3.5 hours | [6] |
| HIF-1α Reporter Assay | HEK-293T | 33 µM | 4 hours | [6] |
| Cellular ROS Levels | INS1 | 0-30 µM | 6 hours | [6] |
| Caspase 3/7 Activation | INS1 | 10 µM | Not specified | [6] |
| Islet Viability | Primary Rat Islets | 30 µM | 48 hours | [6] |
| Population Doubling | Jurkat | 10 µM | 4 days | [7] |
| Apoptotic Cell Number | Drosophila Intestine | 8 µM | 10 and 30 days | [8] |
Visualizing the Mechanism of this compound
To better understand the experimental context, the following diagrams illustrate the signaling pathway affected by this compound and a general workflow for optimizing incubation time.
Caption: this compound inhibits superoxide production at Complex III, preventing the stabilization of HIF-1α.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. This compound, CAS 890888-12-7 (HY-110282-10.1) | Szabo-Scandic [szabo-scandic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic determinants of cellular fitness dependent on mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
mitigating S3QEL-2 precipitation in experimental buffers
Welcome to the technical support center for S3QEL-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and FAQs to help mitigate common issues, particularly precipitation in experimental buffers.
This compound is a cell-permeable, selective suppressor of electron leak from mitochondrial respiratory complex III. It potently inhibits superoxide production at site IIIQo (IC50 = 1.7 µM) without disrupting normal bioenergetic functions.[1][2][3][4] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers, which can lead to precipitation if not handled correctly.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solubility during your experiments.
Question: My this compound precipitated out of my stock solution. What should I do?
Answer: Precipitation in the stock solution is often due to improper solvent choice or storage.
-
Solvent Selection: this compound is most soluble in dimethylformamide (DMF) at approximately 10 mg/mL.[1][2][5] It is only slightly soluble in DMSO and sparingly soluble in aqueous solutions.[1][5] For maximum solubility, prepare your primary stock solution in DMF.
-
Dissolution Technique: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2] Always purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to remove dissolved oxygen and improve stability.[1]
-
Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[2] For long-term stability (≥4 years as a solid), store the crystalline solid at -20°C.[1] Once in solution, store at -20°C for up to one month or -80°C for up to six months.[2]
Question: this compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
Answer: This is the most common issue and occurs when the sparingly soluble compound moves from a high-concentration organic stock into a primarily aqueous environment.
-
Dilution Method: The recommended procedure is to first dissolve this compound in 100% DMF. Then, dilute this stock solution with your aqueous buffer of choice.[1] A tested method shows solubility at approximately 0.33 mg/mL in a 1:2 mixture of DMF:PBS (pH 7.2).[1][5] When adding the stock to your buffer, do it dropwise while vortexing or stirring the buffer to ensure rapid mixing and prevent localized high concentrations that can crash out of solution.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (DMF or DMSO) as low as possible in your final assay buffer, ideally below 0.5%, to avoid off-target effects on your biological system.
-
Buffer Composition:
-
pH: The solubility of many small molecules is pH-dependent.[6][7] While the optimal pH for this compound solubility has not been published, you can test a pH range (e.g., 6.5-8.0) to find the best condition for your specific buffer system.
-
Additives/Excipients: Consider adding solubilizing agents to your buffer. These do not typically interfere with cellular systems at low concentrations.
-
Proteins: Bovine Serum Albumin (BSA) at 0.1% (w/v) can act as a carrier and prevent precipitation.[8]
-
Detergents: A very low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.001% - 0.01%) can help maintain solubility.
-
Co-solvents: Including a small amount of a biocompatible co-solvent like propylene glycol may also help.[9]
-
-
Question: I am observing precipitation during a long-term experiment (e.g., >24 hours). What is happening?
Answer: Precipitation over time can be due to compound instability in the aqueous buffer or interactions with other components.
-
Aqueous Instability: It is not recommended to store aqueous solutions of this compound for more than one day.[1] The compound may degrade or aggregate over time. For long-term experiments, consider a perfusion system or re-dosing at regular intervals if feasible.
-
Temperature Effects: Ensure your incubator or experimental chamber maintains a stable temperature. Fluctuations can cause the compound to fall out of solution.
-
Interactions: this compound may interact with components in your media, such as proteins or salts, leading to precipitation. If you suspect this, try simplifying your buffer to identify the problematic component.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for making this compound stock solutions? A1: The recommended solvent is Dimethylformamide (DMF), where this compound is soluble up to approximately 10 mg/mL.[1][5] It is only slightly soluble in DMSO.[1]
Q2: How should I store the this compound compound and its stock solutions? A2: The crystalline solid should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in an organic solvent should be aliquoted and stored at -20°C (for use within 1 month) or -80°C (for use within 6 months) to minimize freeze-thaw cycles.[2] Aqueous solutions should be made fresh and are not recommended for storage longer than one day.[1]
Q3: What is the known biological function of this compound? A3: this compound is a selective inhibitor of superoxide production from the outer Q-binding site (site IIIQo) of mitochondrial respiratory complex III.[3] It reduces reactive oxygen species (ROS) production without altering normal mitochondrial bioenergetics like ATP synthesis.[2][10]
Q4: Can I sonicate or heat this compound to get it into solution? A4: Yes, to aid dissolution, you can warm the tube to 37°C and oscillate it in an ultrasonic bath for a short period.[2]
Quantitative Data Summary
The following tables summarize the known solubility data for this compound.
Table 1: this compound Solubility in Common Solvents
| Solvent | Concentration | Notes | Reference(s) |
|---|---|---|---|
| Dimethylformamide (DMF) | ~10 mg/mL | Recommended for primary stock solution. | [1][2][5] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | Described as "slightly" or "sparingly" soluble. Warming may be required. | [1][5] |
| DMF:PBS (pH 7.2) (1:2 ratio) | ~0.33 mg/mL | Represents solubility in a mixed aqueous buffer system. | [1][5] |
| Aqueous Buffers | Sparingly Soluble | Direct dissolution is not recommended. |[1] |
Detailed Experimental Protocols
Protocol: Preparation of a 1 mM this compound Working Solution in Cell Culture Media
This protocol provides a reliable method for diluting a DMF stock of this compound into a final aqueous buffer (e.g., cell culture media) to a final concentration of 10 µM, minimizing the risk of precipitation.
Materials:
-
This compound crystalline solid (FW: 323.4 g/mol )[1]
-
Dimethylformamide (DMF), anhydrous
-
Experimental aqueous buffer (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Primary Stock in DMF:
-
Weigh out 3.23 mg of this compound solid.
-
Add 1.0 mL of anhydrous DMF to the solid.
-
Vortex thoroughly. If needed, warm the tube briefly to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved. This yields a 10 mM stock solution.
-
Store this stock in aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid adding a highly concentrated DMF solution directly to your media, make a 1:10 intermediate dilution.
-
Pipette 10 µL of the 10 mM primary stock into 90 µL of your pre-warmed aqueous buffer. Pipette up and down immediately to mix. This creates a 1 mM solution in a buffer containing 10% DMF. Use this solution immediately.
-
-
Prepare the Final 10 µM Working Solution:
-
Add 10 µL of the freshly made 1 mM intermediate solution to 990 µL of your pre-warmed aqueous buffer.
-
It is critical to add the 1 mM stock to the final buffer volume while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
The final concentration will be 10 µM this compound in a buffer with a final DMF concentration of 0.1%. This low organic solvent concentration is well-tolerated by most cell lines.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If the solution is not clear, it may be necessary to optimize the protocol by including additives like BSA (0.1%) in the final aqueous buffer.
-
Visual Guides
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Hypothetical signaling pathway showing this compound action.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Key factors influencing the solubility of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. The effect of respiration buffer composition on mitochondrial metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Potential S3QEL-2 Off-Target Effects on Kinases
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the potential off-target effects of S3QEL-2 on protein kinases. Given that this compound is a suppressor of superoxide production from mitochondrial complex III, understanding its kinase selectivity is crucial for interpreting experimental results and anticipating potential unintended biological consequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective suppressor of superoxide production from site IIIQo of mitochondrial complex III, with an IC50 of 1.7 μM.[1][2] It is designed to achieve this without affecting oxidative phosphorylation and normal electron flux.[1][2]
Q2: Is there any known off-target activity of this compound on kinases?
A2: To date, there is no publicly available comprehensive kinome screening data for this compound. The existing literature emphasizes its high selectivity for its mitochondrial target.[3][4] However, as with any small molecule, the potential for off-target effects on kinases cannot be entirely excluded without direct experimental evidence. Some studies on other mitochondrial-targeted drugs have revealed off-target effects on kinase signaling pathways.[5][6]
Q3: Why is it important to assess the off-target effects of this compound on kinases?
A3: Assessing off-target kinase effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target kinase inhibition can lead to misinterpretation of experimental results, attributing observed phenotypes to the on-target activity when they may be due to off-target effects.
-
Toxicity and Side Effects: Off-target kinase activity can lead to cellular toxicity and undesirable side effects in preclinical and clinical studies.[7]
-
Polypharmacology: In some cases, off-target effects can contribute to the therapeutic efficacy of a compound.[7] Understanding the complete target profile of this compound can provide a more comprehensive understanding of its biological activity.
Q4: What is the general strategy to assess for off-target kinase effects?
A4: A common strategy involves a multi-step approach that begins with a broad in vitro screen followed by more focused cellular validation of any identified hits. This typically includes:
-
In vitro Kinome Profiling: Screening the compound against a large panel of purified kinases to identify potential interactions.
-
Cellular Target Engagement Assays: Validating the in vitro hits in a cellular context to confirm that the compound engages the off-target kinase in a more physiologically relevant environment.
-
Downstream Signaling Analysis: Assessing the impact of the compound on signaling pathways regulated by the identified off-target kinases.
Troubleshooting Guides for Kinase Assays
This section provides troubleshooting for common issues that may arise during in vitro kinase profiling assays.
Radiometric Assays
Q: My radiometric kinase assay shows high background signal. What are the possible causes and solutions?
A: High background in radiometric assays can obscure true positive signals. Here are some potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient removal of unincorporated [γ-32P]ATP | Ensure thorough washing of the substrate-capture membrane (e.g., P81 phosphocellulose paper). Increase the number and duration of wash steps. |
| Substrate not effectively binding to the membrane | Verify that the substrate has the appropriate charge to bind to the ion-exchange paper. For P81 paper, the substrate should be positively charged. |
| Contamination of reagents with radioactivity | Use fresh, dedicated reagents. Ensure that pipette tips and other consumables are not contaminated. |
| High non-specific binding of [γ-32P]ATP to the substrate or membrane | Include a control reaction without the kinase to determine the level of non-specific binding. If high, consider optimizing the buffer composition (e.g., salt concentration). |
Fluorescence-Based Assays (e.g., TR-FRET)
Q: I am observing a low signal-to-background ratio in my fluorescence-based kinase assay. How can I improve it?
A: A low signal-to-background ratio can make it difficult to distinguish between active and inactive compounds. Consider the following:
| Possible Cause | Troubleshooting Steps |
| Suboptimal antibody concentration | Perform a titration of the anti-phosphosubstrate antibody to find the optimal concentration that provides the best signal window. |
| Low kinase activity | Ensure the kinase is active and used at an appropriate concentration. Check the activity of the kinase lot with a known potent inhibitor. |
| Interference from fluorescent compounds | Test the intrinsic fluorescence of this compound at the assay wavelength. If it interferes, consider using a different assay format or including appropriate controls to subtract the compound's fluorescence. |
| Photobleaching of fluorophores | Minimize the exposure of reagents and assay plates to light. Use mounting media with antifade reagents if performing fluorescence microscopy.[8] |
| Incorrect instrument settings | Verify that the excitation and emission wavelengths and other instrument settings are appropriate for the specific fluorophores used in the assay. |
Luminescence-Based Assays (e.g., ADP-Glo™)
Q: My ADP-Glo™ assay results are inconsistent, with high variability between replicates. What could be the issue?
A: High variability can compromise the reliability of your results. Here are some common causes and solutions for ADP-Glo™ assays:
| Possible Cause | Troubleshooting Steps |
| Incomplete mixing of reagents | Ensure thorough but gentle mixing after the addition of the ADP-Glo™ Reagent and the Kinase Detection Reagent. Avoid introducing bubbles. |
| Pipetting inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. For inhibitor titrations, prepare serial dilutions carefully. |
| Instability of reagents | Prepare reagents fresh and use them within the recommended timeframe. Ensure proper storage conditions are maintained. The luminescent signal is generally stable, but it's good practice to read all plates at a consistent time after adding the final reagent. |
| Luciferase inhibition by the test compound | This compound could potentially inhibit the luciferase enzyme, leading to artificially low signals. Run a counterscreen with luciferase alone to check for inhibitory activity of your compound. |
| Suboptimal incubation times | Adhere to the recommended incubation times for both the ATP depletion and ADP conversion steps to ensure the reactions go to completion. |
Illustrative Kinome Profiling Data for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only . It is intended to demonstrate how kinome profiling data is presented and should not be considered as actual experimental results for this compound.
This table summarizes the hypothetical results of a KINOMEscan™-like competitive binding assay where this compound was screened against a panel of 468 kinases at a concentration of 10 µM. The results are shown as percent of control (%Ctrl), where a lower number indicates stronger binding.
| Kinase Target | Gene Symbol | Kinase Family | This compound (10 µM) %Ctrl | Interpretation |
| Pyruvate Dehydrogenase Kinase 1 | PDK1 | Atypical | 95 | No significant binding |
| AMP-activated Protein Kinase α1 | PRKAA1 | CAMK | 88 | No significant binding |
| Mitogen-activated Protein Kinase 1 | MAPK1 (ERK2) | CMGC | 85 | No significant binding |
| Mitogen-activated Protein Kinase 14 | MAPK14 (p38α) | CMGC | 38 | Potential weak off-target |
| Serine/Threonine Kinase 11 | STK11 (LKB1) | CAMK | 92 | No significant binding |
| Cyclin-dependent Kinase 2 | CDK2 | CMGC | 90 | No significant binding |
| Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | TK | 45 | Potential weak off-target |
| Abelson murine leukemia viral oncogene homolog 1 | ABL1 | TK | 98 | No significant binding |
| Phosphoinositide 3-kinase gamma | PIK3CG | Lipid | 91 | No significant binding |
| ... (459 other kinases) | >50 | No significant binding |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Competitive Binding Assay
This protocol outlines a general procedure for assessing the binding of this compound to a large panel of kinases using a competition binding assay format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (e.g., commercially available KINOMEscan™ or similar)
-
Assay buffer
-
Immobilized ligand (specific to the assay platform)
-
Kinase-tagged phage or recombinant kinase
-
Detection reagents
-
Multi-well plates
Procedure:
-
Compound Preparation: Prepare a working solution of this compound at the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer. Include a DMSO-only control.
-
Assay Reaction Setup: In a multi-well plate, combine the kinase, the immobilized ligand, and either the this compound working solution or the DMSO control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add the detection reagent and measure the signal using an appropriate plate reader. The signal is typically inversely proportional to the amount of test compound bound to the kinase.
-
Data Analysis: Calculate the percent of control (%Ctrl) for each kinase interaction. A lower %Ctrl value indicates a stronger interaction between this compound and the kinase. Hits are typically defined as kinases with %Ctrl values below a certain threshold (e.g., <50%).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
CETSA is used to verify the binding of a compound to a target protein in a cellular environment. This protocol describes a general workflow for validating a potential kinase off-target identified from an in vitro screen.
Materials:
-
Cell line expressing the kinase of interest
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Proteinase inhibitor cocktail
-
Antibody against the kinase of interest
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the kinase of interest.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of the kinase in the presence of this compound compared to the vehicle control indicates a direct binding interaction.
Visualizations
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for identifying and validating potential off-target kinase effects.
MAPK/ERK Signaling Pathway with Potential Off-Target Interaction
Caption: The MAPK/ERK pathway with a hypothetical off-target inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase perturbations redirect mitochondrial function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
S3QEL-2 vs. MitoTEMPO: A Comparative Guide to Targeting Mitochondrial Superoxide
For researchers, scientists, and drug development professionals investigating the role of mitochondrial superoxide in cellular signaling and pathology, the choice of inhibitory tools is critical. This guide provides an objective comparison of two widely used compounds, S3QEL-2 and MitoTEMPO, highlighting their distinct mechanisms of action, performance characteristics, and supporting experimental data to inform your selection.
Mitochondrial superoxide, a primary reactive oxygen species (ROS), is implicated in a vast array of physiological and pathological processes. Understanding its specific roles requires precise tools to modulate its production and levels. This compound and MitoTEMPO represent two distinct strategies to achieve this: this compound acts by preventing the formation of superoxide at a specific site within the electron transport chain, while MitoTEMPO functions by scavenging existing superoxide within the mitochondrial matrix.
Mechanism of Action: Prevention vs. Scavenging
The fundamental difference between this compound and MitoTEMPO lies in their mechanism of action. This compound is a suppressor of superoxide production, whereas MitoTEMPO is a scavenger of superoxide.
This compound is a small molecule that potently and selectively suppresses the production of superoxide at site IIIQo of mitochondrial complex III.[1][2][3] This site is a major contributor to mitochondrial ROS production.[3] Importantly, this compound achieves this without inhibiting the normal electron flux or cellular oxidative phosphorylation, thus minimizing off-target effects on mitochondrial respiration.[1][2][3]
MitoTEMPO is a mitochondria-targeted antioxidant.[4] It is a conjugate of a piperidine nitroxide (TEMPO) and a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[5][6] Once in the matrix, the TEMPO moiety acts as a superoxide dismutase (SOD) mimetic, catalyzing the dismutation of superoxide to hydrogen peroxide and oxygen.[6]
Performance Comparison
The selection of either this compound or MitoTEMPO should be guided by the specific experimental question. This compound is ideal for investigating the consequences of superoxide production from a specific, major source (site IIIQo), while MitoTEMPO is suited for studying the downstream effects of superoxide throughout the mitochondrial matrix, regardless of its origin.
| Feature | This compound | MitoTEMPO |
| Mechanism of Action | Suppressor of superoxide production | Superoxide dismutase (SOD) mimetic (scavenger) |
| Target Location | Site IIIQo of mitochondrial complex III | Mitochondrial matrix |
| Reported Potency | IC50 = 1.7 µM for site IIIQo superoxide production[1][2][3] | Effective concentrations vary by cell type and experimental conditions (e.g., 25 nM - 400 µM)[7][8] |
| Specificity | Selective for site IIIQo superoxide production[1][2][3] | Scavenges superoxide; may also have effects on other ROS |
| Effect on Oxidative Phosphorylation | Does not affect normal electron flux or oxidative phosphorylation[1][2][3] | Generally not reported to inhibit oxidative phosphorylation at effective concentrations |
| Key Advantage | Allows for the study of the specific contribution of complex III-derived superoxide | Broadly scavenges superoxide within the mitochondrial matrix from multiple potential sources |
Experimental Data and Specificity
This compound has been demonstrated to be highly selective. Studies have shown that this compound potently suppresses superoxide production from site IIIQo without affecting mitochondrial membrane potential or ATP synthesis.[9] This specificity makes it a valuable tool for dissecting the specific signaling pathways initiated by superoxide from this particular source. For instance, this compound has been shown to protect against ROS-induced, JNK-mediated cell stress in pancreatic β-cells.[2]
MitoTEMPO 's efficacy is attributed to its targeted accumulation in the mitochondrial matrix, where it can efficiently scavenge superoxide. It has been used in a wide range of studies to investigate the role of mitochondrial superoxide in various pathologies.[4][5][6][10] For example, MitoTEMPO has been shown to reduce cellular superoxide levels and inhibit the activity of redox-sensitive prosurvival pathways in cancer cells.[7] While it is a potent superoxide scavenger, it is important to consider that by converting superoxide to hydrogen peroxide, it may influence cellular processes that are sensitive to hydrogen peroxide levels.
A study investigating the metabolic determinants of cellular fitness utilized both this compound and MitoTEMPO, highlighting their distinct applications.[8] In this research, this compound was used to specifically inhibit the generation of intermembrane superoxide from complex III, while MitoTEMPO was used to scavenge superoxide within the mitochondrial matrix.[8] This study underscores the complementary nature of these two compounds in dissecting the complex roles of mitochondrial ROS.
Experimental Protocols
Accurate measurement of mitochondrial superoxide is crucial for evaluating the efficacy of compounds like this compound and MitoTEMPO. Below are detailed protocols for two common assays.
Measurement of Mitochondrial Superoxide using MitoSOX Red with Flow Cytometry
This method allows for the quantitative detection of mitochondrial superoxide in a large population of live cells.[11]
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest
-
Flow cytometer
Protocol:
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[12] This stock solution should be stored at -20°C, protected from light.[12] On the day of the experiment, dilute the stock solution in HBSS with Ca2+/Mg2+ to the desired working concentration (typically 1-5 µM).[13]
-
Cell Preparation: Harvest and wash cells with warm HBSS. Resuspend the cells at a density of 1–2 × 10^7 cells/ml in HBSS containing 1% BSA.[11]
-
Loading with MitoSOX Red: Add the MitoSOX Red working solution to the cell suspension and incubate for 10-30 minutes at 37°C, protected from light.[11]
-
Treatment: Following incubation, treat the cells with this compound, MitoTEMPO, or appropriate vehicle controls at the desired concentrations and for the desired duration.
-
Washing: Wash the cells three times with warm PBS to remove excess probe.[13]
-
Flow Cytometry Analysis: Resuspend the cells in warm PBS and analyze immediately on a flow cytometer. MitoSOX Red fluorescence is typically detected in the PE channel (excitation ~510 nm, emission ~580 nm).[1][11]
Measurement of Mitochondrial H₂O₂ (as an indicator of Superoxide) using Amplex™ UltraRed Assay
This plate-based assay measures the rate of hydrogen peroxide (H₂O₂) production by isolated mitochondria. Since superoxide is rapidly converted to H₂O₂ by superoxide dismutase (SOD), this assay provides an indirect measure of superoxide production.[9][14]
Materials:
-
Amplex™ UltraRed reagent (e.g., Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Isolated mitochondria
-
Respiration buffer (e.g., KHEB)
-
96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Reaction Mixture: In a suitable respiration buffer, prepare a reaction mixture containing Amplex UltraRed (final concentration 10-50 µM), HRP (final concentration 5 U/mL), and SOD (final concentration 25 U/mL).[2][14][15]
-
Assay Setup:
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence microplate reader.[9] The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Data Analysis: Calculate the rate of H₂O₂ production by comparing the fluorescence slopes of the treated samples to a standard curve generated with known concentrations of H₂O₂.
Conclusion
This compound and MitoTEMPO are powerful yet fundamentally different tools for investigating the roles of mitochondrial superoxide. The choice between them hinges on the specific biological question being addressed.
-
Choose this compound when the goal is to investigate the physiological or pathological consequences specifically stemming from superoxide produced at site IIIQo of the electron transport chain, without globally affecting mitochondrial respiration.
-
Choose MitoTEMPO when the objective is to understand the broader impact of elevated superoxide levels within the mitochondrial matrix, regardless of the specific site of production.
By understanding their distinct mechanisms and leveraging the appropriate experimental protocols, researchers can effectively dissect the intricate roles of mitochondrial superoxide in health and disease.
References
- 1. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of S1QELs and S3QELs to link mitochondrial sites of superoxide and hydrogen peroxide generation to physiological and pathological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drexel.edu [drexel.edu]
- 8. Metabolic determinants of cellular fitness dependent on mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: S3QEL-2 vs. Myxothiazol in the Modulation of Mitochondrial Complex III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key modulators of mitochondrial Complex III: the classical inhibitor myxothiazol and the novel suppressor of superoxide production, S3QEL-2. Understanding the distinct mechanisms and effects of these compounds is crucial for researchers investigating mitochondrial function, redox signaling, and developing therapeutics targeting mitochondrial dysfunction.
At a Glance: Key Differences
| Feature | This compound | Myxothiazol |
| Primary Effect on Complex III | Suppresses superoxide production at the Qo site | Inhibits electron transport at the Qo site |
| Effect on Electron Transport Chain | Does not inhibit overall electron flow or oxidative phosphorylation[1][2][3] | Blocks electron transfer from ubiquinol to cytochrome b, thus inhibiting Complex III activity[4][5] |
| Effect on ROS Production | Selectively decreases superoxide/hydrogen peroxide production from the Qo site[2][3][6] | Can increase superoxide production under certain conditions due to the accumulation of ubisemiquinone[7] |
| IC50 for Superoxide Suppression | 1.7 µM[1] | Not applicable; it is an inhibitor of electron transport. |
| Effect on Mitochondrial Membrane Potential | Does not impair mitochondrial membrane potential[2] | Can lead to depolarization due to inhibition of the electron transport chain[8][9] |
Mechanism of Action
Both this compound and myxothiazol target the ubiquinol oxidation (Qo) site of Complex III, a critical hub in the electron transport chain. However, their effects diverge significantly.
Myxothiazol acts as a canonical inhibitor. It binds to the Qo site and physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and cytochrome b.[4][5][10] This blockade halts the Q-cycle, leading to an inhibition of Complex III and the entire downstream electron transport chain.
This compound , in contrast, is a suppressor of superoxide production. While it also interacts with the Qo site, it does not impede the normal flow of electrons.[1][2] Instead, it is thought to prevent the off-target reaction where an electron is prematurely transferred to molecular oxygen, a process that generates superoxide radicals. This unique mechanism allows for the specific investigation of the roles of Complex III-derived reactive oxygen species (ROS) without the confounding effects of inhibiting energy metabolism.[2][3]
Figure 1. Mechanism of action of this compound and myxothiazol at Complex III.
Experimental Data
| Parameter | This compound | Myxothiazol | Reference |
| Complex III Activity (Electron Transport) | No significant inhibition | Potent inhibition | [2],[11] |
| Superoxide Production (from Qo site) | Suppressed (IC50 = 1.7 µM) | Can be stimulated | [1][6],[7] |
| Cellular Respiration (OCR) | Unaffected | Decreased | [2],[11] |
| Mitochondrial Membrane Potential (ΔΨm) | Maintained | Depolarized | [2],[8][9] |
Experimental Protocols
Measurement of Mitochondrial Superoxide/Hydrogen Peroxide Production (Amplex® UltraRed Assay)
This protocol is adapted for measuring hydrogen peroxide (H2O2) efflux from isolated mitochondria, which serves as a proxy for superoxide production.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MiR05)
-
Amplex® UltraRed reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL stock in respiration buffer)
-
Superoxide dismutase (SOD) (5000 U/mL stock in H2O2)
-
Substrates (e.g., succinate, glutamate/malate)
-
This compound and myxothiazol (stock solutions in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Prepare a master mix in respiration buffer containing Amplex® UltraRed (final concentration 5-10 µM), HRP (final concentration 1 U/mL), and SOD (final concentration 25 U/mL).[12]
-
Add the master mix to the wells of the 96-well plate.
-
Add the desired respiratory substrates to the wells. To specifically assess Complex III-derived ROS, succinate in the presence of the Complex I inhibitor rotenone is commonly used.
-
Add this compound, myxothiazol, or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding isolated mitochondria (typically 0.2-0.3 mg/mL final concentration).[13]
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the fluorescence kinetically over a desired period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
Calculate the rate of H2O2 production from the slope of the fluorescence curve, after subtracting the background rate (wells without mitochondria). A standard curve with known concentrations of H2O2 should be run in parallel for quantification.[12]
Assessment of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and determine key parameters of mitochondrial function in living cells.
Materials:
-
Cultured cells seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone/antimycin A)
-
This compound and myxothiazol
-
Seahorse XF Analyzer
Procedure:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.[14][15] this compound or myxothiazol can be pre-incubated with the cells or injected during the assay.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal OCR, followed by sequential injections and measurements after the addition of:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[16][17]
-
-
Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Figure 2. A typical experimental workflow for comparing the effects of this compound and myxothiazol.
Summary and Conclusion
This compound and myxothiazol, while both targeting the Qo site of Complex III, represent two distinct classes of molecular probes. Myxothiazol is a valuable tool for studying the consequences of complete Complex III inhibition, including the shutdown of cellular respiration. This compound, however, offers a more nuanced approach, enabling the specific investigation of the pathological and signaling roles of Complex III-derived superoxide without the overarching effects of metabolic inhibition.[2][18] The choice between these two compounds will depend on the specific research question being addressed. For studies aiming to dissect the role of redox signaling from mitochondrial bioenergetics, this compound is the superior tool. For research requiring the complete ablation of Complex III function, myxothiazol remains a relevant choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of mitochondrial inhibitors on membrane currents in isolated neonatal rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-level inhibition of mitochondrial complexes III and IV is required to increase glutamate release from the nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drexel.edu [drexel.edu]
- 14. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 15. agilent.com [agilent.com]
- 16. content.protocols.io [content.protocols.io]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
S3QEL-2: A Guide to Its Specificity in Suppressing Mitochondrial Complex III-Derived Reactive Oxygen Species
For researchers, scientists, and drug development professionals investigating the intricate roles of mitochondrial reactive oxygen species (ROS) in cellular signaling and pathology, the specificity of chemical tools is paramount. This guide provides a comprehensive comparison of S3QEL-2, a suppressor of superoxide production from site IIIQo of the mitochondrial electron transport chain, against other sources of ROS. The following data and protocols have been compiled from published experimental findings to objectively assess its performance and specificity.
Mechanism of Action: Targeted Suppression of Superoxide Production
This compound was identified through high-throughput screening as a potent and selective suppressor of superoxide (O2•-) and its dismutated product, hydrogen peroxide (H2O2), originating specifically from the outer ubiquinone-binding site (site IIIQo) of mitochondrial complex III.[1][2] Unlike general antioxidants that scavenge existing ROS in a non-specific manner, this compound acts by preventing the initial electron leak to molecular oxygen at this specific site, without inhibiting the normal electron flow required for oxidative phosphorylation.[3] This targeted action allows for the precise dissection of biological pathways mediated by complex III-derived ROS.
Quantitative Comparison of this compound Specificity
The following table summarizes the key quantitative data on the specificity of this compound.
| Parameter | This compound Performance | Other ROS Sources/Probes | Key Findings & References |
| Target Site | Mitochondrial Complex III, Site IIIQo | Complex I (Site IQ), Complex II (Site IIF), NADPH Oxidases (NOX) | This compound selectively suppresses ROS production from site IIIQo with an IC50 of 1.7 µM. It shows minimal to no effect on ROS production from other major mitochondrial sites or from NOX enzymes. The effects of S3QELs are additive with inhibitors of other ROS sources, indicating independent mechanisms of action.[1][4] |
| Effect on Mitochondrial Bioenergetics | No significant inhibition of electron transport or oxidative phosphorylation | Many mitochondrial inhibitors (e.g., Antimycin A, Rotenone) block the electron transport chain, confounding the study of ROS signaling. | This compound was specifically selected for its lack of off-target effects on mitochondrial membrane potential and ATP production, allowing for the decoupling of ROS signaling from metabolic disruption.[1][3] |
| Comparison with General Antioxidants | Site-specific suppression of ROS production | EUK-134 (a general ROS scavenger) | In a model of oxidative stress in pancreatic islets, this compound demonstrated enhanced cell survival and function compared to an equimolar amount of the general ROS scavenger EUK-134, highlighting the importance of targeting a specific ROS source.[1][2] |
| Comparison with Fluorescent ROS Probes | Prevents ROS formation | DCFH-DA: Prone to auto-oxidation and reacts with a broad range of oxidants, not specific for superoxide. MitoSOX: While targeted to mitochondria and more specific for superoxide, it can be oxidized by other species and its fluorescence can be influenced by other factors. | This compound offers a complementary approach to fluorescent probes by allowing for the modulation of a specific source of ROS, which can then be measured by various methods. The use of this compound avoids the potential artifacts associated with the direct reactivity of fluorescent dyes with various cellular components.[1] |
Experimental Protocols
Protocol 1: Validation of this compound Specificity using Isolated Mitochondria
This protocol outlines the methodology used in the initial identification and validation of this compound's specificity.
-
Mitochondrial Isolation: Isolate mitochondria from rat skeletal muscle using differential centrifugation.
-
ROS Production Assays: Measure H2O2 production using the Amplex UltraRed assay. To induce ROS production from specific sites:
-
Site IIIQo: Incubate mitochondria with succinate, rotenone (to inhibit complex I), and antimycin A (to increase electron leak from site IIIQo).
-
Site IQ: Use succinate as a substrate to induce reverse electron transport.
-
Site IIF: Use succinate in the presence of rotenone and antimycin A.
-
Other Sites: Utilize specific substrate and inhibitor combinations to assess ROS production from other sites like site IF.
-
-
This compound Treatment: Add varying concentrations of this compound to determine the IC50 for H2O2 suppression at each site.
-
Counter-screening: Concurrently measure mitochondrial membrane potential (e.g., using a fluorescent probe like TMRM) and oxygen consumption to ensure this compound does not disrupt overall mitochondrial function.
-
Data Analysis: Plot dose-response curves to determine the IC50 of this compound for each ROS-producing site. High specificity is demonstrated by a potent IC50 for site IIIQo and significantly weaker or no activity at other sites.
Protocol 2: Cellular Validation of this compound Specificity
This protocol describes how to validate the specificity of this compound in a cellular context.
-
Cell Culture: Culture cells of interest (e.g., HEK293, INS-1) under standard conditions.
-
Induction of Oxidative Stress: Treat cells with an inducer of mitochondrial ROS, such as tunicamycin (induces endoplasmic reticulum stress that leads to mitochondrial ROS) or hypoxia.
-
Inhibitor Treatment: Co-treat cells with this compound and, for comparison, inhibitors of other ROS sources (e.g., S1QEL-1 for complex I, a NOX inhibitor like ML171).
-
ROS Measurement: Measure total cellular or mitochondrial ROS levels using a suitable fluorescent probe (e.g., DCFH-DA for general ROS, MitoSOX for mitochondrial superoxide).
-
Data Analysis: Quantify the reduction in ROS levels in the presence of each inhibitor. The specific contribution of complex III-derived ROS can be inferred from the degree of inhibition by this compound. The additivity of inhibition when using multiple inhibitors simultaneously further validates their distinct sites of action.[4]
Visualizing Experimental Workflows and Pathways
Caption: Workflow for validating this compound specificity in vitro and in cellulo.
References
- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic determinants of cellular fitness dependent on mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S3QEL-2 and S1QELs: Potent and Specific Suppressors of Mitochondrial Superoxide Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mitochondrial research and therapeutic development, the ability to selectively modulate mitochondrial reactive oxygen species (ROS) production is of paramount importance. This guide provides a detailed comparative analysis of two key classes of mitochondrial superoxide production suppressors: S3QEL-2, a specific inhibitor of superoxide production from complex III, and S1QELs, a family of compounds targeting complex I. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the appropriate tool for their specific research needs.
At a Glance: this compound vs. S1QELs
| Feature | This compound | S1QELs |
| Primary Target | Mitochondrial Complex III (Site IIIQo) | Mitochondrial Complex I (Site IQ) |
| Mechanism of Action | Suppresses electron leak at the outer ubiquinone-binding site (Qo) of complex III.[1] | Indirectly modulate quinone-redox reactions by inducing structural changes through binding to the ND1 subunit of complex I, rather than direct competition at the quinone-binding site.[2][3] |
| Reported IC50 for Superoxide Suppression | ~1.7 µM for site IIIQo superoxide production.[4] | Varies by compound, for example: S1QEL1.1 (~0.07 µM), S1QEL2.1 (~0.1 µM).[3] |
| Effect on Oxidative Phosphorylation | Does not affect oxidative phosphorylation or normal electron flux.[5] | Does not significantly interfere with forward electron transfer or oxidative phosphorylation at concentrations effective for superoxide suppression.[2][3][6] |
| Key Cellular Effects | Inhibits HIF-1α accumulation under hypoxic conditions; protects against diet-induced intestinal barrier dysfunction.[1][2][7] | Protects against ischemia-reperfusion injury, diminishes endogenous oxidative damage, and reduces stem cell hyperplasia.[3][8] |
Mechanism of Action and Specificity
S3QELs and S1QELs offer a significant advantage over general antioxidants by providing site-specific suppression of superoxide production, allowing for the dissection of the roles of ROS from different mitochondrial sources.[1][9]
This compound acts on mitochondrial complex III, the primary source of superoxide released into both the mitochondrial matrix and the intermembrane space.[1] It specifically targets the Qo site, preventing the electron leak that leads to the formation of the superoxide radical.[1]
S1QELs , on the other hand, target site IQ of mitochondrial complex I. Their mechanism is unique in that they do not directly compete with the quinone substrate. Instead, photoaffinity labeling studies have indicated that they bind to the ND1 subunit of complex I.[2][3] This binding is thought to induce a conformational change in the quinone-binding pocket, thereby reducing superoxide formation during reverse electron transport without impeding the normal flow of electrons during forward transport.[2][3]
Performance Data: A Quantitative Comparison
The following table summarizes the inhibitory concentrations (IC50) of this compound and representative S1QELs against their respective targets. It is important to note that IC50 values can vary depending on the specific experimental conditions and assay used.[10]
| Compound | Target Site | IC50 (Superoxide Suppression) | Key Findings | Reference |
| This compound | Complex III (Site IIIQo) | 1.7 µM | Potently and selectively suppresses site IIIQo superoxide production without affecting oxidative phosphorylation. | [4][5] |
| S1QEL1.1 | Complex I (Site IQ) | ~0.07 µM | Highly potent suppressor of site IQ electron leak. | [3] |
| S1QEL2.1 | Complex I (Site IQ) | 146.3 ± 29.0 nM (RET) | Suppresses site IQ without affecting reverse electron transport or site IF. | [11] |
| S1QEL1.1 | Complex I (Site IQ) | 70.3 ± 2.2 nM (RET) | Effective during both forward and reverse electron transport. | [11] |
Experimental Methodologies
The following outlines a general protocol for assessing the efficacy of S3QEL and S1QEL compounds in isolated mitochondria, based on commonly cited methodologies.
Measurement of Superoxide/Hydrogen Peroxide Production
A widely used method for quantifying superoxide production from isolated mitochondria is the Amplex UltraRed assay, which detects the release of hydrogen peroxide (H2O2), a stable product of superoxide dismutation.
Principle: Mitochondrial superoxide is converted to H2O2, which in the presence of horseradish peroxidase (HRP), reacts with Amplex UltraRed to produce the fluorescent compound resorufin. The rate of fluorescence increase is proportional to the rate of H2O2 production.
General Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat skeletal muscle) using standard differential centrifugation methods.
-
Assay Buffer: Prepare an appropriate respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2).
-
Reaction Mixture: In a 96-well plate, combine the isolated mitochondria, Amplex UltraRed, and HRP in the assay buffer.
-
Substrate Addition to Target Specific Sites:
-
For S1QELs (Site IQ): Induce reverse electron transport by adding a complex II substrate such as succinate or glycerol-3-phosphate.[12] To isolate the contribution of complex I, inhibitors of other sites (e.g., S3QEL3 for complex III) can be included.[11]
-
For S3QELs (Site IIIQo): Use a complex II substrate like succinate in the presence of a complex I inhibitor such as rotenone to maximize electron flow through complex III. Antimycin A can be used as a positive control to induce maximal superoxide production from site IIIQo.
-
-
Compound Incubation: Add varying concentrations of the S1QEL or S3QEL compound to the wells. A DMSO vehicle control should be included.
-
Fluorescence Measurement: Monitor the fluorescence kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
-
Data Analysis: Calculate the rate of H2O2 production from the linear phase of the fluorescence curve. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
This compound and the HIF-1α Signaling Pathway
Superoxide produced from complex III has been implicated in the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under hypoxic conditions. S3QELs have been shown to inhibit this process.
Caption: this compound inhibits hypoxia-induced HIF-1α stabilization by suppressing mitochondrial superoxide production.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the efficacy and specificity of S1QELs and S3QELs.
References
- 1. S1QELs suppress mitochondrial superoxide/hydrogen peroxide production from site IQ without inhibiting reverse electron flow through Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Site IQ in mitochondrial complex I generates S1QEL-sensitive superoxide/hydrogen peroxide in both the reverse and forward reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Superoxide-Hydrogen Peroxide Production at Site IQ of Mitochondrial Complex I Attenuates Myocardial Stunning and Improves Postcardiac Arrest Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
S3QEL-2 vs. General Antioxidants: A Comparative Guide for Researchers
In the landscape of antioxidant research, the distinction between targeted molecular intervention and broad-spectrum radical scavenging is critical for the development of novel therapeutics. This guide provides a detailed comparison of S3QEL-2, a selective suppressor of mitochondrial superoxide production, with general antioxidants. By examining their mechanisms of action, experimental performance, and effects on cellular signaling, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.
Unraveling the Mechanisms: Specificity vs. Broad-Spectrum Activity
This compound represents a paradigm shift in antioxidant therapy by targeting a specific source of reactive oxygen species (ROS) production. In contrast, general antioxidants operate through a variety of less specific mechanisms.
This compound: A Targeted Approach
This compound is a selective inhibitor of superoxide production at the outer quinone-binding site (site IIIQo) of mitochondrial respiratory complex III.[1][2] This site is a major contributor to mitochondrial ROS production.[3] Crucially, this compound does not impede the normal flow of electrons through the electron transport chain or affect oxidative phosphorylation, thus preserving cellular energy production.[2] Its high specificity allows for the precise modulation of a key source of oxidative stress without global disruption of cellular redox signaling.
General Antioxidants: A Multifaceted Defense
General antioxidants encompass a broad category of molecules that neutralize free radicals through various mechanisms. These can be broadly categorized as:
-
Free Radical Scavenging: This is the most common mechanism, where antioxidants donate an electron to a free radical, thereby stabilizing it.[2][4] This class includes well-known non-enzymatic antioxidants like Vitamin C (ascorbic acid), Vitamin E (alpha-tocopherol), and glutathione, as well as plant-derived polyphenols.[4]
-
Enzymatic Neutralization: The body's endogenous antioxidant defense system includes enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, which catalyze the detoxification of specific ROS.[4]
-
Metal Ion Chelation: Some antioxidants can bind to transition metal ions like iron and copper, preventing them from participating in reactions that generate highly reactive hydroxyl radicals.[4]
Performance Data: A Head-to-Head Comparison
The differing mechanisms of this compound and general antioxidants are reflected in their performance in various experimental assays.
| Feature | This compound | General Antioxidants (e.g., EUK-134, Vitamin C, Trolox) |
| Primary Mechanism | Selective suppression of superoxide production at mitochondrial complex III (site IIIQo) | Free radical scavenging, enzymatic neutralization, metal chelation |
| Specificity | High: Targets a specific molecular site of ROS production | Low to Moderate: React with a broad range of ROS and other reactive species |
| Impact on Electron Transport Chain | None at effective concentrations | Generally none, but can have pro-oxidant effects under certain conditions |
| Cellular Localization of Action | Primarily at the mitochondrial inner membrane (site IIIQo) | Varies (cytosol, membranes, extracellular space) depending on the antioxidant's properties |
| IC50 for Site IIIQo Superoxide Suppression | 1.7 µM[2] | Not applicable |
| Effect on Total Cellular ROS | Reduces cellular ROS induced by specific pathways (e.g., tunicamycin-induced ER stress)[3] | General reduction of cellular ROS |
| Performance in Standard Antioxidant Assays (e.g., ORAC, TEAC) | Not typically evaluated with these assays as they measure general radical scavenging capacity. | Quantifiable activity (e.g., Trolox is the standard for the TEAC assay). |
Comparative Efficacy in a Cellular Model:
A study comparing this compound to the superoxide dismutase/catalase mimetic EUK-134 demonstrated the superior efficacy of the targeted approach in a physiologically relevant model. In the isolation and culture of rat pancreatic islets, 30 µM this compound resulted in significantly higher viability of insulin-positive β-cells compared to 30 µM EUK-134.[3] this compound also enhanced the glucose-stimulated insulin secretion of these islets, an effect not observed with EUK-134.[3]
| Treatment (30 µM) | Viability of Insulin-Positive β-cells (% of Total Cells) | Glucose-Stimulated Insulin Secretion (Fold Change vs. DMSO) |
| DMSO (Control) | ~55% | 1.0 |
| This compound | ~75% | ~1.8 |
| EUK-134 | ~60% | ~1.0 |
Data summarized from Orr et al., Nature Chemical Biology, 2015.[3]
Experimental Protocols: Methodologies for Evaluation
Reproducible and rigorous experimental design is paramount in antioxidant research. Provided below are detailed protocols for key assays used to characterize and compare molecules like this compound and general antioxidants.
Measurement of Mitochondrial Superoxide Production (Amplex UltraRed Assay)
This assay is crucial for determining the specific inhibitory activity of compounds on mitochondrial ROS production.
-
Principle: Superoxide released from mitochondria is converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). H₂O₂ then reacts with Amplex UltraRed in the presence of horseradish peroxidase (HRP) to produce the fluorescent product resorufin.
-
Reagents:
-
Assay Buffer (e.g., KHEB: 120 mM KCl, 5 mM HEPES, 1 mM EGTA, 5 mM KH₂PO₄, 2.5 mM MgCl₂, 0.3% w/v BSA, pH 7.2)
-
Mitochondria (isolated from relevant tissue)
-
Amplex UltraRed (10 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) (10 U/mL stock in assay buffer)
-
Superoxide Dismutase (SOD) (5000 U/mL stock in assay buffer)
-
Respiratory Substrates (e.g., succinate, glutamate, malate)
-
Inhibitors (e.g., rotenone, antimycin A, myxothiazol)
-
Test Compounds (e.g., this compound)
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, Amplex UltraRed (final concentration 10 µM), HRP (final concentration 1 U/mL), and SOD (final concentration 25 U/mL).
-
Add respiratory substrates and inhibitors to specific wells to induce superoxide production from different sites of the electron transport chain. For site IIIQo, succinate can be used as a substrate in the presence of rotenone (to inhibit complex I).
-
Add the test compound (this compound or general antioxidant) at various concentrations.
-
Initiate the reaction by adding isolated mitochondria (final concentration ~0.05 mg/mL).
-
Measure the fluorescence (excitation ~540 nm, emission ~590 nm) kinetically at 37°C in a plate reader.
-
The rate of resorufin production is proportional to the rate of superoxide generation.
-
Measurement of Total Cellular ROS (DCFDA Assay)
This assay provides an overall measure of cellular oxidative stress.
-
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagents:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
H₂DCFDA (stock solution in DMSO)
-
Test compounds (this compound or general antioxidant)
-
ROS inducer (e.g., tunicamycin, H₂O₂)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with H₂DCFDA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the test compound for a desired period.
-
Induce oxidative stress by adding an ROS inducer.
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Assessment of Apoptosis (Caspase-3/7 Activation Assay)
This assay is used to determine if a compound can protect cells from apoptosis induced by oxidative stress.
-
Principle: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that is cleaved by active caspase-3/7 to release a luminescent or fluorescent signal.
-
Reagents:
-
Cell culture medium
-
Apoptosis inducer (e.g., tunicamycin)
-
Test compounds (this compound or general antioxidant)
-
Caspase-3/7 assay reagent (commercially available kits, e.g., Caspase-Glo® 3/7)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compound.
-
Induce apoptosis by adding an apoptosis inducer (e.g., 1 µg/mL tunicamycin) and incubate for a specified time (e.g., 24 hours).
-
Add the caspase-3/7 assay reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader.
-
Signaling Pathways and Logical Relationships
The distinct mechanisms of this compound and general antioxidants lead to differential effects on cellular signaling pathways.
This compound and the HIF-1α Pathway
Mitochondrial ROS, particularly from complex III, are known to stabilize the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) under hypoxic conditions. This compound, by selectively inhibiting superoxide production from site IIIQo, has been shown to reduce the accumulation of HIF-1α during hypoxia.[3] This demonstrates a direct link between a specific source of mitochondrial ROS and a critical cellular signaling pathway involved in oxygen sensing, angiogenesis, and metabolism.
References
- 1. Effect of EPA and Vitamin C on Superoxide Dismutase, Glutathione Peroxidase, Total Antioxidant Capacity and Malondialdehyde in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
Validating the On-Target Effects of S3QEL-2 Using Analogs: A Comparative Guide
This guide provides a comprehensive comparison of S3QEL-2 and its analogs for researchers, scientists, and drug development professionals. S3QELs are a class of small molecules that selectively suppress superoxide production at site IIIQo of the mitochondrial electron transport chain's complex III.[1] This on-target effect is crucial for studying the role of mitochondrial reactive oxygen species (ROS) in various signaling pathways and disease models. A key strategy to validate that the observed biological effects of this compound are due to its intended mechanism of action is to use structurally distinct analogs that should elicit the same biological response if the effect is on-target.
Comparative Efficacy of S3QEL Analogs
The primary on-target effect of S3QELs is the suppression of superoxide generation from mitochondrial complex III. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of this compound and its analogs.
| Compound | Target | IC50 (µM) | Reference |
| S3QEL-1 | Site IIIQo Superoxide Production | 0.75 | [1][2] |
| This compound | Site IIIQo Superoxide Production | 1.7 | [1][2] |
| S3QEL-3 | Site IIIQo Superoxide Production | 0.35 | [1][2] |
Validation of On-Target Cellular Effects
Beyond the direct inhibition of mitochondrial superoxide production, the on-target effects of this compound and its analogs have been validated in various cellular assays. Consistent results across these structurally different compounds strongly indicate that the observed effects are due to the specific inhibition of site IIIQo superoxide production.
| Assay | S3QEL-1 | This compound | S3QEL-3 | Key Findings | Reference |
| HIF-1α Accumulation (Hypoxia) | Inhibition | Inhibition | Inhibition | All three S3QELs inhibited hypoxia-induced HIF-1α accumulation. | [2] |
| HIF-1α Reporter Activity (Hypoxia) | Significant Reduction | Significant Reduction | Significant Reduction | All three S3QELs significantly reduced HIF-1α transcriptional activity under hypoxic conditions. | [2][3] |
| Tunicamycin-Induced Caspase 3/7 Activation | Protection | Protection | Protection | All three S3QELs protected against tunicamycin-induced apoptosis. | [2] |
| Tunicamycin-Induced Cellular ROS | Not Reported | Dose-dependent decrease | Not Reported | This compound decreased total cellular ROS levels induced by ER stress. | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for target validation, the following diagrams are provided.
Caption: this compound signaling pathway in hypoxic response.
References
S3QEL-2 and Rotenone: A Comparative Guide for Researchers in ROS Studies
For researchers, scientists, and drug development professionals investigating the intricate role of mitochondrial reactive oxygen species (ROS), the choice of chemical tools is paramount. This guide provides a detailed comparison of two key modulators of mitochondrial ROS: S3QEL-2, a selective suppressor of Complex III superoxide production, and rotenone, a classical inhibitor of Complex I that induces ROS generation.
This document outlines their distinct mechanisms of action, presents available quantitative data from experimental studies, and provides detailed experimental protocols. The aim is to equip researchers with the necessary information to select the appropriate tool for their specific research questions in the field of redox biology.
At a Glance: this compound vs. Rotenone
| Feature | This compound | Rotenone |
| Primary Target | Mitochondrial Complex III (Site IIIQo) | Mitochondrial Complex I |
| Effect on ROS | Suppresses superoxide production | Induces superoxide production |
| Mechanism | Suppresses electron leak at the Qo site of Complex III without inhibiting the electron transport chain.[1][2] | Inhibits electron transfer from iron-sulfur clusters to ubiquinone in Complex I, leading to electron leak and ROS formation.[3] |
| Impact on Oxidative Phosphorylation | Does not affect oxidative phosphorylation or normal electron flux.[1][4] | Inhibits the mitochondrial respiratory chain, leading to decreased ATP synthesis.[5] |
| Primary Application in ROS Studies | To specifically investigate the downstream effects of ROS originating from Complex III. | To induce mitochondrial ROS production and study the pathological consequences of oxidative stress.[5][6] |
Quantitative Data Summary
The following tables summarize quantitative data for this compound and rotenone based on published studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, data is presented from individual experiments.
This compound: Potency in Suppressing ROS Production
| Parameter | Value | Cell/System Type | Experimental Condition | Reference |
| IC50 for Site IIIQo Superoxide Production | 1.7 µM | Isolated Mitochondria | --- | [4] |
| Effect on Tunicamycin-induced Caspase 3/7 Activation | Significant protection at 10 µM | INS1 Insulinoma Cells | Tunicamycin-induced ER stress | [7] |
| Effect on Total ROS | Dose-dependent decrease (0-30 µM) | INS1 Cells | Tunicamycin-induced ER stress | [7][8] |
| Effect on HIF-1α Transcription in Hypoxia | Significant reduction at 33 µM | HEK-293T Cells | 4 hours of hypoxia | [7] |
Rotenone: Efficacy in Inducing Cellular Effects via ROS
| Concentration | Observed Effect | Cell/System Type | Duration of Treatment | Reference |
| 0.5 µM | Cell death, mitochondrial membrane depolarization, ATP depletion, increased ROS. | SH-SY5Y Neuroblastoma Cells | 48 hours | [9] |
| 3 µM | Significantly reduced maturation rate and cumulus cell expansion. | Porcine Oocytes | ~48 hours | [3] |
| Not Specified | Induces apoptosis through enhancing mitochondrial ROS production. | HL-60 Cells | Not Specified | [6] |
Mechanisms of Action and Signaling Pathways
This compound and rotenone exert their effects at different points within the mitochondrial electron transport chain (ETC), leading to opposing outcomes on ROS production.
Rotenone: Induction of ROS at Complex I
Rotenone acts as a potent inhibitor of Complex I. By blocking the transfer of electrons to ubiquinone, it causes a backup of electrons within the complex, leading to the formation of superoxide radicals. This surge in ROS can trigger downstream signaling cascades, leading to cellular stress, apoptosis, and mimicking pathological conditions associated with mitochondrial dysfunction.[3][5][6]
References
- 1. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the S3QEL-2 Mechanism: A Comparative Guide to Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of novel therapeutic compounds is paramount. S3QEL-2, a suppressor of superoxide production from mitochondrial complex III, has emerged as a promising tool to dissect the roles of mitochondrial reactive oxygen species (ROS) in cellular signaling. This guide provides a comprehensive comparison of the use of this compound against genetic knockdown approaches to validate its mechanism of action, supported by experimental data and detailed protocols.
Confirming the this compound Mechanism: A Dual Approach
S3QELs are small molecules that selectively inhibit the production of superoxide at the Qo site of mitochondrial complex III without disrupting the electron transport chain or ATP synthesis.[1] This specificity makes them invaluable for studying the downstream effects of mitochondrial ROS. The proposed mechanism of action for this compound involves the modulation of ROS-mediated signaling pathways, a prominent example being the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).
To rigorously validate this mechanism, a two-pronged approach is often employed: pharmacological inhibition with this compound and genetic silencing of key pathway components. The convergence of results from both methodologies provides strong evidence for the proposed mechanism. Genetic knockdowns, typically using RNA interference (RNAi), serve to confirm that the effects of S3.Q.E.L-2 are indeed dependent on the target protein .
Data Presentation: this compound in Action
The following tables summarize quantitative data from key experiments demonstrating the efficacy of this compound and the impact of genetic knockdowns on its activity.
Table 1: Effect of S3QELs on Hypoxia-Inducible Factor-1α (HIF-1α) Levels
| Treatment Condition | HIF-1α Levels (Normalized to Hypoxia Control) | Reference |
| Normoxia (DMSO) | Not significant | [2] |
| Hypoxia (DMSO) | 1.0 | [2] |
| Hypoxia + S3QEL-1 (20x IC50) | ~0.6 | [2] |
| Hypoxia + this compound (20x IC50) | ~0.55 | [2] |
| Hypoxia + S3QEL-3 (20x IC50) | ~0.65 | [2] |
| Hypoxia + Myxothiazol (2 µM) | ~0.2 | [2] |
Data are estimated from graphical representations in the cited literature and presented as approximate values.
Table 2: Impact of Hif-1α Knockdown on S3QEL-Mediated Lifespan Extension in Drosophila
| Genotype / Treatment | Median Lifespan (Days) | Change in Lifespan vs. Control | Reference |
| Control (Driver only) + DMSO | ~35 | - | [1] |
| Control (Driver only) + S3QEL | ~42 | + ~20% | [1] |
| Hif-1α RNAi + DMSO | ~45 | + ~28% | [1] |
| Hif-1α RNAi + S3QEL | ~46 | No significant additional increase | [1] |
Data are estimated from graphical representations in the cited literature and presented as approximate values.
Comparison with Alternative Approaches
This compound offers distinct advantages over other methods used to probe the effects of mitochondrial ROS.
Table 3: Comparison of this compound with Alternative Methods
| Method | Mechanism of Action | Advantages | Disadvantages |
| This compound | Selective inhibitor of superoxide production at Complex III Qo site.[1] | Highly specific, does not inhibit electron transport or ATP production.[1] | Potential for off-target effects, though structurally distinct S3QELs show similar on-target effects.[1] |
| Genetic Knockdown (e.g., shRNA) | Silencing of specific genes involved in the signaling pathway. | High specificity for the target gene. | Can have off-target effects, may induce compensatory mechanisms, and can be lethal if the target gene is essential.[3] |
| General Antioxidants (e.g., N-acetylcysteine) | Non-specifically scavenge a broad range of ROS. | Readily available and widely used. | Lack of specificity can mask the role of specific ROS sources and interfere with essential redox signaling.[1] |
| Mitochondria-Targeted Antioxidants (e.g., MitoTEMPO, MitoQ) | Scavenge ROS within the mitochondria. | Concentrate at the site of ROS production. | Can have pro-oxidant effects and may not distinguish between different ROS-producing sites within the mitochondria. |
| Complex III Inhibitors (e.g., Myxothiazol) | Inhibit electron flow through Complex III.[2] | Potently inhibit Complex III activity. | Disrupt mitochondrial respiration and ATP production, leading to confounding secondary effects.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: shRNA-Mediated Gene Knockdown in Mammalian Cells (HEK293T)
This protocol outlines the steps for silencing a target gene, such as HIF-1α, in a mammalian cell line.
1. shRNA Design and Vector Construction:
- Design at least two independent short hairpin RNA (shRNA) sequences targeting the mRNA of the gene of interest using a validated design algorithm.
- Include a non-targeting scramble shRNA as a negative control.
- Synthesize and clone the shRNA oligonucleotides into a suitable lentiviral expression vector (e.g., pLKO.1).
2. Lentiviral Particle Production:
- Co-transfect HEK293T cells with the shRNA-containing vector and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
3. Transduction of Target Cells:
- Plate the target cells (e.g., HEK293T) at an appropriate density.
- Transduce the cells with the lentiviral particles at a predetermined multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).
- After 24 hours, replace the virus-containing medium with fresh culture medium.
4. Selection and Validation of Knockdown:
- Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.
- Expand the stable cell lines.
- Validate the knockdown efficiency at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively. A knockdown of ≥70% is generally considered effective.
Protocol 2: in vivo RNAi-Mediated Gene Knockdown in Drosophila Intestinal Enterocytes
This protocol describes the use of the UAS-Gal4 system for tissue-specific gene silencing in the Drosophila gut.
1. Fly Stocks and Crosses:
- Obtain transgenic fly lines carrying a UAS-RNAi construct targeting the gene of interest (e.g., Hif-1α) from a stock center (e.g., Bloomington Drosophila Stock Center).
- Obtain a driver line that expresses GAL4 specifically in the intestinal enterocytes (e.g., Myo1A-Gal4).
- To control the timing of the knockdown, a temperature-sensitive GAL80ts transgene can be included (tub-GAL80ts).
- Set up crosses between the UAS-RNAi line and the driver line.
2. Temperature Shift for Temporal Control:
- Rear the progeny of the cross at a permissive temperature (e.g., 18°C) to keep the GAL4 system inactive due to the presence of GAL80ts.
- To induce the knockdown, shift the adult flies to a restrictive temperature (e.g., 29°C) for a specified period (e.g., 5-7 days). This inactivates GAL80ts, allowing GAL4 to drive the expression of the RNAi construct.
3. Phenotypic Analysis and Knockdown Validation:
- Following the induction period, perform the desired phenotypic assays (e.g., lifespan analysis, intestinal permeability assays).
- Dissect the intestines from a subset of the flies.
- Validate the knockdown of the target gene in the gut tissue by qRT-PCR.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflow, and the logical framework for confirming the this compound mechanism.
References
- 1. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A live-imaging protocol for tracking intestinal stem cell divisions in the Drosophila melanogaster pupal midgut - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: S3QEL-2 and Antimyycin A for Elucidating Complex III Function
For researchers, scientists, and drug development professionals investigating mitochondrial complex III, the choice of inhibitory tools is critical. This guide provides an objective comparison of S3QEL-2 and the classical inhibitor, antimycin A, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for your research needs.
This document delves into the distinct mechanisms of action of this compound and antimycin A, presenting a comprehensive analysis of their effects on mitochondrial function. By summarizing quantitative data and providing detailed experimental methodologies, this guide aims to empower researchers to make informed decisions for their studies on complex III.
At a Glance: this compound vs. Antimycin A
| Feature | This compound | Antimycin A |
| Primary Target | Site IIIQo of mitochondrial complex III[1][2] | Site IIIQi of mitochondrial complex III[3] |
| Mechanism of Action | Suppresses superoxide/hydrogen peroxide production without inhibiting electron transport or oxidative phosphorylation[1][2][4] | Blocks electron transfer from cytochrome b to cytochrome c1, inhibiting the electron transport chain[3] |
| Effect on Electron Transport | Does not affect normal electron flux[5] | Potent inhibitor[3] |
| Effect on Mitochondrial Respiration (OCR) | Does not affect oxidative phosphorylation[5] | Drastic and rapid reduction[6] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Does not impair mitochondrial membrane potential[1] | Induces rapid loss of mitochondrial membrane potential[6][7] |
| Effect on ROS Production | Potently and selectively suppresses site IIIQo superoxide production[1][5] | Induces a significant increase in reactive oxygen species (ROS)[7][8] |
| IC50 for Superoxide Suppression | 1.7 µM (against site IIIQo superoxide production)[5][9] | Not applicable (induces ROS) |
Delving Deeper: Mechanism of Action
Antimycin A is a well-established and potent inhibitor of mitochondrial complex III. It binds to the Qi site of cytochrome b within the complex, effectively blocking the transfer of electrons to cytochrome c1.[3] This blockade halts the electron flow through the respiratory chain, leading to a collapse of the mitochondrial membrane potential, a severe reduction in ATP synthesis, and a significant increase in the production of reactive oxygen species (ROS) upstream of the block.[3][6][7]
In stark contrast, this compound represents a newer class of molecules designed for more targeted modulation of complex III. It acts as a suppressor of superoxide production specifically at the Qo site of complex III.[1][2] Crucially, this compound achieves this without impeding the overall electron flow or affecting oxidative phosphorylation.[1][5] This unique mechanism allows researchers to investigate the specific roles of ROS originating from complex III's Qo site, independent of a complete shutdown of mitochondrial respiration.
Caption: Mechanisms of Antimycin A and this compound on Complex III.
Experimental Data Showdown
The differential effects of this compound and antimycin A on key mitochondrial functions are summarized below.
Table 1: Effects on Mitochondrial Respiration and Membrane Potential
| Parameter | This compound | Antimycin A | Reference |
| Oxygen Consumption Rate (OCR) | No significant effect on basal and uncoupled respiration. | Rapid and major reduction in OCR. | [1],[6] |
| Mitochondrial Membrane Potential (ΔΨm) | Does not impair ΔΨm. | Dose-dependent decrease, leading to rapid loss. | [1],[6][7] |
Table 2: Effects on Reactive Oxygen Species (ROS) Production
| Parameter | This compound | Antimycin A | Reference |
| Superoxide Production | Potently and selectively suppresses superoxide production from site IIIQo. | Significantly increases intracellular ROS levels. | [1][5],[7] |
| H₂O₂ Production | Suppresses H₂O₂ production independently of antimycin A or respiratory substrate. | Induces an increase in ROS, which can be measured as H₂O₂. | [1],[8] |
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are provided below.
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using a Seahorse XFe Analyzer
Caption: Workflow for Seahorse XFe OCR measurement.
Materials:
-
Seahorse XFe Analyzer
-
Seahorse XF Cell Culture Microplates
-
Isolated mitochondria
-
Mitochondrial assay solution (MAS)
-
Substrates (e.g., 10 mM Glutamate, 10 mM Malate)
-
ADP, Oligomycin, FCCP, Antimycin A, this compound stock solutions
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard protocol.[10]
-
Plate Preparation: Aliquot 15 µg of mitochondria per well in a pre-chilled Seahorse sample plate, diluted to a final volume of 25 µL in MAS.[11]
-
Centrifugation: Centrifuge the plate at 2000 x g for 20 minutes at 4°C to adhere mitochondria to the bottom of the wells.[11]
-
Substrate Addition: Gently add 155 µL of pre-warmed substrate solution to each well.[11]
-
Cartridge Loading: Load the injector ports of the Seahorse sensor cartridge with the desired compounds (e.g., 20 mM ADP, 50 µg/µL oligomycin, 10 µM FCCP, and 40 µM Antimycin A or a desired concentration of this compound).[10][11]
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XFe Analyzer and run the Mito Stress Test protocol.[12]
-
Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
Caption: General workflow for measuring mitochondrial ROS.
Materials:
-
Cultured cells
-
Multi-well plates
-
This compound and Antimycin A
-
MitoSOX™ Red mitochondrial superoxide indicator (or other suitable ROS probe)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or antimycin A for the specified duration.
-
Probe Loading: Wash the cells and incubate them with 5 µM MitoSOX Red in measurement buffer for 10 minutes at 37°C.[13]
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS) to remove the unloaded probe.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~510 nm, emission ~580 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Quantify the changes in fluorescence intensity relative to control cells to determine the effect of the compounds on mitochondrial superoxide production.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Caption: Workflow for measuring ΔΨm with TMRM.
Materials:
-
Cultured cells
-
Glass-bottom imaging dishes
-
This compound and Antimycin A
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Compound Incubation: Treat the cells with this compound or antimycin A at the desired concentrations and for the appropriate time.
-
TMRM Staining: Incubate the cells with a working solution of TMRM (e.g., 25 nM) in a suitable recording medium for 30 minutes at 37°C.[14]
-
Washing: Replace the staining solution with fresh, pre-warmed recording medium.[14]
-
Imaging: Acquire fluorescence images using a microscope equipped with the appropriate filter set for TMRM (excitation ~548 nm, emission ~575 nm).[15]
-
Data Quantification: Measure the fluorescence intensity of TMRM within the mitochondria of multiple cells to quantify the mitochondrial membrane potential. A decrease in fluorescence intensity indicates depolarization.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and antimycin A hinges on the specific research question.
-
Antimycin A remains a valuable tool for inducing profound mitochondrial dysfunction, making it suitable for studies on cell death pathways, metabolic stress responses, and as a positive control for complex III inhibition.[3][6][7] Its potent inhibitory effect allows for the robust induction of phenotypes associated with respiratory chain failure.
-
This compound , on the other hand, offers a more nuanced approach. Its ability to selectively suppress superoxide production from complex III without disrupting overall mitochondrial respiration makes it an invaluable tool for dissecting the specific signaling roles of ROS originating from this site.[1][2][5] This is particularly relevant for studies on redox signaling, hypoxia-inducible factor (HIF) stabilization, and other pathways where ROS act as signaling molecules rather than just damaging agents.
By understanding the distinct properties of these two compounds and employing the appropriate experimental protocols, researchers can gain deeper insights into the multifaceted functions of mitochondrial complex III in health and disease.
References
- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Use of S1QELs and S3QELs to link mitochondrial sites of superoxide and hydrogen peroxide generation to physiological and pathological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sm.unife.it [sm.unife.it]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. abcam.com [abcam.com]
A Researcher's Guide to Assessing Mitochondrial Superoxide: A Specificity Comparison of S3QEL-2 and MitoSOX Red
For researchers in cellular metabolism, neuroscience, and drug development, the accurate detection of mitochondrial superoxide is paramount. This guide provides a comparative analysis of two key research tools: MitoSOX Red, a widely used fluorescent indicator, and S3QEL-2, a specific suppressor of superoxide production from mitochondrial complex III. Understanding the interplay between these tools is crucial for designing rigorous experiments and interpreting results with confidence.
MitoSOX Red is a fluorescent probe that permeates live cells and selectively targets mitochondria. Upon oxidation by superoxide, it fluoresces, providing a signal that is often used to quantify mitochondrial reactive oxygen species (ROS).[1][2][3][4] While popular for its ease of use, concerns have been raised regarding its specificity, as it may be oxidized by other ROS and its fluorescence can be influenced by changes in mitochondrial membrane potential.[1][3][5]
This compound, on the other hand, is not a probe but a potent and selective suppressor of superoxide production at the Qo site of mitochondrial complex III.[6] It does not inhibit the electron transport chain's overall function, making it a valuable tool for investigating the specific contribution of complex III-derived superoxide to cellular signaling and pathology.[6]
This guide will explore how this compound can be used to validate and confer specificity to the signal obtained from MitoSOX Red, providing a more accurate assessment of mitochondrial superoxide originating from complex III.
Performance Comparison: this compound and MitoSOX Red
The following table summarizes the key characteristics of this compound and MitoSOX Red, highlighting their distinct roles in studying mitochondrial superoxide.
| Feature | This compound | MitoSOX Red |
| Function | Suppressor of superoxide production | Fluorescent indicator of superoxide |
| Target | Mitochondrial Complex III (Qo site) | Mitochondrial superoxide |
| Specificity | Highly specific for site IIIQo superoxide production | Can be oxidized by other ROS; signal can be affected by mitochondrial membrane potential |
| Mechanism of Action | Suppresses electron leak at complex III | Oxidized by superoxide to a fluorescent product that binds nucleic acids |
| Typical Use | To investigate the role of complex III-derived superoxide; to validate the source of a ROS signal | To measure changes in mitochondrial superoxide levels |
| Reported IC50 | ~1.7 µM for suppression of site IIIQo superoxide production | Not applicable |
| Excitation/Emission | Not applicable | ~510/580 nm |
Experimental Validation: Using this compound to Confirm MitoSOX Red Specificity
The true power of these compounds emerges when they are used in concert. Research has demonstrated that the superoxide signal detected by MitoSOX Red can be attenuated by this compound, thereby confirming the origin of the superoxide from complex III. For instance, in insulinoma INS-1E cells, S3QEL was shown to prevent the increase in MitoSOX Red fluorescence induced by stimulatory glucose. Furthermore, the elevated superoxide formation induced by the complex III inhibitor antimycin A was significantly prevented by the presence of an S3QEL compound.[2] This approach provides a robust method for dissecting the contribution of complex III to total mitochondrial superoxide production measured by MitoSOX Red.
Experimental Protocols
Protocol 1: Measuring Mitochondrial Superoxide with MitoSOX Red
This protocol is a general guideline for using MitoSOX Red to measure mitochondrial superoxide in cultured cells.
Materials:
-
MitoSOX Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ or other suitable buffer
-
Cultured cells of interest
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Preparation of MitoSOX Red Stock Solution: Prepare a 5 mM stock solution of MitoSOX Red in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Preparation: Plate cells on a suitable vessel for imaging or analysis and allow them to adhere and reach the desired confluency.
-
Loading with MitoSOX Red:
-
Warm the MitoSOX Red stock solution to room temperature.
-
Dilute the stock solution to a final working concentration of 2-5 µM in pre-warmed HBSS or cell culture medium without serum. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells two to three times with warm HBSS or culture medium to remove excess probe.
-
Imaging and Analysis:
-
Add fresh, pre-warmed HBSS or culture medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for excitation/emission around 510/580 nm. Alternatively, quantify the fluorescence using a microplate reader or flow cytometer.
-
Protocol 2: Validating MitoSOX Red Signal with this compound
This protocol describes how to use this compound to determine the contribution of complex III to the MitoSOX Red signal.
Materials:
-
This compound
-
DMSO
-
MitoSOX Red
-
Cultured cells of interest
-
Optional: Antimycin A (as a positive control for complex III superoxide production)
Procedure:
-
Cell Preparation: Plate cells as described in Protocol 1.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in cell culture medium.
-
Incubate the cells with the this compound containing medium for a predetermined time (e.g., 1-2 hours) prior to MitoSOX Red loading.
-
-
Induction of Superoxide Production (Optional): To enhance the signal, cells can be treated with an inducer of complex III superoxide, such as a low concentration of antimycin A (e.g., 1 µM), during the last 30 minutes of the this compound pre-treatment.
-
MitoSOX Red Loading and Measurement:
-
Proceed with steps 3-5 of Protocol 1 to load the cells with MitoSOX Red and measure the fluorescence.
-
Compare the MitoSOX Red fluorescence in cells treated with this compound to control cells (vehicle-treated) and cells treated with the superoxide inducer alone. A significant reduction in the MitoSOX Red signal in the presence of this compound indicates that the signal is at least partially dependent on superoxide production from complex III.
-
Visualizing the Workflow
The following diagrams illustrate the signaling pathway of mitochondrial superoxide production and the experimental workflow for assessing the specificity of MitoSOX Red using this compound.
References
- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Lack of Effect of S3QEL-2 on Oxidative Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S3QEL-2's effects on mitochondrial oxidative phosphorylation against a known inhibitor, myxothiazol. The data presented herein validates this compound as a selective suppressor of superoxide production at complex III of the electron transport chain, without impeding the crucial process of cellular energy production.
Executive Summary
This compound is a small molecule designed to specifically target and suppress the generation of superoxide at the Qo site of mitochondrial complex III.[1] Unlike classical complex III inhibitors, this compound was developed to uncouple superoxide production from the process of oxidative phosphorylation.[2] This unique mechanism of action allows for the investigation of the pathological roles of complex III-derived reactive oxygen species (ROS) without the confounding effects of disrupting cellular energy metabolism. This guide presents experimental data demonstrating that while myxothiazol, a well-characterized complex III inhibitor, significantly impedes mitochondrial respiration, this compound shows no such effect, underscoring its specificity.
Data Presentation: this compound vs. Myxothiazol
The following tables summarize the comparative effects of this compound and myxothiazol on key parameters of oxidative phosphorylation.
| Parameter | This compound | Myxothiazol | Rationale for Comparison |
| Target | Site IIIQo of mitochondrial complex III (superoxide production) | Site IIIQo of mitochondrial complex III (electron transport) | Both molecules interact with complex III, but have different functional consequences. |
| Primary Effect | Suppresses superoxide/H₂O₂ production[2][3] | Inhibits electron flow from ubiquinol to cytochrome c₁[4] | Highlights the specific versus broad inhibitory action on complex III. |
| Effect on Oxidative Phosphorylation | No significant effect on electron flux or ATP production[5] | Potent inhibitor of mitochondrial respiration[6][4][7] | This is the core validation of this compound's selective action. |
| Mitochondrial Membrane Potential (ΔΨm) | Does not impair ΔΨm[2] | Disrupts ΔΨm due to inhibition of the proton-pumping complex III | Demonstrates that this compound does not interfere with the electrochemical gradient essential for ATP synthesis. |
| Experimental Readout | Vehicle (DMSO) | This compound (at 20x IC₅₀ for ROS suppression) | Myxothiazol (at 5x IC₅₀ for ROS suppression) |
| Basal Respiration | No change | No significant change[2] | Significantly decreased[7] |
| ATP Production-linked Respiration | No change | No significant change | Significantly decreased |
| Maximal Respiration | No change | No significant change | Significantly decreased |
| Mitochondrial Membrane Potential | Maintained | Maintained[2] | Dissipated |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in whole cells to assess the impact of this compound and myxothiazol on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell culture medium
-
Seahorse XF Assay Medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
This compound and Myxothiazol stock solutions in DMSO
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: On the day of the assay, warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Remove the cell culture medium from the wells and wash with the warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Compound Loading: During the incubation, load the Seahorse sensor cartridge with this compound, myxothiazol, oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations.
-
Seahorse Assay: Calibrate the Seahorse XF Analyzer and then replace the calibration plate with the cell plate. Initiate the assay protocol, which will sequentially inject the compounds and measure the OCR at baseline and after each injection.
-
Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to qualitatively and quantitatively assess changes in mitochondrial membrane potential.
Materials:
-
Cells cultured on glass-bottom dishes or microplates
-
TMRM stock solution in DMSO
-
Live-cell imaging buffer (e.g., HBSS)
-
FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
This compound and Myxothiazol stock solutions in DMSO
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound, myxothiazol, or vehicle (DMSO) for the desired duration.
-
TMRM Staining: Add TMRM to the cell culture medium at a final concentration of 20-100 nM and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed live-cell imaging buffer to remove excess TMRM.
-
Imaging/Measurement:
-
Microscopy: Acquire fluorescence images of the cells using appropriate filter sets for TMRM (e.g., Ex/Em ~548/573 nm).
-
Plate Reader: Measure the fluorescence intensity in a microplate reader.
-
-
Positive Control: To confirm that the TMRM signal is dependent on ΔΨm, add FCCP (e.g., 10 µM) to a subset of wells and observe the rapid decrease in fluorescence, indicating mitochondrial depolarization.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence in treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.
Visualizations
Logical Flow of this compound Validation
Caption: Experimental workflow for validating this compound's lack of effect on oxidative phosphorylation.
Mitochondrial Oxidative Phosphorylation Pathway
Caption: this compound's specific action on Complex III versus Myxothiazol's inhibitory effect.
References
- 1. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of S3QEL-2 Results with Alternative Methods for Modulating Mitochondrial Reactive Oxygen Species
This guide provides a comparative analysis of S3QEL-2, a selective suppressor of mitochondrial superoxide production at site IIIQo, with other widely used methods for studying and modulating mitochondrial reactive oxygen species (ROS). The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the unique advantages of this compound, supported by experimental data. We will delve into the mechanisms of action, comparative efficacy, and potential confounding effects of alternative approaches.
Introduction to this compound and Mitochondrial ROS Modulation
Mitochondria are a primary source of cellular ROS, which can act as both damaging agents and signaling molecules. The electron transport chain (ETC) is a major site of ROS production, with complex I and complex III being key contributors. Specifically, the Qo site of complex III (site IIIQo) is a significant source of superoxide released into the mitochondrial intermembrane space and the cytosol.[1] Dissecting the precise role of ROS from specific mitochondrial sites has been a long-standing challenge in redox biology.[2]
S3QELs (Suppressors of site IIIQo Electron Leak) are a class of small molecules developed to address this challenge.[3] this compound, a prominent member of this class, selectively suppresses superoxide production from site IIIQo without inhibiting the normal electron flow or impairing oxidative phosphorylation.[2][4] This specificity allows for the precise investigation of the downstream consequences of ROS originating from this particular site, a feat not easily achieved with traditional methods.[2][3]
This guide cross-validates the results obtained with this compound by comparing its performance and effects with three other classes of compounds:
-
Conventional Complex III Inhibitors (e.g., Myxothiazol): These compounds also target site IIIQo but block electron transport, leading to broader metabolic disruptions.
-
General ROS Scavengers (e.g., EUK-134): These molecules neutralize ROS throughout the cell, lacking the site-specificity of S3QELs.
-
Site-Specific Inhibitors of Complex I ROS Production (S1QELs): These compounds allow for a distinction between the pathological and physiological roles of ROS originating from complex I versus complex III.
Mechanism of Action: A Comparative Overview
The key distinction between this compound and other methods lies in its mechanism of action. While other compounds may also reduce ROS levels or target the same ETC complex, they often introduce confounding variables.
-
This compound: Specifically suppresses the electron leak to oxygen at site IIIQo of complex III, thereby reducing superoxide formation without affecting the rate of electron transport or ATP synthesis.[2]
-
Myxothiazol: Inhibits complex III by binding to the Qo site, which not only prevents superoxide formation at this site but also blocks the overall electron flow through the ETC.[2][5] This disruption of metabolism makes it difficult to attribute observed effects solely to the reduction in ROS.[2]
-
EUK-134: A synthetic superoxide dismutase/catalase mimetic that scavenges ROS non-specifically throughout the cell. It does not distinguish between different sources of ROS.
-
S1QELs: A class of molecules that, similar to S3QELs, suppress superoxide leak from a specific site, but in this case, site IQ of complex I.[6]
The following diagram illustrates the sites of action for these different modulators within the mitochondrial electron transport chain.
Caption: Sites of action for this compound and comparative compounds.
Comparative Experimental Data
The unique properties of this compound have been validated in several experimental models, where its effects were directly compared to those of other ROS modulators.
ROS produced by site IIIQo are implicated in the stabilization of HIF-1α during hypoxia.[2] Experiments in HEK-293 cells have compared the ability of S3QELs and myxothiazol to suppress HIF-1α induction.
| Compound | Concentration | Cell Type | Condition | Effect on HIF-1α Levels (vs. DMSO control) | Confounding Metabolic Effect | Reference |
| This compound | 20x IC50 | HEK-293 | 3.5h Hypoxia | Significant reduction | None reported | [2] |
| Myxothiazol | 2 µM | HEK-293 | 3.5h Hypoxia | Stronger reduction than S3QELs | Yes (Inhibition of electron flow) | [2] |
This compound has been shown to protect against cell death in models of oxidative stress. Its performance was compared with the general ROS scavenger EUK-134 in primary pancreatic islets.
| Compound | Concentration | Model System | Parameter Measured | Outcome | Reference |
| This compound | 30 µM | Isolated Rat Islets | Viability of insulin-positive β-cells | Enhanced survival and function | [2] |
| EUK-134 | 30 µM | Isolated Rat Islets | Viability of insulin-positive β-cells | Less effective than this compound at enhancing survival | [2] |
| S3QELs | 10 µM | INS1 Insulinoma Cells | Tunicamycin-induced caspase 3/7 activation | Protected against activation | [2] |
To distinguish the roles of ROS from complex I versus complex III, studies have compared the effects of S1QELs and S3QELs in a Drosophila model of diet-induced intestinal permeability.
| Compound Class | Target Site | Effect on Diet-Induced Intestinal Permeability | Reference |
| S3QELs | Site IIIQo (Complex III) | Protected against intestinal permeability | [3] |
| S1QELs | Site IQ (Complex I) | Did not protect against intestinal permeability | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited comparison studies.
This assay is fundamental to identifying and characterizing S3QELs.
Caption: Workflow for measuring H2O2 production in isolated mitochondria.
-
Mitochondrial Isolation: Mitochondria are isolated from muscle tissue through differential centrifugation.
-
Assay Buffer: The assay is typically performed at 37°C in a buffer like KHEB (Potassium-HEPES-EGTA Buffer).
-
ROS Production Stimulation: Specific substrates and inhibitors are used to promote ROS production from a particular site. For site IIIQo, succinate (a complex II substrate) is often used in the presence of rotenone (a complex I inhibitor) to maximize electron flow through complex III. Antimycin A can also be used to induce maximal superoxide production from site IIIQo.
-
Detection System: Hydrogen peroxide is detected using the Amplex UltraRed assay. H2O2, in the presence of horseradish peroxidase (HRP), oxidizes the non-fluorescent Amplex UltraRed reagent to the highly fluorescent resorufin.[2]
-
Measurement: Fluorescence is measured over time using a plate reader to determine the rate of H2O2 production. The effect of S3QELs is determined by comparing the rate in their presence to a vehicle control (DMSO).[2]
This protocol is used to assess the impact of ROS modulators on hypoxia signaling pathways.
-
Cell Culture: HEK-293 cells are cultured under standard conditions.
-
Hypoxic Challenge: Cells are exposed to hypoxic conditions (e.g., 1% O2) for a defined period (e.g., 3.5-4 hours).[2][7]
-
Compound Treatment: Cells are co-incubated with this compound, myxothiazol, or a DMSO vehicle control during the hypoxic challenge.[2]
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and total protein is quantified.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the relative levels of HIF-1α.
This protocol assesses the protective effects of compounds on cell survival and physiological function.
-
Islet Isolation: Pancreatic islets are isolated from rats.
-
Culture and Treatment: Islets are cultured for 48 hours in the presence of 30 µM this compound, 30 µM EUK-134, or a DMSO vehicle control.[2]
-
Viability Assay: Islets are dissociated into single cells. Cell viability is determined by flow cytometry using a live/dead stain. Specific cell populations (e.g., insulin-positive β-cells) can be identified using antibody staining.[2]
-
Functional Assay (Glucose-Stimulated Insulin Secretion): Intact islets from the different treatment groups are exposed to low and high glucose concentrations. The amount of insulin secreted into the medium is measured by ELISA to assess β-cell function.[2][7]
Conclusion
Cross-validation of this compound's effects against those of other mitochondrial ROS modulators robustly demonstrates its unique value as a research tool. Unlike conventional inhibitors such as myxothiazol, this compound allows for the suppression of site IIIQo-derived ROS without the confounding effects of metabolic disruption.[2] Furthermore, its site-specificity provides a clear advantage over general ROS scavengers like EUK-134, enabling a more precise understanding of the role of ROS from a specific source.[2] Finally, when used alongside complementary tools like S1QELs, this compound empowers researchers to dissect the distinct signaling and pathological roles of ROS originating from different sites within the mitochondria.[3] The experimental data consistently show that S3QELs provide a reliable and precise method to investigate the biology of mitochondrial ROS.[2][3]
References
- 1. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of S1QELs and S3QELs to link mitochondrial sites of superoxide and hydrogen peroxide generation to physiological and pathological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of S3QEL-2 and Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective neuroprotective strategies, targeting mitochondrial dysfunction and oxidative stress has emerged as a promising avenue. This guide provides a comparative analysis of S3QEL-2, a novel suppressor of mitochondrial superoxide production, against other notable neuroprotective compounds: MitoQ, EUK-134, and SS-31. We present a synthesis of experimental data to facilitate an objective comparison of their mechanisms, efficacy, and potential therapeutic applications.
Mechanism of Action: A Tale of Four Compounds
The neuroprotective effects of these compounds stem from their ability to mitigate oxidative stress, albeit through different primary mechanisms.
-
This compound: This small molecule acts as a specific suppressor of superoxide production at site IIIQo of the mitochondrial electron transport chain.[1] Unlike general antioxidants, this compound does not inhibit normal electron flow or oxidative phosphorylation, offering a targeted approach to reducing mitochondrial reactive oxygen species (ROS).[1] This targeted action can modulate signaling pathways sensitive to mitochondrial ROS, such as the hypoxia-inducible factor-1 alpha (HIF-1α) pathway.[1]
-
MitoQ: A well-known mitochondria-targeted antioxidant, MitoQ is a derivative of the antioxidant ubiquinone, modified with a triphenylphosphonium cation that facilitates its accumulation within the mitochondria.[2][3] It acts as a general ROS scavenger within the mitochondrial matrix. Its neuroprotective effects are often linked to the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[4][5][6]
-
EUK-134: This compound is a synthetic salen-manganese complex that mimics the catalytic activities of both superoxide dismutase (SOD) and catalase.[7][8] By converting superoxide to hydrogen peroxide and then to water and oxygen, EUK-134 effectively neutralizes two major ROS. Its neuroprotective actions have been associated with the modulation of signaling pathways such as the MAPK/p53 pathway.[9]
-
SS-31 (Elamipretide): This is a small, cell-permeable peptide that selectively targets the inner mitochondrial membrane and binds to cardiolipin.[10][11] This interaction helps to stabilize the mitochondrial cristae structure and improve the efficiency of the electron transport chain, thereby reducing ROS production and enhancing ATP synthesis.[11] The neuroprotective signaling of SS-31 involves pathways such as Nrf2 and PGC-1α.[12]
Comparative Efficacy: A Look at the Data
While direct head-to-head clinical trials are scarce, preclinical data from various in vitro and in vivo models provide insights into the comparative neuroprotective potential of these compounds. The following tables summarize key findings.
Table 1: In Vitro Neuroprotection Studies
| Compound | Model System | Insult | Key Findings |
| This compound | INS1 insulinoma cells | Tunicamycin-induced ER stress | Protected against caspase 3/7 activation and decreased cellular ROS levels.[13] |
| MitoQ | Primary DRG neurons | H₂O₂-induced oxidative stress | Increased neurite outgrowth, restored cell viability, and reduced apoptosis.[14] |
| EUK-134 | Cultured cortical neurons | Staurosporine-induced apoptosis | Reduced LDH release, indicating decreased cell death.[15] |
| SS-31 | Cultured spinal cord neurons | Glutamate excitotoxicity & Rotenone-induced mitochondrial dysfunction | Dose-dependently reversed the reduction in cell viability and reduced neuronal death.[10] |
Table 2: In Vivo Neuroprotection Studies
| Compound | Animal Model | Disease/Injury Model | Dosage | Key Outcomes |
| This compound | Drosophila, Mice | High-nutrient diet-induced intestinal barrier dysfunction | 8 µM (Drosophila) | Increased intestinal integrity and median lifespan.[1] |
| MitoQ | Mice | Traumatic Brain Injury (TBI) | 4 mg/kg, i.p. | Improved neurological deficits, alleviated brain edema, and inhibited cortical neuronal apoptosis.[4][5] |
| EUK-134 | Rats | Kainate-induced excitotoxicity | - | Significantly reduced neuronal damage in the hippocampus and piriform cortex.[16] |
| SS-31 | Mice | Traumatic Brain Injury (TBI) | 5 mg/kg, i.p. | Reversed mitochondrial dysfunction, attenuated neurological deficits, and reduced neural apoptosis.[17] |
Experimental Protocols: A Methodological Overview
The assessment of neuroprotective effects relies on a variety of established experimental models and assays. Below are generalized protocols based on the cited literature.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions.
-
Induction of Neuronal Damage: A neurotoxic insult is applied to the cell cultures. Common insults include:
-
Oxidative stress: Hydrogen peroxide (H₂O₂) or menadione.
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).
-
Apoptosis induction: Staurosporine or tunicamycin.
-
-
Compound Treatment: The neuroprotective compound of interest (this compound, MitoQ, EUK-134, or SS-31) is added to the culture medium, typically before or concurrently with the neurotoxic insult.
-
Assessment of Neuroprotection: Various endpoints are measured to quantify the extent of neuronal damage and the protective effect of the compound. These include:
-
Cell Viability Assays: MTT or LDH release assays.
-
Apoptosis Assays: TUNEL staining or caspase activity assays.
-
Oxidative Stress Markers: Measurement of intracellular ROS (e.g., using DCFDA), lipid peroxidation (MDA levels), and antioxidant enzyme activity (SOD, catalase).
-
Mitochondrial Function: Assessment of mitochondrial membrane potential (e.g., using JC-1) and ATP levels.
-
In Vivo Neuroprotection Assay (e.g., Traumatic Brain Injury Model)
-
Animal Model: A relevant animal model of neurological disease or injury is used (e.g., controlled cortical impact model of TBI in mice).
-
Compound Administration: The neuroprotective compound is administered to the animals, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specific time point relative to the injury or disease induction.
-
Behavioral and Functional Assessment: Neurological function is assessed using standardized behavioral tests (e.g., neurological severity score, Morris water maze).
-
Histological and Biochemical Analysis: At the end of the experiment, brain tissue is collected for:
-
Histology: Staining to assess neuronal damage, apoptosis (TUNEL), and glial activation.
-
Biochemistry: Measurement of oxidative stress markers, inflammatory cytokines, and protein expression levels of key signaling molecules via Western blotting or ELISA.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for evaluating neuroprotective compounds.
Caption: this compound Signaling Pathway.
Caption: MitoQ Signaling Pathway.
Caption: EUK-134 Signaling Pathway.
Caption: SS-31 Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
This compound represents a targeted approach to mitigating mitochondrial oxidative stress by specifically inhibiting superoxide production at complex III. This contrasts with the broader ROS scavenging activity of MitoQ and EUK-134, and the mitochondrial membrane-stabilizing action of SS-31. While all four compounds have demonstrated significant neuroprotective effects in preclinical models, the specific and targeted mechanism of this compound may offer advantages in minimizing off-target effects and preserving normal mitochondrial function. Further comparative studies, particularly in neurodegenerative disease models, are warranted to fully elucidate the relative therapeutic potential of these promising neuroprotective agents.
References
- 1. S3QELs protect against diet‐induced intestinal barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway. | Semantic Scholar [semanticscholar.org]
- 7. ijcep.org [ijcep.org]
- 8. researchgate.net [researchgate.net]
- 9. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. peptidesociety.org [peptidesociety.org]
- 12. SS31 Confers Cerebral Protection by Reversing Mitochondrial Dysfunction in Early Brain Injury Following Subarachnoid Hemorrhage, via the Nrf2- and PGC-1α-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SS-31 Provides Neuroprotection by Reversing Mitochondrial Dysfunction after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
